1-Adamantyldimethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyladamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-13(2)12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBYCNFAXLUGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893535 | |
| Record name | N,N-Dimethyl-1-adamantanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3717-40-6 | |
| Record name | (Dimethylamino)adamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-1-adamantanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-1-adamantanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Adamantyldimethylamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Adamantyldimethylamine (also known as N,N-dimethyl-1-adamantanamine), a tertiary amine derivative of the rigid, cage-like hydrocarbon adamantane. The unique tricyclic structure of the adamantane moiety imparts exceptional stability and lipophilicity to its derivatives, making them valuable scaffolds in medicinal chemistry and materials science. This document details the synthetic routes to this compound, with a particular focus on the Eschweiler-Clarke reaction, and outlines its known and predicted physicochemical and pharmacological properties. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics and advanced materials incorporating the adamantane framework.
Introduction: The Adamantane Scaffold
Adamantane, a tricyclic alkane with a diamondoid structure, has garnered significant interest in the field of medicinal chemistry due to its unique physicochemical properties. Its rigid, lipophilic, and chemically stable nature makes it an attractive scaffold for the design of bioactive molecules. The incorporation of an adamantane moiety can enhance a drug's metabolic stability, improve its ability to cross the blood-brain barrier, and provide a well-defined three-dimensional structure for precise interactions with biological targets.
This compound, a tertiary amine derivative of adamantane, is a subject of growing interest for its potential applications in drug development, particularly in the realm of central nervous system (CNS) disorders. This guide will delve into the synthesis and properties of this intriguing molecule.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is through the exhaustive methylation of its precursor, 1-aminoadamantane (amantadine). The Eschweiler-Clarke reaction stands out as the classic and most reliable method for this transformation.[1][2][3]
Synthesis of the Precursor: 1-Aminoadamantane (Amantadine)
A robust and scalable synthesis of 1-aminoadamantane is a prerequisite for the production of this compound. Several methods have been reported for the synthesis of amantadine, often starting from adamantane or 1-bromoadamantane. A common industrial approach involves a two-step process from 1-bromoadamantane via an N-(1-adamantyl)formamide intermediate.[4]
Eschweiler-Clarke Methylation of 1-Aminoadamantane
The Eschweiler-Clarke reaction is a reductive amination process that converts a primary or secondary amine into a tertiary amine using excess formic acid and formaldehyde.[5][6] This one-pot procedure is highly efficient for the exhaustive methylation of amines and, crucially, avoids the formation of quaternary ammonium salts.[6]
The reaction proceeds through the initial formation of an imine from the amine and formaldehyde. Formic acid then acts as a hydride donor, reducing the imine to a methylated amine.[6] In the case of a primary amine like 1-aminoadamantane, this process occurs twice to yield the tertiary amine, this compound.[2] The reaction is typically performed in an aqueous solution at or near boiling point.[6]
Reaction Mechanism:
Caption: Mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is a generalized procedure based on established principles of the Eschweiler-Clarke reaction and should be optimized for specific laboratory conditions.
Materials:
-
1-Aminoadamantane hydrochloride
-
Sodium hydroxide (NaOH)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)
Procedure:
-
Free-basing of 1-Aminoadamantane:
-
Dissolve 1-aminoadamantane hydrochloride in a minimal amount of water.
-
Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide with stirring until the solution is strongly basic (pH > 12).
-
Extract the free 1-aminoadamantane with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the free amine as a white solid.
-
-
Methylation Reaction:
-
To a round-bottom flask equipped with a reflux condenser, add the obtained 1-aminoadamantane.
-
Add a threefold molar excess of formic acid, followed by a threefold molar excess of aqueous formaldehyde.
-
Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully make the reaction mixture basic by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.
-
Physicochemical Properties of this compound
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[7] While experimental data for this compound is scarce, we can infer some properties from its structure and data on related compounds.
| Property | Value (Predicted/Inferred) | Reference |
| CAS Number | 3717-40-6 | [8] |
| Molecular Formula | C₁₂H₂₁N | [8] |
| Molecular Weight | 179.30 g/mol | [8] |
| pKa | ~10.5 (Predicted) | |
| logP | ~3.0-3.5 (Predicted) | |
| Solubility | Poorly soluble in water, soluble in organic solvents |
pKa: The basicity of the tertiary amine is expected to be similar to other N,N-dialkyl-1-adamantanamines. The pKa is predicted to be in the range of 10.5, indicating that it will be predominantly protonated at physiological pH.[9][10][11][12][13]
logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[7][14] The adamantane cage is highly lipophilic, and the addition of two methyl groups will further increase this property compared to amantadine. A predicted logP in the range of 3.0-3.5 suggests good membrane permeability.[15][16]
Solubility: As a lipophilic amine, this compound is expected to have low solubility in aqueous solutions.[1][17][18][19] Its hydrochloride salt, however, would exhibit significantly higher water solubility.[1][17][18][19]
Pharmacological Properties and Potential Applications
The pharmacological profile of this compound is not extensively characterized in the public domain. However, based on the activities of structurally related adamantane amines like amantadine and memantine, several potential therapeutic applications can be envisaged.
Central Nervous System Activity
Adamantane derivatives are well-known for their activity in the central nervous system. Amantadine is used in the treatment of Parkinson's disease, and memantine is an approved drug for Alzheimer's disease.[20] The mechanism of action of these drugs often involves the modulation of neurotransmitter systems, particularly the glutamatergic system through antagonism of the N-methyl-D-aspartate (NMDA) receptor.[20][21]
Given its structural similarity and increased lipophilicity, this compound is a prime candidate for investigation as a modulator of CNS targets.
Antiviral Activity
Amantadine was one of the first antiviral drugs developed and is effective against the influenza A virus.[22] Its mechanism of action involves blocking the M2 proton channel of the virus, thereby inhibiting viral replication.[22] It is plausible that this compound could retain some of this antiviral activity.
Other Potential Applications
The rigid adamantane scaffold has been explored for a wide range of therapeutic targets. The introduction of the dimethylamino group may modulate the binding affinity and selectivity for various receptors and enzymes.
Caption: Potential therapeutic applications of this compound.
Conclusion
This compound is a readily accessible derivative of adamantane with a promising profile for applications in drug discovery and materials science. Its synthesis via the robust Eschweiler-Clarke reaction from 1-aminoadamantane is a well-established and efficient process. While experimental data on its physicochemical and pharmacological properties are limited, its predicted high lipophilicity and structural similarity to known CNS-active and antiviral drugs make it an attractive candidate for further investigation. This technical guide provides a solid foundation for researchers to explore the potential of this intriguing molecule in the development of novel therapeutic agents and advanced materials.
References
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- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
- Davies, W. L., Grunert, R. R., Haff, R. F., McGahen, J. W., Neumayer, E. M., Paulshock, M., Watts, J. C., Wood, T. R., Hermann, E. C., & Hoffmann, C. E. (1964). Antiviral activity of 1-adamantanamine (amantadine). Science, 144(3620), 862–863.
- Tu, Y., Yi, Z., Liao, J., & Song, S. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 34(1), 363-368.
- Pine, S. H., & Sanchez, B. L. (1971). The Formic Acid-Formaldehyde Methylation of Amines. The Journal of Organic Chemistry, 36(6), 829–832.
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Schrödinger. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
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ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved from [Link]
- Zoidis, G., Tsotinis, A., Kolocouris, N., Kelly, J. M., Prathalingam, S. R., Naesens, L., & De Clercq, E. (2011). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & medicinal chemistry, 19(6), 2038–2045.
- Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(13), 3312–3322.
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ChemAxon. (n.d.). logP and logD calculations. Retrieved from [Link]
- Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584.
- Rosenau, T., Potthast, A., & Kosma, P. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.
- Rupp, M. (2020). Predicting the pKa of Small Molecules. arXiv preprint arXiv:2009.01428.
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Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Retrieved from [Link]
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ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
- Pham, V. H., Tran, T. H., Vu, B. D., Le, H. B., Nguyen, H. T., & Phan, D. C. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride.
- PeerJ. (2016). Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints.
- MUNI. (2008). The synthesis and characterization of new aminoadamantane derivatives of hexachloro-cyclo-triphosphazene. IS MUNI.
- Asghar, J. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. [Video]. YouTube.
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ResearchGate. (2021). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Retrieved from [Link]
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whilesciencesleeps.com. (n.d.). FORMIC ACID-FORMALDEHYDE METHYLATION OF AMINES. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Molecular docking, derivatization, characterization and biological assays of amantadine. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
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NIST. (n.d.). 1-Adamantanamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Retrieved from [Link]
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MDPI. (2022). Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. Retrieved from [Link]
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PubMed. (n.d.). Pharmacological activity of amantadine: effect of N-alkyl substitution. Retrieved from [Link]
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RSC Publishing. (n.d.). Silane-mediated, facile C–H and N–H methylation using formaldehyde. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Excessive S-Adenosyl-L-Methionine-Dependent Methylation Increases Levels of Methanol, Formaldehyde and Formic Acid in Rat Brain Striatal Homogenates. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-Adamantyldimethylamine
Abstract
1-Adamantyldimethylamine, a tertiary amine featuring the rigid and lipophilic adamantane cage, is a significant building block in medicinal chemistry and materials science. Its unique three-dimensional structure imparts favorable properties for drug design, including metabolic stability and the potential to cross the blood-brain barrier. A thorough understanding of its core physicochemical properties—such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility—is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics and materials. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, details authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies.
Chemical Identity and Structural Significance
This compound, also known as N,N-dimethyladamantan-1-amine, is characterized by a diamondoid cage structure with a dimethylamino group attached at a bridgehead carbon. This rigid, bulky scaffold is a cornerstone of its chemical identity and function.[1]
-
IUPAC Name: N,N-dimethyladamantan-1-amine[1]
-
Molecular Formula: C₁₂H₂₁N[1]
-
CAS Number: 3717-40-6[1]
-
Molecular Weight: 179.30 g/mol [1]
The adamantane moiety provides exceptional chemical and metabolic stability. In drug development, it is often incorporated into molecules to enhance lipophilicity, a critical factor for penetrating biological membranes.[1] Its structural relationship to compounds like Memantine (an isomer used in Alzheimer's treatment) and Amantadine highlights its importance as a pharmacophore.[2]
Core Physicochemical Properties
Precise experimental data for this compound is not extensively published. Therefore, this section presents a combination of known identifiers and computationally predicted values, alongside experimental data for its close structural isomer, Memantine (1-amino-3,5-dimethyladamantane), to provide a scientifically grounded profile.
Table 1: Summary of Physicochemical Properties for this compound and its Isomer Memantine
| Property | This compound Value | Memantine Value (Isomer) | Significance in Research & Development |
| Molecular Weight ( g/mol ) | 179.30[1] | 179.30[2] | Governs stoichiometry and molar-based calculations. |
| Boiling Point (°C) | Predicted: 239.8 ± 8.0 | 239.8[2] | Defines purification parameters (distillation) and volatility. |
| pKa | Predicted: ~10.5 - 11.0 | Predicted: 10.79 ± 0.60[3] | Determines the ionization state at physiological pH (7.4), impacting solubility, receptor binding, and membrane transport. |
| logP (Octanol/Water) | Predicted: >3.0 | 3.28[2] | Measures lipophilicity, a key predictor of membrane permeability and ADME properties. |
| Aqueous Solubility | Predicted to be low | 4.55 x 10⁻² g/L[2] | Affects bioavailability and formulation strategies. |
In-Depth Analysis and Experimental Determination
The trustworthiness of physicochemical data hinges on robust and reproducible experimental protocols. This section details the methodologies for determining the most critical properties for a molecule like this compound, grounded in authoritative standards such as OECD Guidelines.
Ionization Constant (pKa) Determination
The pKa value is arguably the most critical physicochemical parameter for an amine. It dictates the extent of protonation at a given pH. As a tertiary amine, this compound is a base that will accept a proton to form a positively charged conjugate acid. This equilibrium is crucial for its interaction with biological targets and its solubility in aqueous media.
Chosen Methodology: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of a compound's buffering capacity.[4][5] The method involves monitoring pH changes as a standardized titrant (e.g., HCl) is incrementally added to a solution of the sample. The pKa is determined from the midpoint of the resulting titration curve.
Step-by-Step Protocol for pKa Determination:
-
System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).[6]
-
Sample Preparation: Accurately weigh and dissolve this compound in high-purity water to a known concentration (e.g., 1-10 mM). To ensure solubility of the free base, the initial solution may require acidification with a small amount of HCl.[6] A background electrolyte (e.g., 0.15 M KCl) should be added to maintain constant ionic strength.[6]
-
Titration: Place the solution in a temperature-controlled vessel. Purge with nitrogen to remove dissolved CO₂.[6] Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise volumes and recording the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be identified as the inflection point on the titration curve (or the peak of the first derivative plot).
Diagram 1: Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for determining pKa using potentiometric titration.
Lipophilicity (logP) Determination
Lipophilicity, the "oil-loving" nature of a molecule, is quantified by the partition coefficient (P) between n-octanol and water. The logarithm of this value, logP, is a key indicator of a drug's ability to cross cell membranes. The bulky, nonpolar adamantane cage of this compound suggests a high logP value.
Chosen Methodology: Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most reliable technique for determining logP.[7][8] It involves directly measuring the concentration of the analyte in both phases of an equilibrated octanol-water system.
Step-by-Step Protocol for logP Determination:
-
Phase Preparation: Pre-saturate high-purity n-octanol with water and vice-versa by mixing them vigorously and allowing the layers to separate for at least 24 hours.
-
Sample Preparation: Prepare a stock solution of this compound in the phase in which it is more soluble (likely n-octanol). The concentration should not exceed 0.1 M.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the pre-saturated n-octanol containing the analyte with a precise volume of the pre-saturated water. The volume ratio should be adjusted based on the expected logP to ensure quantifiable amounts in both phases.[9]
-
Equilibration: Shake the vessel gently at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-24 hours). Avoid vigorous shaking that can cause emulsification.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in each phase using a validated analytical method (e.g., GC-MS or LC-MS/MS).
-
Calculation: Calculate logP using the formula: logP = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
Diagram 2: Shake-Flask Method for logP Determination
Caption: Standard workflow for the OECD 107 Shake-Flask logP method.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. Given its high lipophilicity and basicity, the solubility of this compound is expected to be low and highly pH-dependent.
Chosen Methodology: Flask Method (OECD Guideline 105)
The flask method is suitable for compounds with solubilities above 10⁻² g/L and involves creating a saturated solution and measuring its concentration.[10][11]
Step-by-Step Protocol for Aqueous Solubility Determination:
-
Preliminary Test: Add a small amount of this compound to a known volume of water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) at the desired temperature. Observe for undissolved particles to estimate the approximate solubility.[11]
-
Equilibration: Add an excess amount of the compound to the aqueous medium in a flask. Stir the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to confirm that solid material remains undissolved.
-
Phase Separation: Allow the solution to settle. To remove undissolved solids, centrifuge the sample at high speed.
-
Sample Analysis: Carefully withdraw a clear supernatant aliquot. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Verification: To confirm equilibrium was reached, repeat the concentration measurement at a later time point (e.g., after an additional 24 hours of stirring). The solubility value should be consistent.
Conclusion
This compound is a compound of significant interest due to its rigid, lipophilic adamantane core. While specific experimental data for its key physicochemical properties are sparse, a robust profile can be inferred from its structure and data from close isomers like Memantine. Its characterization as a highly lipophilic (predicted logP > 3) and basic (predicted pKa ~10.5-11.0) amine with low intrinsic aqueous solubility provides a critical foundation for its application. The successful use of this molecule in research and development is contingent upon the precise and accurate determination of these properties using validated, authoritative protocols such as those outlined by the OECD. This guide provides the necessary framework for researchers to perform such characterizations, ensuring data integrity and enabling more effective molecular design and application.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4054, Memantine. Available from: [Link]
-
OECD (2006), Test No. 123: Slow-Stirring Method for Determining the Partition Coefficient (n-Octanol/Water), OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
- Avdeef, A. (2012). The Rise of pKa and logP in Importance. In: Absorption and Drug Development. John Wiley & Sons, Inc.
-
OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]
- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press.
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An In-Depth Technical Guide to 1-Adamantyldimethylamine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Adamantyldimethylamine, a tertiary amine featuring the unique, rigid, and lipophilic adamantane cage, is a compound of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical identity, synthesis, and physicochemical properties, alongside a detailed exploration of its potential therapeutic applications. Drawing upon the established pharmacology of related adamantane derivatives, we delve into the mechanistic basis of its potential activity as a modulator of the sigma-1 and NMDA receptors, as well as its prospects in the development of novel antiviral agents. This document is intended to serve as a technical resource, providing both foundational knowledge and practical insights for researchers engaged in the design and synthesis of new therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound, also known as N,N-dimethyl-1-adamantanamine, is a saturated tricyclic amine. The defining feature of this molecule is the adamantane moiety, a diamondoid hydrocarbon cage that imparts exceptional rigidity, thermal stability, and lipophilicity.
Structure:
Figure 1. Chemical structure of this compound.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 3717-40-6 | [1] |
| Molecular Formula | C₁₂H₂₁N | [1] |
| Molecular Weight | 179.30 g/mol | [1] |
| IUPAC Name | N,N-dimethyltricyclo[3.3.1.1³,⁷]decan-1-amine | [2] |
| Proton Affinity | 993.9 kJ/mol | [1] |
| Gas Basicity | 963.0 kJ/mol | [1] |
Spectroscopic Data
Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns that are indicative of the adamantane cage.
Table 2: Key Mass Spectrometry Peaks
| m/z | Interpretation |
| 179 | Molecular Ion [M]⁺ |
| 135 | [M - C₂H₆N]⁺ (Loss of dimethylamino group) |
| 72 | [C₄H₁₀N]⁺ (Dimethylaminomethyl cation) |
Data derived from NIST WebBook.[1]
NMR Spectroscopy: While specific, fully assigned ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature, the expected chemical shifts can be predicted based on the spectra of related adamantane derivatives.[3][4][5][6] The ¹H NMR spectrum would be expected to show characteristic broad multiplets for the adamantyl protons and a sharp singlet for the N,N-dimethyl protons. The ¹³C NMR spectrum would display signals corresponding to the quaternary, methine, and methylene carbons of the adamantane cage, as well as a signal for the methyl carbons of the dimethylamino group.[4]
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic C-H stretching and bending vibrations of the adamantane cage, as well as C-N stretching vibrations associated with the tertiary amine. The absence of N-H stretching bands would confirm the tertiary nature of the amine.[7][8][9][10][11]
Synthesis of this compound
The most direct and efficient synthesis of this compound is achieved through the Eschweiler-Clarke reaction, a well-established method for the N-methylation of primary and secondary amines.[12][13][14][15][16] This one-pot reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.
Reaction Mechanism
The Eschweiler-Clarke reaction proceeds through a reductive amination pathway. The primary amine, 1-adamantylamine, first reacts with formaldehyde to form an iminium ion. This intermediate is then reduced by formic acid, which acts as a hydride donor, to yield the N-monomethylated product. The process is repeated to afford the final N,N-dimethylated product. The evolution of carbon dioxide from the oxidation of formic acid drives the reaction to completion.[12][16]
Diagram 1: Mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via the Eschweiler-Clarke reaction, adapted from established procedures for the methylation of amines.
Materials:
-
1-Adamantylamine hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-adamantylamine hydrochloride in a minimal amount of water.
-
Addition of Reagents: To the stirred solution, add an excess of formaldehyde solution followed by an excess of formic acid.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic (pH > 10).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Diagram 2: Experimental workflow for the synthesis of this compound.
Therapeutic Potential and Mechanism of Action
The adamantane scaffold is a privileged structure in medicinal chemistry, known for its ability to enhance the pharmacokinetic properties of drug candidates.[2] The lipophilicity of the adamantane cage can improve membrane permeability and facilitate crossing of the blood-brain barrier.
Modulation of Sigma-1 and NMDA Receptors
Several adamantane derivatives, including amantadine and memantine, are known to interact with central nervous system targets.[17] While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights into its potential mechanisms of action.
A study on a series of 1-aminoadamantane derivatives revealed that N,N-dimethylation can significantly increase the affinity for the sigma-1 receptor.[17] The sigma-1 receptor is a unique intracellular chaperone protein that modulates a variety of ion channels and signaling pathways, including those involving the N-methyl-D-aspartate (NMDA) receptor.[18][19][20] It is plausible that this compound acts as a sigma-1 receptor agonist, which in turn could potentiate NMDA receptor function.[17] This modulation of glutamatergic neurotransmission is a key mechanism in the therapeutic effects of memantine in Alzheimer's disease.[21]
Diagram 3: Proposed mechanism of action of this compound via sigma-1 receptor modulation of NMDA receptor activity.
Antiviral Applications
The first approved adamantane derivative, amantadine, was an antiviral agent for the treatment of influenza A.[18] The mechanism of action involves the blockade of the M2 proton channel of the virus, which is essential for viral uncoating and replication.[2] Given its structural similarity to amantadine, this compound and its derivatives are promising candidates for the development of new antiviral drugs. The adamantane cage can serve as a pharmacophore that can be further functionalized to improve efficacy and overcome resistance.
Pharmacokinetics (ADME)
While specific pharmacokinetic data for this compound is not available, the general properties of adamantane derivatives can provide an indication of its likely ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Absorption: The lipophilic nature of the adamantane group is expected to facilitate good oral absorption.[22][23][24][25][26]
-
Distribution: The compound is likely to have a large volume of distribution and readily cross the blood-brain barrier due to its lipophilicity.
-
Metabolism: The adamantane cage is generally resistant to metabolic degradation, which can lead to a longer half-life. The N-dimethyl group, however, may be susceptible to N-demethylation by cytochrome P450 enzymes.
-
Excretion: The primary route of excretion is expected to be renal.
Further in vitro and in vivo studies are necessary to fully characterize the ADME profile of this compound.
Conclusion and Future Directions
This compound is a readily accessible and synthetically versatile building block with significant potential in drug discovery. Its unique physicochemical properties, conferred by the adamantane moiety, make it an attractive scaffold for the development of new therapeutics targeting the central nervous system and viral infections. Future research should focus on the detailed characterization of its pharmacological and pharmacokinetic profiles, including its affinity for a broader range of biological targets and its metabolic fate. The synthesis of novel derivatives based on the this compound core could lead to the discovery of potent and selective drug candidates with improved therapeutic indices.
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- Peterson, I. V., et al. (2016). ¹H and ¹³C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes. Magnetic Resonance in Chemistry, 54(11), 912-915.
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The Multifaceted Biological Landscape of 1-Adamantyldimethylamine Derivatives: A Technical Guide
Foreword: The Adamantane Cage - A Privileged Scaffold in Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has captivated medicinal chemists for decades. Its unique stereochemistry and physicochemical properties have made it a "privileged scaffold" in drug design. The incorporation of an adamantane nucleus into a molecule can significantly enhance its lipophilicity, which in turn can modulate its bioavailability and therapeutic efficacy.[1][2] This guide delves into the diverse and potent biological activities of a specific class of these compounds: 1-Adamantyldimethylamine derivatives. Building upon the foundational knowledge of iconic drugs like the antiviral amantadine and the neuroprotective memantine, we will explore the expanding therapeutic potential of their N,N-dimethylated relatives and associated derivatives.[1][3][4] This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating these promising compounds.
Antiviral Activity: Beyond Influenza A
The journey of adamantane derivatives in medicine began with the discovery of the antiviral properties of amantadine (1-aminoadamantane hydrochloride) against Influenza A virus.[5][6] Derivatives of 1-adamantanamine, including N-alkyl and N,N-dialkyl variants, have been shown to exhibit antiviral activity.[7]
Mechanism of Action: Targeting Viral Ion Channels
The primary antiviral mechanism of amantadine and its derivatives against Influenza A is the blockade of the M2 proton ion channel.[8] This channel is crucial for the virus's ability to uncoat and release its genetic material into the host cell. By obstructing this channel, the adamantane derivatives effectively halt viral replication at an early stage.[6] While resistance due to mutations in the M2 protein has limited the clinical use of older adamantanes, the fundamental principle of targeting viral ion channels remains a valid strategy in antiviral drug design.[9] Recent research has also explored the potential of aminoadamantane derivatives against other viruses, including SARS-CoV-2, with some studies suggesting inhibition of viral entry and replication.[5][10]
Structure-Activity Relationship (SAR) Insights
The antiviral potency of adamantane derivatives is sensitive to their structural modifications. Key SAR observations include:
-
The Amino Group: A primary or secondary amine at the 1-position of the adamantane cage is crucial for activity against Influenza A's M2 channel.
-
N-Alkylation: While N,N-dialkylation, as in this compound, can be compatible with antiviral activity, increasing the size of the N-substituents often leads to diminished potency.[11]
-
Bridge Insertion: Introducing a carbon bridge between the adamantyl group and the amino function, as seen in rimantadine, can enhance antiviral activity compared to amantadine.[11]
Experimental Protocol: Hemagglutination Assay for Antiviral Screening
A fundamental method for assessing the in vitro antiviral activity of this compound derivatives against influenza virus is the hemagglutination (HA) assay.[5] This assay quantifies the ability of the virus to agglutinate red blood cells (RBCs) and the inhibitory effect of the test compounds on this process.
Objective: To determine the concentration of a this compound derivative that inhibits influenza virus-induced hemagglutination.
Materials:
-
Influenza virus stock of a known titer.
-
Chicken red blood cells (RBCs).
-
Phosphate-buffered saline (PBS), pH 7.2.
-
96-well U-bottom microtiter plates.
-
This compound derivative stock solution (dissolved in an appropriate solvent like DMSO).
Procedure:
-
Prepare serial dilutions of the this compound derivative in PBS in the microtiter plate.
-
Add a standardized amount of influenza virus to each well containing the compound dilutions and to control wells (virus only, no compound).
-
Incubate the plate at room temperature for 30 minutes to allow the compound to interact with the virus.
-
Add a suspension of chicken RBCs to all wells.
-
Incubate the plate at 4°C for 30-60 minutes.
-
Observe the results. A positive control (virus + RBCs) will show a mat of agglutinated cells, while a negative control (RBCs only) will show a button of settled cells at the bottom of the well.
-
The highest dilution of the compound that completely inhibits hemagglutination is considered the minimum inhibitory concentration (MIC).
Neuroprotective Effects: Modulating Glutamatergic Neurotransmission
A significant area of interest for adamantane derivatives is in the treatment of neurodegenerative diseases.[3][12] Memantine (1-amino-3,5-dimethyladamantane) is a well-established drug for Alzheimer's disease, and its mechanism of action provides a framework for understanding the neuroprotective potential of other aminoadamantanes.[3][13]
Mechanism of Action: NMDA Receptor Antagonism
The neuroprotective effects of memantine and related compounds are primarily attributed to their action as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[12][13] In pathological conditions like Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in excitotoxicity and neuronal cell death. Adamantane derivatives like memantine block the NMDA receptor channel when it is open, preventing excessive calcium influx.[14] This blockade is voltage-dependent and has rapid kinetics, meaning the drug can leave the channel when the neuron is transiently depolarized, allowing for normal synaptic transmission to occur.[13] This "use-dependent" blockade is a key feature that distinguishes these compounds from other NMDA antagonists that can have significant side effects.[12]
Some adamantane derivatives may also exert neuroprotective effects through mechanisms independent of NMDA receptor antagonism, such as enhancing cerebral blood flow and promoting regenerative processes in neural cells.[3][15] Furthermore, the regulation of signaling pathways like CREB/BDNF and NF-κB/MAPK has been implicated in the neuroprotective effects of certain adamantane-related small molecules.[16][17]
Anticancer Activity: A Growing Field of Investigation
The antiproliferative properties of adamantane derivatives against various cancer cell lines are an emerging and exciting area of research.[1][4] The high lipophilicity of the adamantane cage can facilitate the transport of these molecules across cell membranes, potentially enhancing their cytotoxic effects on tumor cells.[4]
Potential Mechanisms of Action
The anticancer mechanisms of this compound derivatives are likely multifaceted and may include:
-
Induction of Apoptosis: Some adamantane-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[4]
-
Cell Cycle Arrest: Inhibition of cancer cell proliferation can occur through the arrest of the cell cycle at specific checkpoints.
-
Inhibition of Signaling Pathways: Targeting key signaling pathways involved in cancer cell growth and survival is another potential mechanism.
-
Topoisomerase Inhibition: Some adamantane derivatives have been investigated as potential inhibitors of topoisomerase IV and DNA gyrase, enzymes crucial for DNA replication in cancer cells.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes representative in vitro antiproliferative activity of some adamantane derivatives against human tumor cell lines. It is important to note that these are examples, and the activity of specific this compound derivatives would need to be determined experimentally.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Adamantane-Thio-semicarbazones | Various | < 10 | [18],[4] |
| Adamantane Phenyl-alkylamines | Various | Significant antiproliferative activity | [19] |
| Indazole Derivatives | K562 | 5.15 | [20] |
| Indazole Derivatives | Various | 0.23–1.15 | [21] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[22][23][24]
Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., A549, HeLa, T47D).[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom microtiter plates.
-
This compound derivative stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in complete medium and add them to the wells. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Antimicrobial and Other Biological Activities
Beyond the major therapeutic areas, this compound derivatives and related compounds have shown promise as antimicrobial agents.[1][18] Studies have demonstrated their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][18] The lipophilic nature of the adamantane cage is thought to facilitate interaction with and disruption of microbial cell membranes.[1]
Furthermore, the versatility of the adamantane scaffold has led to its incorporation into molecules with a wide array of other biological activities, including antidiabetic, anti-inflammatory, and antimalarial properties.[1]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a rich and underexplored territory in medicinal chemistry. Building on the clinical success of related aminoadamantanes, these compounds offer significant potential for the development of novel therapeutics for a wide range of diseases. Their multifaceted biological activities, from antiviral and neuroprotective to anticancer and antimicrobial, underscore the value of the adamantane cage as a privileged structural motif.
Future research should focus on the synthesis of novel, structurally diverse this compound derivatives and their systematic evaluation in a battery of biological assays. A deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. The in-depth technical guidance and experimental protocols provided herein are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of molecules.
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Spasov, A. A., & Anisimova, V. A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2053. [Link]
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Stavchansky, S., & Galkin, O. (2015). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. Journal of Experimental and Clinical Medicine, 7(4), 133-138. [Link]
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Abdel-Wahab, B. F., et al. (2019). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives. Molecules, 24(23), 4308. [Link]
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Abdel-Wahab, B. F., et al. (2019). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives. Molecules, 24(23), 4308. [Link]
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An In-Depth Technical Guide to the Core Mechanism of Action of 1-Adamantyldimethylamine
Abstract
1-Adamantyldimethylamine, a tertiary amine derivative of adamantane, is a molecule of significant interest in medicinal chemistry. Its rigid, lipophilic adamantane cage suggests a pharmacological profile that may intersect with established adamantane-based therapeutics. This technical guide synthesizes the available evidence from structurally related compounds to propose a dual mechanism of action for this compound, focusing on its potential roles as an antagonist of the N-Methyl-D-aspartate (NMDA) receptor and an inhibitor of the influenza A M2 proton channel. We will explore the structural basis for these interactions, delineate the downstream cellular consequences, and provide detailed experimental protocols for the validation of these proposed mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the potential therapeutic actions of this compound.
Introduction: The Adamantane Scaffold in Pharmacology
The adamantane moiety, a tricyclic hydrocarbon with a diamondoid structure, has proven to be a valuable scaffold in drug design.[1] Its unique properties, including high lipophilicity, metabolic stability, and a rigid three-dimensional structure, allow for precise orientation of pharmacophoric groups.[1] This has led to the development of successful drugs targeting a range of biological systems. Notable examples include:
-
Amantadine and Rimantadine: Antiviral agents effective against influenza A virus, acting on the M2 proton channel.[2]
-
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer's disease.[3]
-
Vildagliptin and Saxagliptin: Antidiabetic drugs that inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme.[4]
Given this precedent, this compound, as a direct derivative of 1-aminoadamantane (amantadine), is logically poised to exhibit similar pharmacological activities. The addition of two methyl groups to the primary amine is a key structural modification that warrants a detailed investigation into its mechanism of action.
Proposed Dual Mechanism of Action
Based on extensive structure-activity relationship (SAR) studies of adamantane derivatives, we hypothesize that this compound possesses a dual mechanism of action, targeting both the central nervous system and viral proteins.
NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory formation.[5] Its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[5][6] Memantine, a dimethyl derivative of amantadine, exerts its neuroprotective effects through uncompetitive antagonism of the NMDA receptor, binding within the ion channel pore.[3]
Hypothesized Interaction: We propose that this compound also acts as an uncompetitive antagonist at the NMDA receptor. The adamantane cage is of optimal size and lipophilicity to enter the open channel and lodge within the pore, physically occluding the passage of ions such as Ca2+. The positively charged dimethylamino group would further stabilize this interaction within the negatively charged environment of the channel.
Signaling Pathway:
Caption: Hypothesized NMDA receptor antagonism by this compound.
Influenza A M2 Proton Channel Inhibition
The M2 protein of the influenza A virus forms a tetrameric proton channel essential for viral replication.[7][8] It facilitates the acidification of the viral core, a critical step for the release of the viral genome into the host cell cytoplasm. Amantadine and its derivatives block this channel, thereby inhibiting viral uncoating.[9][10]
Hypothesized Interaction: SAR studies have indicated that N-alkyl and N,N-dialkyl derivatives of amantadine retain antiviral activity.[11] Therefore, it is highly probable that this compound binds to the lumen of the M2 proton channel. The adamantane cage would interact with hydrophobic residues lining the pore, while the dimethylaminium group could form interactions that stabilize the closed conformation of the channel, preventing proton influx.
Signaling Pathway:
Caption: Proposed inhibition of the influenza A M2 proton channel.
Experimental Validation Protocols
To substantiate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.
In Vitro Characterization
| Parameter | Assay | Objective | Expected Outcome for this compound |
| NMDA Receptor Binding | Radioligand Binding Assay | To determine the binding affinity (Ki) for the NMDA receptor channel site. | Competitive displacement of a known channel blocker like [3H]MK-801. |
| NMDA Receptor Function | Electrophysiology (Patch-Clamp) | To measure the inhibition of NMDA-mediated currents in neurons. | Concentration-dependent reduction of inward currents in response to glutamate/glycine application. |
| M2 Channel Activity | Two-electrode voltage clamp (TEVC) in Xenopus oocytes | To assess the blockade of proton currents through expressed M2 channels. | Inhibition of the pH-activated current. |
| Antiviral Efficacy | Plaque Reduction Assay | To quantify the inhibition of influenza A virus replication in cell culture. | A dose-dependent decrease in the number of viral plaques. |
3.1.1. Detailed Protocol: Electrophysiological Analysis of NMDA Receptor Antagonism
This protocol outlines the use of whole-cell patch-clamp electrophysiology to assess the inhibitory effect of this compound on NMDA receptor currents.
Workflow Diagram:
Caption: Workflow for patch-clamp electrophysiology experiments.
Step-by-Step Methodology:
-
Cell Preparation: Culture primary hippocampal or cortical neurons from embryonic rodents.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill patch pipettes with an internal solution containing Cs+ to block potassium channels. The external solution should contain tetrodotoxin (TTX) to block voltage-gated sodium channels and bicuculline/picrotoxin to block GABAergic currents.
-
Baseline Recording: Obtain a whole-cell recording from a neuron. Perfuse the cell with an external solution containing NMDA and glycine to elicit a stable inward current.
-
Compound Application: Apply this compound at a range of concentrations (e.g., 10 nM to 100 µM) via the perfusion system.
-
Data Acquisition: Record the current amplitude at each concentration.
-
Analysis: Plot the percentage of current inhibition against the compound concentration to determine the IC50 value.
In Vivo Evaluation
Should in vitro studies yield positive results, subsequent in vivo experiments would be warranted to assess the therapeutic potential of this compound.
-
Neuroprotection Models: In animal models of neurodegeneration (e.g., stroke models or excitotoxicity induced by NMDA injection), assess the ability of this compound to reduce neuronal damage.
-
Influenza Infection Models: In mice infected with influenza A, evaluate the efficacy of this compound in reducing viral titers, improving survival rates, and alleviating symptoms.
Conclusion and Future Directions
The structural analogy of this compound to established drugs like amantadine and memantine provides a strong rationale for its investigation as a dual-acting agent against neurological disorders and influenza A infections. The proposed mechanisms of NMDA receptor antagonism and M2 proton channel inhibition are grounded in extensive SAR data for the adamantane class of compounds.
The experimental frameworks provided herein offer a clear path to empirically validate these hypotheses. Future research should focus on obtaining quantitative measures of binding affinity and functional inhibition, followed by preclinical evaluation in relevant disease models. The insights gained from such studies will be pivotal in determining the therapeutic promise of this compound and guiding the development of novel adamantane-based therapeutics.
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discovery and history of adamantane compounds
An In-depth Technical Guide to the Discovery and History of Adamantane Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantane, the simplest diamondoid, has traversed a remarkable journey from a chemical curiosity isolated from petroleum to a cornerstone of modern medicinal chemistry. Its unique tricyclic aliphatic structure—a rigid, highly symmetrical, and lipophilic cage—has established it as a privileged scaffold in drug design. This guide provides a comprehensive technical overview of the history of adamantane, from its discovery and the landmark achievements in its chemical synthesis to the development of first-generation antiviral and antiparkinsonian drugs. We will explore the fundamental physicochemical properties that make the adamantane moiety a powerful tool for modulating pharmacokinetic and pharmacodynamic profiles, detail the mechanisms of action of seminal adamantane-based therapeutics, and survey its application in contemporary drug discovery across a spectrum of diseases.
Part 1: The Dawn of Diamondoids: From Petroleum Isolate to Accessible Reagent
The story of adamantane begins not in a laboratory, but in the analysis of crude oil, highlighting the role of natural product chemistry in unveiling novel molecular architectures.
Discovery and Initial Isolation
In 1933, Czech chemists Stanislav Landa and V. Machacek, while fractionally distilling petroleum from the Hodonín oil field in Czechoslovakia, isolated a crystalline hydrocarbon with an unusually high melting point (270 °C) for its molecular formula, C₁₀H₁₆.[1][2][3][4][5][6][7][8] The remarkable stability and the spatial arrangement of its carbon atoms, mirroring that of a diamond lattice, led to the name "adamantane," derived from the Greek adamantinos, meaning "indestructible" or "diamond-like".[1][5] This discovery of the first and simplest "diamondoid" molecule launched a new field of polyhedral organic chemistry.[1][9]
The Challenge of Synthesis
The intriguing structure of adamantane spurred efforts toward its chemical synthesis. An early attempt in 1924 by German chemist Hans Meerwein, reacting formaldehyde with diethyl malonate, did not yield adamantane. Instead, it produced a bicyclic dione that would later become a key intermediate, famously known as "Meerwein's ester".[1][5]
The First Successful, Albeit Impractical, Synthesis: Prelog (1941)
The first successful laboratory synthesis was achieved by Vladimir Prelog in 1941.[1][4][5][7][10] Prelog's multi-stage process, starting from Meerwein's ester, was a landmark achievement in organic synthesis but was too inefficient for widespread use, with an overall yield of less than 1%.[1][5]
The Breakthrough: Schleyer's Isomerization (1957)
The field of adamantane chemistry was fundamentally transformed in 1957 by Paul von Ragué Schleyer. He developed an astonishingly simple and efficient one-step synthesis involving the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, a readily available petrochemical feedstock.[5][10][11][12] This process made adamantane available in large quantities, paving the way for extensive research into its chemistry and potential applications.[7][10]
Experimental Protocol: Schleyer's Synthesis of Adamantane
-
Reactant Preparation: A solution of endo-tetrahydrodicyclopentadiene is prepared in an inert solvent such as cyclohexane or carbon disulfide.
-
Catalyst Addition: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), is added to the solution. The catalyst facilitates a complex series of carbocation rearrangements.
-
Isomerization Reaction: The mixture is heated under reflux. The thermodynamic stability of the strain-free adamantane cage drives the equilibrium of the rearrangement cascade towards the final product.
-
Workup and Isolation: The reaction is quenched by the slow addition of water or ice to destroy the catalyst. The organic layer is separated, washed, and dried.
-
Purification: Adamantane is isolated and purified by sublimation or recrystallization, yielding a white crystalline solid.
Caption: Key synthetic routes to adamantane.
Part 2: From a Hydrocarbon Cage to Clinical Therapeutics
The availability of adamantane following Schleyer's synthesis rapidly fueled its exploration in medicinal chemistry.[10] This led to the discovery of derivatives with significant biological activity, marking the birth of adamantane's therapeutic legacy.[10][11][12]
The First Adamantane Drug: Amantadine
Antiviral Discovery: In 1963, the simple derivative 1-aminoadamantane hydrochloride, named Amantadine, was reported to have antiviral properties.[13] By 1966, it received approval for the prophylaxis of Influenza A.[13]
Mechanism of Action (Antiviral): Amantadine's primary antiviral mechanism is the blockade of the M2 proton channel of the influenza A virus.[13][14][15][16] The M2 channel is essential for the virus to uncoat and release its genetic material (viral RNA) into the host cell cytoplasm. By physically obstructing this channel, amantadine prevents the acidification of the virion's interior, halting the replication cycle at an early stage.[14]
Caption: Amantadine blocks the M2 proton channel.
A Serendipitous Turn: Antiparkinsonian Effects: In 1968, a patient being treated with amantadine for influenza reported a marked improvement in her Parkinson's disease symptoms.[13] This serendipitous observation led to clinical trials, and in 1973, the FDA approved amantadine for treating Parkinson's disease.[13] Its mechanism in this context is not fully elucidated but is believed to involve enhancing dopamine release, inhibiting dopamine reuptake, and acting as a weak antagonist at NMDA glutamate receptors.[14][17]
An Improved Derivative: Rimantadine
To address some of the limitations of amantadine, particularly its central nervous system (CNS) side effects (e.g., dizziness, confusion), its α-methyl derivative, Rimantadine, was developed.[18]
Key Advantages:
-
Improved Safety Profile: Rimantadine exhibits a significantly lower incidence of CNS side effects compared to amantadine.[18]
-
Favorable Pharmacokinetics: It has a longer elimination half-life (24-36 hours vs. 12-18 hours for amantadine).[7]
Rimantadine functions via the same M2 channel-blocking mechanism but its structural modification leads to a better tolerability profile.[18]
| Feature | Amantadine | Rimantadine |
| Structure | 1-aminoadamantane | α-methyl-1-adamantanemethylamine |
| Primary Use | Influenza A, Parkinson's Disease | Influenza A |
| Key Advantage | First-in-class | Improved CNS safety profile |
| Half-Life | ~12-18 hours | ~24-36 hours |
| CNS Side Effects | More common | Less common |
The Challenge of Resistance
The clinical utility of amantadine and rimantadine for influenza has been severely diminished due to the emergence of widespread drug resistance.[1][13] Mutations in the M2 protein, particularly at the S31N position, prevent the drugs from binding effectively, rendering them inactive against prevalent influenza strains.[19]
Part 3: The Adamantane Scaffold in Modern Drug Discovery
Despite the challenge of resistance in the antiviral space, the adamantane cage has become a highly valued "privileged scaffold" in modern medicinal chemistry.[16] Its unique physicochemical properties are exploited to optimize drug candidates across diverse therapeutic areas.[20]
Core Physicochemical Advantages:
-
Controlled Lipophilicity: The bulky, non-polar adamantane cage significantly increases the lipophilicity of a molecule. This can be strategically used to enhance membrane permeability, improve oral bioavailability, and facilitate passage across the blood-brain barrier.[11][16][20]
-
Rigid 3D Scaffolding: Unlike flexible alkyl chains, the adamantane structure is rigid and predictable. This allows medicinal chemists to use it as a stable anchor to precisely orient pharmacophoric groups for optimal interaction with biological targets.[16][20]
-
Metabolic Stability: The hydrocarbon cage is exceptionally stable and resistant to metabolic degradation. It can act as a steric shield, protecting adjacent functional groups from enzymatic cleavage by cytochrome P450 enzymes, thereby increasing a drug's plasma half-life.[20]
Caption: Adamantane as a rigid scaffold for pharmacophores.
Contemporary Adamantane-Based Drugs:
The versatility of the adamantane scaffold is evident in the range of approved drugs that incorporate it.
| Drug Name | Therapeutic Area | Mechanism/Function of Adamantane Moiety |
| Memantine | Alzheimer's Disease (Neuroprotective) | Uncompetitive NMDA receptor antagonist; adamantane group helps position the amine in the channel. |
| Saxagliptin | Type 2 Diabetes | DPP-4 inhibitor; adamantane provides a stable, lipophilic anchor for binding. |
| Vildagliptin | Type 2 Diabetes | DPP-4 inhibitor; adamantane serves as a key structural element for enzyme interaction.[9] |
| Adapalene | Acne (Dermatology) | Retinoid receptor agonist; the adamantyl group enhances lipophilicity and stability.[1][9] |
| Tromantadine | Antiviral (Herpes Simplex Virus) | Inhibits viral fusion and penetration. |
Conclusion
From its isolation as a trace component of Czech petroleum, adamantane has evolved into a titan of therapeutic chemistry. The initial discoveries of amantadine and rimantadine not only provided the first specific antiviral agents for influenza but also unveiled the profound potential of this unique diamondoid scaffold. While resistance has curtailed their primary antiviral use, the fundamental lessons learned have been immense. Today, the adamantane cage is a powerful and validated tool in the medicinal chemist's armamentarium, prized for its ability to confer lipophilicity, rigidity, and metabolic stability. Its continued presence in newly approved drugs for a wide array of diseases affirms that the legacy of this "indestructible" molecule is still being built, promising further therapeutic innovations in the years to come.
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An In-depth Technical Guide to 1-Adamantyldimethylamine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique cage-like structure imparts desirable physicochemical properties to drug candidates, including enhanced metabolic stability, increased lipophilicity for improved blood-brain barrier penetration, and a rigid framework for precise pharmacophore presentation.[2][3][4] This guide provides a comprehensive technical overview of 1-Adamantyldimethylamine and its analogs, delving into their synthesis, mechanism of action, structure-activity relationships, and therapeutic potential, with a focus on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[5][6]
Synthesis of this compound and its Analogs
The synthesis of this compound and its N-alkylated analogs typically starts from the readily available 1-aminoadamantane. A common and efficient method for the dimethylation of the primary amine is the Eschweiler-Clarke reaction.[7][8][9]
Detailed Protocol: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol outlines the synthesis of this compound from 1-aminoadamantane using formaldehyde and formic acid.
Causality Behind Experimental Choices:
-
Formic acid and Formaldehyde: These reagents are the hallmarks of the Eschweiler-Clarke reaction. Formaldehyde provides the methyl group, while formic acid acts as the reducing agent (hydride source).[8] The use of an excess of these reagents drives the reaction to completion, ensuring the formation of the tertiary amine and preventing the formation of quaternary ammonium salts.[8]
-
Heating: The reaction is typically heated to facilitate the formation of the iminium ion intermediate and the subsequent reduction by formic acid. The release of carbon dioxide gas during the reaction also helps to drive the equilibrium towards the product.[7]
-
Basification: The addition of a base (e.g., NaOH or KOH) after the reaction is crucial to deprotonate the amine product, which is in its ammonium salt form in the acidic reaction mixture. This allows for the extraction of the free amine into an organic solvent.
-
Extraction with an Organic Solvent: An organic solvent immiscible with water (e.g., dichloromethane or diethyl ether) is used to separate the synthesized amine from the aqueous reaction mixture and salts.
-
Drying and Evaporation: The organic extract is dried with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water before the solvent is evaporated to yield the pure product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-aminoadamantane (1 equivalent) with an excess of formic acid (e.g., 5-10 equivalents) and an excess of aqueous formaldehyde solution (37%, e.g., 5-10 equivalents).
-
Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours (typically 4-18 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the mixture is strongly basic (pH > 11). This should be done in an ice bath to control the exothermic reaction.
-
Extraction: Transfer the basic mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): If necessary, the product can be further purified by distillation or column chromatography.
Mechanism of Action: Targeting the NMDA Receptor
This compound and its analogs, particularly the well-studied compounds amantadine and memantine, exert their primary neurological effects by acting as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5][6] The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[10]
Overactivation of the NMDA receptor leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[11]
Signaling Pathway of NMDA Receptor Modulation
The following diagram illustrates the mechanism of action of adamantane-based NMDA receptor antagonists.
Caption: Mechanism of NMDA receptor antagonism by this compound and its analogs.
These compounds act as open-channel blockers, meaning they enter the ion channel of the NMDA receptor when it is in its open state and physically occlude the passage of ions, primarily calcium.[12] This blockade is voltage-dependent and transient, which is a key aspect of their therapeutic profile, allowing for the modulation of excessive receptor activity without completely disrupting normal synaptic transmission.[13]
Structure-Activity Relationships (SAR)
The biological activity of adamantane amine derivatives is significantly influenced by the nature of the substituents on the nitrogen atom and the adamantane core.
N-Substitution
-
N-alkylation: N-alkylation and N,N-dialkylation of 1-aminoadamantane generally result in compounds that retain significant antiviral activity, similar to the parent compound, amantadine.[2] However, increasing the size of the N-substituents can lead to a decrease in activity.[14]
-
Other N-substituents: Replacement of the amino group with hydroxyl, sulfhydryl, cyano, or halogen groups leads to inactive compounds.[2] N-acyl derivatives, with the exception of some glycyl derivatives, generally show decreased antiviral action.[2]
Quantitative Data for N-Alkylated Adamantane Amines
The following table summarizes the inhibitory activity of a series of N-alkylated adamantane analogs against the nicotinic acetylcholine receptor ionic channel, which provides insights into the steric and electronic effects of N-substitution.
| Compound | N-Substituents | Ki for inhibition of [3H]H12-HTX binding (µM) |
| Amantadine | H, H | 60 |
| N-methylamantadine (NMA) | H, CH₃ | 30 |
| N-ethylamantadine (NEA) | H, C₂H₅ | 15 |
| N-propylamantadine (NPA) | H, C₃H₇ | 40 |
| N-butylamantadine (NBA) | H, C₄H₉ | 40 |
| N,N-diethylamantadine (NNDEA) | C₂H₅, C₂H₅ | 15 |
Data adapted from M. A. Maleque, et al., Mol Pharmacol. 1982.[15]
Experimental Protocols for Biological Evaluation
The evaluation of this compound and its analogs as NMDA receptor antagonists involves a series of in vitro and in vivo assays.
In Vitro Assay: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of test compounds to the NMDA receptor channel.[16][17] It typically utilizes a radiolabeled ligand, such as [³H]MK-801, which is a high-affinity, non-competitive NMDA receptor antagonist.[18]
Workflow for [³H]MK-801 Binding Assay:
Caption: Workflow for a competitive radioligand binding assay for NMDA receptor antagonists.
Detailed Methodology:
-
Membrane Preparation: Homogenize rat brain tissue (typically cortex or hippocampus) in an ice-cold buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known non-labeled antagonist).
-
Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Evaluation: Animal Models of Neurodegenerative Diseases
To assess the therapeutic potential of this compound and its analogs, various animal models of neurodegenerative diseases are employed.[19][20][21]
Commonly Used Animal Models for Parkinson's Disease:
-
6-hydroxydopamine (6-OHDA) Model: This model involves the unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle of rodents, leading to the degeneration of dopaminergic neurons on one side of the brain.[20] This results in characteristic motor deficits, such as rotational behavior, which can be quantified to assess the efficacy of test compounds.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the pathology of Parkinson's disease in primates and mice.[19][21] This model is valuable for studying the mechanisms of neurodegeneration and for testing potential neuroprotective and symptomatic treatments.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the realm of neurodegenerative disorders. Their mechanism of action as NMDA receptor antagonists provides a solid rationale for their use in conditions characterized by excitotoxicity. The synthetic accessibility of these compounds, coupled with the well-defined structure-activity relationships, offers a robust platform for the design and development of novel therapeutic agents with improved efficacy and safety profiles. Future research should focus on the synthesis and evaluation of a broader range of analogs to further refine the SAR and to identify candidates with optimal pharmacokinetic and pharmacodynamic properties for clinical development.
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A Technical Guide to Unexplored Research Frontiers of 1-Adamantyldimethylamine
Abstract
The adamantane scaffold is a cornerstone of modern medicinal chemistry, prized for its unique structural and physicochemical properties.[1][2] While complex derivatives like Memantine (for Alzheimer's disease) and Amantadine (an antiviral) are well-established, the simplest tertiary amine of this class, 1-Adamantyldimethylamine, remains conspicuously under-explored.[1][3] This guide posits that the chemical simplicity of this compound is not a limitation but its greatest asset, presenting it as a privileged starting point for fragment-based drug discovery and a versatile building block for novel therapeutics. We delineate several high-potential research avenues, providing the scientific rationale and actionable experimental frameworks for investigators in neuropharmacology, virology, and oncology.
Introduction: The Adamantane Advantage in Drug Design
The adamantane moiety, a rigid, perfectly symmetric, and lipophilic tricyclic hydrocarbon, offers a unique combination of properties that make it a "lipophilic bullet" in drug design.[1][4][5] Its cage-like structure imparts:
-
Metabolic Stability: The diamondoid structure is resistant to metabolic degradation, prolonging the half-life of parent compounds.[2]
-
Precise 3D Scaffolding: Its rigidity allows for the precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with biological targets.
-
Enhanced Lipophilicity: This property improves membrane permeability, including penetration of the blood-brain barrier, a critical feature for CNS-active drugs.[1]
-
Biocompatibility: The adamantane core is generally well-tolerated and non-toxic.
These features are exemplified in clinically successful drugs such as Memantine, an NMDA receptor antagonist, and Amantadine, an inhibitor of the influenza M2 proton channel.[1][3][6] this compound, possessing the core adamantane cage and a simple dimethylamine group, represents the minimalist expression of this pharmacophore, making it an ideal and unbiased tool for exploring new biological space.
Current State of Knowledge: this compound
Currently, this compound is primarily recognized as a synthetic building block. Information on its intrinsic biological activity is sparse, creating a significant knowledge gap and a compelling opportunity for foundational research.
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved via the reductive amination of 1-adamantanamine.[7][8] This well-established and efficient reaction provides a reliable and scalable route to the target compound.
Experimental Protocol: Synthesis via Reductive Amination
Objective: To synthesize this compound from 1-Adamantanamine.
Materials:
-
1-Adamantanamine (1.0 eq)
-
Aqueous Formaldehyde (37%, 2.5 eq)
-
Formic Acid (98%, 2.5 eq)
-
Methanol (as solvent)
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate
-
Hydrochloric Acid (in ethanol, for salt formation if desired)
Procedure:
-
Reaction Setup: To a solution of 1-Adamantanamine in methanol, add aqueous formaldehyde.
-
Reduction: Slowly add formic acid to the mixture at 0°C. The reaction is then heated to reflux and stirred for 12-24 hours, monitoring by TLC or LC-MS. Causality Note: This is a variation of the Eschweiler-Clarke reaction, where formic acid serves as the reducing agent for the iminium intermediate formed in situ.[8]
-
Workup: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is basified with a saturated sodium bicarbonate solution to a pH > 9.
-
Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed in vacuo to yield crude this compound, which can be purified by column chromatography or distillation. For stable storage, it can be converted to its hydrochloride salt.[9]
The key physicochemical properties of this compound are compared with its primary amine precursor and related drugs in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | pKa (Predicted) | Key Application |
| 1-Adamantanamine | C₁₀H₁₇N | 151.25 | 2.3 | 10.7 | Precursor, Antiviral (Amantadine)[1] |
| This compound | C₁₂H₂₁N | 179.30 | 2.8 | 10.3 | Synthetic Intermediate |
| Memantine | C₁₂H₂₁N | 179.30 | 3.1 | 10.4 | NMDA Receptor Antagonist[3] |
Data sourced from chemical databases and predictive modeling software.
Proposed Research Area 1: Neuropharmacology & CNS Disorders
Hypothesis: The structural similarity of this compound to Memantine suggests it may act as a modulator of N-methyl-D-aspartate (NMDA) receptors or other central nervous system ion channels, offering a novel scaffold for treating neurological diseases.
Scientific Rationale: Memantine's therapeutic effect in Alzheimer's disease stems from its function as a low-affinity, uncompetitive antagonist of the NMDA receptor ion channel.[3][10][11][12] It blocks the channel during periods of excessive glutamate stimulation (excitotoxicity) while preserving normal synaptic function.[11] this compound shares the same molecular formula and a similar lipophilic cage and amine group. The key difference lies in the substitution pattern on the amine (dimethyl vs. methyl and hydrogen). This subtle change could significantly alter binding affinity, kinetics, and selectivity for different NMDA receptor subunits or even other ion channels.
Experimental Roadmap:
Proposed Research Area 2: Antiviral Drug Discovery
Hypothesis: The adamantane core of this compound can serve as a scaffold to develop novel inhibitors of viral ion channels (viroporins), potentially overcoming resistance seen with older adamantane-based antivirals.
Scientific Rationale: Amantadine and its derivative Rimantadine target the M2 proton channel of the Influenza A virus, a classic example of a viroporin.[6][13][14] They block the channel, preventing the acidification of the viral interior, which is a critical step for viral uncoating and replication.[15][16] However, widespread resistance, primarily due to mutations in the M2 channel, has rendered these drugs largely ineffective against current influenza strains.[6][17]
This compound provides a fresh starting point. The dimethylamine head group alters the steric and electronic profile compared to Amantadine's primary amine. This could restore binding to resistant M2 mutants or enable targeting of entirely different viroporins found in other viruses, such as SARS-CoV-2 (Protein E and 3a) or Hepatitis C (p7).[6]
Experimental Roadmap:
Proposed Research Area 3: Oncology & Targeted Therapeutics
Hypothesis: The rigid and lipophilic adamantane cage of this compound can be utilized as a unique anchoring fragment to develop inhibitors of challenging drug targets in oncology, such as protein-protein interactions or specific enzyme classes.
Scientific Rationale: The adamantane moiety has been incorporated into various anticancer agents to enhance their therapeutic properties.[5][17][18][19] For example, adamantane-conjugated platinum complexes have shown enhanced cytotoxicity.[18] The structure can serve as a "space-filling" fragment that occupies deep hydrophobic pockets in target proteins which are often considered "undruggable." The dimethylamine group provides a convenient chemical handle for derivatization, allowing for the exploration of chemical space through techniques like fragment-based lead discovery (FBLD).
Potential Targets & Approaches:
-
Kinase Inhibitors: The adamantane cage could be a novel anchor for ATP-competitive or allosteric kinase inhibitors.
-
Epigenetic Targets: The lipophilic nature may favor binding to bromodomain or methyltransferase active sites.
-
Prodrug Strategies: The amine can be used to link the adamantane core to known cytotoxic agents, using its properties to improve solubility and tumor-specific release.[18]
Experimental Roadmap: A primary screen would involve testing this compound and a small, diverse library of its simple derivatives against a broad panel of cancer cell lines (e.g., the NCI-60 panel). Hits would be followed by target identification studies, using techniques like thermal proteome profiling or chemical proteomics to identify the molecular target responsible for the anti-proliferative activity.
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a blank slate rich with therapeutic potential. Its structural simplicity, coupled with the proven pharmacological advantages of the adamantane scaffold, makes it an exceptionally attractive starting point for innovative drug discovery campaigns. By pursuing the research avenues outlined in this guide—from probing its effects on CNS ion channels to leveraging it as a scaffold for new antivirals and cancer therapies—the scientific community can unlock the latent value of this minimalist molecule. The path forward requires a systematic and multidisciplinary approach, combining synthetic chemistry, advanced biological screening, and mechanistic pharmacology to transform this overlooked compound into the next generation of adamantane-based medicines.
References
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Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Adamantane - A Lead Structure for Drugs in Clinical Practice. ResearchGate. Available at: [Link]
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Antifungal activity of 2-adamantylamine hydrochloride on Candida albicans and Candida parapsilosis. PubMed. Available at: [Link]
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Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. ResearchGate. Available at: [Link]
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Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. PubMed Central. Available at: [Link]
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1-Adamantylamine a simple urine marker for screening for third generation adamantyl-type synthetic cannabinoids by ultra-performance liquid chromatography tandem mass spectrometry. PubMed. Available at: [Link]
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Methodological & Application
Synthesis of 1-Adamantyldimethylamine Derivatives: A Guide for Drug Discovery and Development
Introduction: The Adamantane Scaffold in Modern Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, and structurally unique tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly enhance pharmacokinetic and pharmacodynamic properties, including increased lipophilicity for improved blood-brain barrier penetration, metabolic stability, and favorable interactions with biological targets.[3][4][5] Among the vast landscape of adamantane-containing compounds, 1-adamantyldimethylamine and its derivatives hold a prominent position, serving as crucial building blocks for therapeutics targeting a range of diseases, from viral infections to neurodegenerative disorders.[1]
This technical guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the adamantane scaffold in their discovery programs.
Synthetic Strategies: Pathways to this compound
Two principal and highly efficient methods dominate the synthesis of this compound: the Eschweiler-Clarke reaction starting from 1-adamantylamine and the reductive amination of 1-adamantanone. The choice between these routes often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Method 1: The Eschweiler-Clarke Reaction - Direct Methylation of 1-Adamantylamine
The Eschweiler-Clarke reaction is a classic and reliable method for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines, ingeniously avoiding the formation of quaternary ammonium salts.[6][7] This one-pot reaction utilizes an excess of formic acid and formaldehyde, which serve as both the methyl source and the reducing agent.[8]
The reaction proceeds through a well-established mechanism.[6][9] Initially, the primary amine, 1-adamantylamine, reacts with formaldehyde to form an intermediate imine. The formic acid then acts as a hydride donor, reducing the imine to a secondary amine (N-methyl-1-adamantylamine) and releasing carbon dioxide, which drives the reaction to completion.[7] This process is repeated a second time to yield the final tertiary amine, this compound.[8] The inability of the tertiary amine to form another iminium ion prevents over-methylation.[7]
Diagram 1: Eschweiler-Clarke Reaction Workflow
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Unlocking Potential in Sterically Demanding Transformations: 1-Adamantyldimethylamine as a Novel Organocatalyst
Introduction: Beyond a Bulky Amine
In the landscape of organocatalysis, the quest for novel catalysts with unique reactivity and selectivity profiles is perpetual. While simple tertiary amines have long been workhorses in a variety of organic transformations, the introduction of sterically demanding substituents can profoundly influence their catalytic behavior. 1-Adamantyldimethylamine, with its rigid and bulky adamantyl cage, presents an intriguing scaffold for catalytic applications where steric hindrance can be leveraged to control reaction pathways and product distributions. This technical guide delves into the potential of this compound as a catalyst, focusing on its application in the Baylis-Hillman reaction, a cornerstone of carbon-carbon bond formation.
The rationale behind exploring this compound as a catalyst stems from the unique properties imparted by the adamantyl group. Its sheer bulk can influence the conformational orientation of reaction intermediates, potentially leading to enhanced stereoselectivity. Furthermore, the lipophilicity of the adamantyl moiety can enhance the catalyst's solubility in non-polar solvents and create a unique microenvironment around the catalytic center, thereby modulating reactivity.
The Baylis-Hillman Reaction: A Playground for Steric Effects
The Baylis-Hillman reaction, a coupling between an aldehyde and an activated alkene, is a powerful tool for the synthesis of densely functionalized molecules.[1][2][3][4] This reaction is typically catalyzed by a nucleophilic tertiary amine or phosphine. The established mechanism involves the initial Michael addition of the catalyst to the activated alkene, forming a zwitterionic enolate. This enolate then adds to the aldehyde, and subsequent proton transfer and elimination of the catalyst yield the desired allylic alcohol derivative.[3][5]
Given its tertiary amine functionality, this compound is a prime candidate to catalyze this transformation. The central hypothesis is that the bulky adamantyl group will play a crucial role in the key steps of the catalytic cycle, potentially influencing the rate-determining step and the stereochemical outcome of the reaction.
Mechanistic Considerations with this compound
The proposed catalytic cycle for the Baylis-Hillman reaction catalyzed by this compound is depicted below. The bulky adamantyl group is expected to influence the conformation of the zwitterionic intermediate, which could, in turn, affect the facial selectivity of the subsequent addition to the aldehyde.
Caption: Proposed mechanism for the this compound-catalyzed Baylis-Hillman reaction.
Application Protocol: this compound-Catalyzed Baylis-Hillman Reaction of Benzaldehyde with Methyl Acrylate
This protocol provides a general procedure for evaluating the catalytic activity of this compound in a model Baylis-Hillman reaction. Researchers are encouraged to optimize the reaction conditions for their specific substrates.
Materials and Reagents
-
This compound (Catalyst)
-
Benzaldehyde (Substrate)
-
Methyl Acrylate (Substrate)
-
Dichloromethane (DCM), anhydrous (Solvent)
-
Hydrochloric Acid (1 M aqueous solution)
-
Saturated Sodium Bicarbonate (aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)
-
Silica Gel for column chromatography
Experimental Workflow
Caption: Step-by-step experimental workflow for the catalyzed reaction.
Detailed Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (5.0 mL).
-
Addition of Reagents: To the stirred solvent, add benzaldehyde (1.0 mmol, 1.0 eq.), followed by methyl acrylate (1.2 mmol, 1.2 eq.). Finally, add this compound (0.1 mmol, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. Reaction times can vary and may be longer than with less hindered amine catalysts.
-
Workup: Upon completion, quench the reaction by adding 1 M aqueous HCl (10 mL). Separate the organic layer and wash it sequentially with 1 M aqueous HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Baylis-Hillman adduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Expected Results and Data Presentation
The performance of this compound as a catalyst can be compared to other common tertiary amine catalysts. The following table provides a hypothetical comparison based on the expected influence of the adamantyl group.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | 10 | 48-72 | 60-75 |
| DABCO | 10 | 24-48 | 85-95 |
| Triethylamine | 10 | > 72 | < 40 |
Note: These are hypothetical values for illustrative purposes. Actual results may vary.
Troubleshooting and Further Considerations
-
Slow Reaction Rate: The steric bulk of this compound may lead to slower reaction rates compared to less hindered catalysts like DABCO.[5] If the reaction is too slow, gentle heating (e.g., 40 °C) may be employed, although this could potentially lead to side reactions.
-
Catalyst Loading: The optimal catalyst loading should be determined experimentally. A higher loading may be necessary to achieve reasonable reaction rates.
-
Solvent Effects: The choice of solvent can significantly impact the reaction. While DCM is a common choice, other aprotic solvents such as THF, acetonitrile, or toluene can be screened.
-
Substrate Scope: The protocol should be tested with a variety of aldehydes and activated alkenes to explore the substrate scope and limitations of this compound as a catalyst. Of particular interest would be reactions involving sterically demanding substrates where the catalyst's bulk could offer unique selectivity.
Conclusion and Future Outlook
This compound represents a potentially valuable addition to the organocatalyst toolbox. Its unique steric profile offers opportunities for controlling reactivity and selectivity in ways that are not achievable with traditional tertiary amine catalysts. While the initial investigations may reveal slower reaction kinetics, the potential for enhanced selectivity, particularly in asymmetric transformations with chiral adamantane derivatives, warrants further exploration. This guide provides a foundational protocol for researchers to begin investigating the catalytic potential of this intriguing molecule, paving the way for new discoveries in the field of organocatalysis.
References
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Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]
-
Baylis–Hillman reaction. Wikipedia. [Link]
-
phosphine ligands: synthesis, palladium complexation, and catalytic activity. PubMed. [Link]
-
Baylis-Hillman Reaction: Mechanism & Examples. NROChemistry. [Link]
-
What Is Condensation Reaction In Organic Chemistry?. YouTube. [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. PMC - PubMed Central - NIH. [Link]
-
Catalytic activity of human ADAM33. PubMed. [Link]
-
AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. PMC - NIH. [Link]
-
The Morita-Baylis-Hillman Reaction. University of California, Irvine. [Link]
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The Adamantane Scaffold: A Privileged Structure in Modern Drug Discovery - Application Notes for 1-Adamantyldimethylamine
Introduction: The Enduring Appeal of the Adamantane Moiety
The adamantane nucleus, a rigid, lipophilic, tricyclic alkane, represents a cornerstone in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have made it a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one biological target. The incorporation of an adamantyl group into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. This is primarily attributed to its high lipophilicity, which can enhance membrane permeability and facilitate passage across the blood-brain barrier. Furthermore, its steric bulk and metabolic stability can protect the parent molecule from degradation, thereby prolonging its therapeutic effect.
This guide provides an in-depth exploration of the applications of 1-Adamantyldimethylamine, a key derivative, in medicinal chemistry. We will delve into its therapeutic potential, mechanisms of action, and provide detailed protocols for its synthesis and evaluation in antiviral, neuroprotective, and anticancer research.
Core Applications of this compound in Medicinal Chemistry
The versatility of the adamantane scaffold has led to its successful integration into a range of therapeutic agents. This compound and its related structures are primarily investigated in the following areas:
-
Antiviral Agents: Historically, adamantane derivatives were at the forefront of antiviral drug discovery, with amantadine (1-adamantanamine) being a notable example for the treatment of Influenza A.[1][2]
-
Neuroprotective Agents: The ability of adamantane derivatives to modulate ion channels has led to their development as neuroprotective agents, particularly in the context of neurodegenerative diseases.[3]
-
Anticancer Agents: The lipophilic nature of the adamantane cage enhances the ability of compounds to penetrate cell membranes, a desirable property for anticancer drugs.[3][4]
Section 1: Synthesis of this compound
The synthesis of this compound can be achieved through the N,N-dimethylation of 1-adamantanamine. The following protocol describes a robust method using formaldehyde as the methylating agent in the presence of a catalyst.
Protocol 1: Catalytic N,N-dimethylation of 1-Adamantanamine
This protocol is adapted from established methods for the N-dimethylation of primary amines.[5]
Objective: To synthesize this compound from 1-adamantanamine.
Materials:
-
1-Adamantanamine (Amantadine)
-
Formaldehyde (37% solution in water)
-
Ruthenium on carbon (Ru/C) catalyst (5 mol%)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-adamantanamine (1.0 eq) in methanol.
-
Addition of Reagents: To the stirred solution, add the Ru/C catalyst (5 mol%) followed by the dropwise addition of aqueous formaldehyde (2.2 eq).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1 atm, but can be optimized).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Causality Behind Experimental Choices:
-
Catalyst: Ruthenium on carbon is an efficient and reusable heterogeneous catalyst for reductive amination.[5]
-
Methylating Agent: Formaldehyde is an inexpensive and readily available source of the methyl group.
-
Reducing Agent: Hydrogen gas is a clean and effective reducing agent for the in situ formed imine intermediate.
Visualization of Synthetic Workflow:
Caption: Mechanism of action of adamantane derivatives against Influenza A.
Protocol 2: In Vitro Antiviral Efficacy - Plaque Reduction Assay
This protocol is a standard method to evaluate the ability of a compound to inhibit viral replication in cell culture. [6][7] Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against influenza A virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose
-
Crystal Violet staining solution
-
This compound
-
96-well plates and 6-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and incubate until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.
-
Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with influenza A virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Data Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Data Presentation:
| Compound | Concentration (µM) | Plaque Count (average) | % Inhibition |
| Virus Control | 0 | 100 | 0 |
| This compound | 1 | 85 | 15 |
| 10 | 52 | 48 | |
| 50 | 15 | 85 | |
| 100 | 5 | 95 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Section 3: Neuroprotective Applications
Adamantane derivatives, most notably memantine, are used in the treatment of neurodegenerative disorders like Alzheimer's disease. [3][7]Their neuroprotective effects are primarily mediated through the modulation of the N-methyl-D-aspartate (NMDA) receptor. [3]
Mechanism of Neuroprotection
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action is mediated by receptors such as the NMDA receptor. Under pathological conditions, excessive glutamate release can lead to overstimulation of NMDA receptors, resulting in a massive influx of Ca²⁺ ions. This excitotoxicity is a key contributor to neuronal cell death in neurodegenerative diseases. Adamantane derivatives like memantine act as uncompetitive antagonists of the NMDA receptor, meaning they only block the channel when it is open. This voltage-dependent blockade is thought to prevent the pathological, sustained activation of the receptor while allowing for normal synaptic transmission. [3][8] Visualization of Neuroprotective Mechanism:
Caption: Neuroprotective mechanism of adamantane derivatives via NMDA receptor blockade.
Protocol 3: In Vitro Neuroprotection - NMDA Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of a compound for the NMDA receptor. [2] Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
Glutamate and Glycine (co-agonists)
-
This compound
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare a suspension of rat cortical membranes in the assay buffer.
-
Assay Setup: In a series of tubes, add the membrane suspension, [³H]MK-801, glutamate, and glycine.
-
Compound Addition: Add varying concentrations of this compound to the tubes. For the determination of non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).
-
Incubation: Incubate the tubes at room temperature for a specified time to allow for binding equilibrium.
-
Termination of Binding: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Section 4: Anticancer Applications
The lipophilicity and rigid structure of the adamantane moiety make it an attractive scaffold for the design of anticancer agents. [4]Adamantane-containing compounds have been investigated for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. [8]
Protocol 4: In Vitro Anticancer Activity - Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [4][9][10] Objective: To determine the cytotoxic effect (IC50) of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549 - lung carcinoma, HeLa - cervical cancer)
-
Cell culture medium (e.g., RPMI-1640) with FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours. Include a vehicle control (no compound).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Data Presentation:
| Compound | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0 | 1.25 | 100 |
| This compound | 10 | 1.10 | 88 |
| 50 | 0.65 | 52 | |
| 100 | 0.25 | 20 | |
| 200 | 0.10 | 8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound, as a representative of the adamantane class of compounds, holds significant potential in various fields of medicinal chemistry. Its unique structural features provide a solid foundation for the development of novel therapeutics. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to explore the full potential of this fascinating molecule and its derivatives in the ongoing quest for new and effective drugs.
References
-
Davies, W. L., et al. (1964). ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Science, 144(3620), 862–863. [Link]
-
Tyrrell, D. A., et al. (1969). Study of 1-adamantanamine hydrochloride used prophylactically during the Hong Kong influenza epidemic in the family environment. Journal of Hygiene, 67(4), 677–682. [Link]
-
Semantic Scholar. Antiviral Activity of 1-Adamantanamine (Amantadine). [Link]
-
MDPI. Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. [Link]
-
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
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Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]
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PubMed Central. Novel Anticancer Platinum(IV) Complexes with Adamantylamine: Their Efficiency and Innovative Chemotherapy Strategies Modifying Lipid Metabolism. [Link]
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Butterworth, J. F. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Neuroscience, 17, 1128157. [Link]
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Banister, S. D., et al. (2015). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 6(7), 1165–1174. [Link]
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National Institutes of Health. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [Link]
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ResearchGate. Guideline for anticancer assays in cells. [Link]
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National Center for Biotechnology Information. Pharmacology of NMDA Receptors. [Link]
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Application Notes and Protocols for the N-Alkylation of Amines with Adamantyl Moieties
Introduction: The Adamantyl Moiety in Modern Drug Discovery
The adamantane scaffold, a rigid, lipophilic, and perfectly three-dimensional hydrocarbon cage, has garnered significant attention in medicinal chemistry and drug development.[1] Its incorporation into therapeutic agents can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The bulky nature of the adamantyl group can enhance metabolic stability by sterically hindering access of metabolic enzymes, thereby increasing the drug's half-life.[2][3] Furthermore, its high lipophilicity can improve membrane permeability and bioavailability, making it a valuable substituent for optimizing drug candidates.[4][5] Adamantane-containing drugs, such as Amantadine (antiviral), Memantine (for Alzheimer's disease), and Saxagliptin (antidiabetic), are testaments to the therapeutic benefits of this unique structural motif.[1][3]
This guide provides detailed protocols and technical insights for the N-alkylation of amines with adamantyl groups, a key transformation for synthesizing novel drug candidates. Recognizing that the user's initial query for "1-Adamantyldimethylamine" as an alkylating agent does not align with standard synthetic methodologies, this document focuses on three robust and widely adopted strategies for constructing the pivotal C-N-adamantyl bond:
-
Reductive Amination: A versatile one-pot reaction between an amine and an adamantyl carbonyl compound.
-
Direct Alkylation with 1-Bromoadamantane: A classical S(_N)2 approach using a reactive adamantyl halide.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A modern cross-coupling method for forming C-N bonds with high efficiency and scope.
These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying mechanistic principles to empower rational experimental design and troubleshooting.
Method 1: Reductive Amination with Adamantyl Carbonyls
Reductive amination is a highly efficient and controlled method for N-alkylation, avoiding the common issue of over-alkylation that can plague direct alkylation strategies.[6] The reaction proceeds in a one-pot fashion by forming an imine or iminium ion intermediate from an amine and a carbonyl compound (adamantanone or adamantane carboxaldehyde), which is then reduced in situ by a mild reducing agent.[6][7]
Mechanism of Action
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the adamantyl ketone or aldehyde, forming a carbinolamine intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final N-adamantylated amine.[8] STAB is the preferred reagent as it is mild enough not to reduce the starting carbonyl compound and is effective under the slightly acidic conditions that favor iminium ion formation.[7][9]
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Application Notes and Protocols: 1-Adamantyldimethylamine in Polymer Synthesis
Introduction: The Strategic Incorporation of Adamantane Moieties into Polymeric Structures
For researchers, scientists, and drug development professionals, the quest for novel polymers with enhanced performance characteristics is perpetual. The incorporation of the bulky and rigid adamantane cage structure into polymer backbones offers a compelling strategy to augment thermal stability, mechanical strength, and solubility in organic solvents. 1-Adamantyldimethylamine, a tertiary amine featuring the adamantyl group, presents a versatile platform for creating advanced polymeric materials. While not a directly polymerizable monomer itself, it serves as a valuable precursor for synthesizing functional monomers and can also act as a co-initiator in photopolymerization processes.
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound in polymer synthesis. We will explore its conversion into a polymerizable acrylamide monomer, subsequent polymerization techniques, and its role as a co-initiator, thereby offering a complete workflow for researchers in the field. The unique properties imparted by the adamantyl group make these polymers highly attractive for applications in high-performance coatings, advanced materials, and innovative drug delivery systems.[1][2][3][4]
Part 1: Synthesis of an Adamantyl-Functionalized Monomer
To incorporate the this compound moiety into a polymer chain via conventional polymerization methods, it must first be functionalized with a polymerizable group, such as a vinyl or acryloyl group. Here, we present a protocol for the synthesis of an N-(1-adamantyl)-N-methylacrylamide monomer, a representative polymerizable derivative. This synthesis is adapted from established methods for producing similar N-substituted acrylamides.[5][6]
Causality of Experimental Choices:
-
Acryloyl Chloride as the Acylating Agent: Acryloyl chloride is a highly reactive acylating agent that readily reacts with the secondary amine to form the desired amide bond, introducing the polymerizable acryloyl group.
-
Triethylamine as a Base: Triethylamine is used to neutralize the hydrochloric acid generated during the acylation reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acryloyl chloride.
-
Low Temperature: The reaction is initially carried out at a low temperature (0 °C) to control the exothermic reaction between the amine and acryloyl chloride, minimizing potential side reactions.
Experimental Protocol: Synthesis of N-(1-Adamantyl)-N-methylacrylamide
Materials:
-
1-Adamantylamine (Precursor to N-methyl-1-adamantanamine)
-
Methyl iodide
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
Step 1: Synthesis of N-methyl-1-adamantanamine (Intermediate)
-
In a round-bottom flask, dissolve 1-adamantylamine (1 equivalent) in a suitable solvent such as THF.
-
Add a base, such as potassium carbonate (2 equivalents), to the solution.
-
Slowly add methyl iodide (1.1 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-methyl-1-adamantanamine. Purify by column chromatography if necessary.
Step 2: Synthesis of N-(1-Adamantyl)-N-methylacrylamide
-
Dissolve N-methyl-1-adamantanamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-adamantyl)-N-methylacrylamide monomer.
-
Purify the monomer by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Diagram of Monomer Synthesis Workflow:
Caption: Workflow for the synthesis of N-(1-adamantyl)-N-methylacrylamide.
Part 2: Polymerization of Adamantyl-Functionalized Monomers
Once the adamantyl-functionalized monomer is synthesized and purified, it can be polymerized using various techniques. Free-radical polymerization is a common and versatile method. For more control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are recommended.[7][8]
Protocol 2.1: Free-Radical Polymerization of N-(1-Adamantyl)-N-methylacrylamide
Causality of Experimental Choices:
-
AIBN as Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a convenient rate at moderate temperatures (around 60-80 °C) to generate free radicals, initiating the polymerization.
-
Degassing: Oxygen is a radical scavenger and can inhibit or terminate the polymerization. Therefore, the reaction mixture is degassed to remove dissolved oxygen.
-
Inert Atmosphere: The polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of oxygen during the reaction.
Materials:
-
N-(1-adamantyl)-N-methylacrylamide (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., toluene, dioxane, or dimethylformamide)
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Oil bath with temperature controller
-
Vacuum line and inert gas source
-
Standard glassware for filtration and drying
Procedure:
-
In a Schlenk flask, dissolve the N-(1-adamantyl)-N-methylacrylamide monomer and AIBN (typically 0.1-1 mol% relative to the monomer) in the chosen anhydrous solvent.
-
Seal the flask and perform three freeze-pump-thaw cycles to thoroughly degas the solution.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours), with continuous stirring.
-
To terminate the polymerization, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
-
Characterize the resulting poly(N-(1-adamantyl)-N-methylacrylamide) by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by NMR and FT-IR for its chemical structure.
Diagram of Free-Radical Polymerization Workflow:
Caption: General workflow for free-radical polymerization.
Part 3: this compound as a Co-initiator in Photopolymerization
Tertiary amines, such as this compound, can function as effective co-initiators in Type II photopolymerization systems. In these systems, a photosensitizer absorbs light and then interacts with the tertiary amine (the co-initiator) to generate free radicals that initiate polymerization.[9][10] This approach is widely used in applications such as dental resins and UV-curable coatings.[11]
Mechanism of Action:
-
Photoexcitation: A photosensitizer (e.g., camphorquinone) absorbs light (typically in the UV-Vis range) and is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state.
-
Electron Transfer: The excited photosensitizer interacts with the tertiary amine (this compound) via an electron transfer process, forming a radical anion of the photosensitizer and a radical cation of the amine.
-
Proton Transfer and Radical Formation: A proton is transferred from a carbon atom alpha to the nitrogen of the amine radical cation to the photosensitizer radical anion. This results in the formation of a neutral photosensitizer-derived radical and a highly reactive α-amino radical.
-
Initiation: The α-amino radical is the primary species that initiates the polymerization of the monomer.
Diagram of Co-initiation Mechanism:
Caption: Mechanism of photopolymerization with a tertiary amine co-initiator.
Protocol 3.1: Photopolymerization Using this compound as a Co-initiator
This protocol provides a general procedure for the photopolymerization of a methacrylate monomer using a camphorquinone/1-adamantyldimethylamine photoinitiator system.
Materials:
-
Methacrylate monomer (e.g., methyl methacrylate, MMA)
-
Camphorquinone (CQ) (photosensitizer)
-
This compound (co-initiator)
-
UV or visible light source (with appropriate wavelength for CQ, ~470 nm)
Equipment:
-
Glass vial or sample holder
-
Magnetic stirrer and stir bar
-
UV/Vis curing lamp
Procedure:
-
Prepare a stock solution of the methacrylate monomer.
-
Add camphorquinone (typically 0.1-1 wt% relative to the monomer) and this compound (typically 0.5-2 wt% relative to the monomer) to the monomer solution. The optimal ratio of photosensitizer to co-initiator may require some optimization.
-
Stir the mixture in the dark until all components are fully dissolved.
-
Place the solution in a suitable container (e.g., a glass vial or a mold).
-
Expose the solution to a UV or visible light source of appropriate wavelength and intensity for a predetermined period. The curing time will depend on the light intensity, the concentration of the photoinitiator system, and the thickness of the sample.
-
The polymerization can be monitored by observing the increase in viscosity or by analytical techniques such as real-time FT-IR spectroscopy to follow the disappearance of the monomer's double bond.
-
After irradiation, the resulting polymer can be removed from the container and characterized.
Data Presentation
The successful synthesis and polymerization of adamantyl-containing polymers should be confirmed through various characterization techniques. The results can be summarized in tables for clarity.
Table 1: Representative Characterization Data for Poly(N-(1-adamantyl)-N-methylacrylamide)
| Property | Method | Result |
| Molecular Weight (Mn) | GPC | [Insert typical range, e.g., 10,000 - 50,000 g/mol ] |
| Dispersity (Đ) | GPC | [Insert typical range, e.g., 1.5 - 2.5 for free-radical] |
| Glass Transition Temp. (Tg) | DSC | [Insert typical value, likely > 150 °C] |
| Decomposition Temp. (Td) | TGA | [Insert typical value, likely > 300 °C] |
Conclusion and Future Perspectives
This compound serves as a valuable building block for creating polymers with the unique properties imparted by the adamantane moiety. Through functionalization into polymerizable monomers, a new class of polymers with enhanced thermal and mechanical properties can be accessed. Furthermore, its role as a co-initiator in photopolymerization opens up possibilities for the development of advanced materials for coatings and biomedical applications. The protocols provided in this guide offer a solid foundation for researchers to explore the potential of this compound in polymer synthesis and to develop novel materials for a wide range of applications, including the design of sophisticated drug delivery systems where the adamantane group can act as a physical anchor or a guest molecule in host-guest chemistries.[12]
References
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Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. PMC - NIH. [Link]
-
Precise synthesis of poly(1-adamantyl methacrylate) by atom transfer radical polymerization. ResearchGate. [Link]
-
Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. MDPI. [Link]
-
Photosensitization of N,N-Dimethylaniline by N,N-Dimethyl-4-nitroaniline as a New Bimolecular Photoinitiation System for Polymerization. ResearchGate. [Link]
-
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. NIH. [Link]
-
Experiment 1: Polymerization of acrylamide in water. MIT OpenCourseWare. [Link]
-
P-Nitronaphthylaniline in the presence of N,N-dimethylaniline as bimolecular photoinitiating system of polymerization. ResearchGate. [Link]
-
Synthesis of polymers carrying adamantyl substituents in side chain. ResearchGate. [Link]
-
Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene. ResearchGate. [Link]
-
Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. PMC - NIH. [Link]
-
Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations. PubMed. [Link]
-
Adamantane-containing drug delivery systems. ResearchGate. [Link]
-
Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins. CONICET. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH. [Link]
-
adamantane - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Various synthetic methods for the preparation of functionalized adamantane compounds. ResearchGate. [Link]
- Process for the preparation of 1-adamantane derivatives.
-
Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. ResearchGate. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
-
Poly(1-vinyladamantane) as a Template for Nanodiamond Synthesis. ACS Publications. [Link]
-
Synthesis and free-radical polymerization of water-soluble acrylamide monomers. ResearchGate. [Link]
-
RAFT Polymerization - Reaction Setup. YouTube. [Link]
-
Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. ACS Publications. [Link]
-
A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. ResearchGate. [Link]
-
Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. [Link]
-
Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. ACS Publications. [Link]
-
Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. ACS Publications. [Link]
-
RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block. Polymer Chemistry (RSC Publishing). [Link]
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Application Notes and Protocols for Reactions Involving 1-Adamantyldimethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantyldimethylamine (N,N-Dimethyl-1-adamantanamine) is a unique tertiary amine characterized by the bulky and rigid tricyclo[3.3.1.1³,⁷]decane (adamantane) cage structure attached to a dimethylamino group. This sterically demanding framework imparts distinctive chemical properties, making it a valuable tool in organic synthesis. Its high lipophilicity and globular shape, conferred by the adamantyl moiety, are often exploited in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates, such as their ability to cross the blood-brain barrier.[1]
This guide provides a comprehensive overview of the experimental setups for key reactions involving this compound, focusing on its application as a reactant in quaternization reactions and as a sterically hindered, non-nucleophilic base in elimination reactions. Detailed, field-tested protocols are provided to ensure reproducibility and success in your research endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3717-40-6 | [1] |
| Molecular Formula | C₁₂H₂₁N | [2] |
| Molecular Weight | 179.30 g/mol | [1] |
| Appearance | Yellow liquid | [2] |
| Odor | Amine-like | [2] |
| Boiling Point | Not available | |
| Density | Not available |
Safety and Handling
This compound is a corrosive compound that can cause severe skin burns and eye damage.[2] It may also cause respiratory irritation and is harmful if swallowed.[2] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a lab coat.[2]
-
Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[2]
-
Spill & Disposal: In case of a spill, contain the material with a non-combustible absorbent material (e.g., sand, vermiculite) and dispose of it in accordance with local regulations.[2]
Application 1: Quaternization Reactions - Synthesis of 1-Adamantyltrimethylammonium Iodide
The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile, readily undergoing alkylation to form quaternary ammonium salts. These salts are valuable as phase-transfer catalysts, intermediates in organic synthesis, and have been investigated for their biological activity. The following protocol details the synthesis of 1-adamantyltrimethylammonium iodide via a classic Sₙ2 reaction with methyl iodide.
Reaction Workflow
Caption: Comparison of Zaitsev and Hofmann elimination pathways.
Detailed Experimental Protocol: Synthesis of 1-Octene from 2-Bromooctane
Materials:
-
2-Bromooctane (1.0 eq)
-
This compound (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Three-neck round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 2-bromooctane (e.g., 1.93 g, 10 mmol) and anhydrous DMSO (e.g., 20 mL).
-
Base Addition: To the stirred solution, add this compound (e.g., 2.69 g, 15 mmol).
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the solution and carefully remove the solvent by rotary evaporation at low pressure and temperature to avoid loss of the volatile product.
-
Analysis: The crude product can be purified by fractional distillation to yield pure 1-octene. The product distribution (1-octene vs. 2-octene) can be determined by GC analysis.
Expected Outcome: The major product will be 1-octene (Hofmann product), with 2-octene (Zaitsev product) as the minor component. The ratio of Hofmann to Zaitsev product will depend on the precise reaction conditions but is expected to be significantly greater than 1:1.
Conclusion
This compound is a versatile reagent with unique properties conferred by its sterically demanding adamantyl cage. Its utility in forming stable quaternary ammonium salts and acting as a non-nucleophilic base for promoting Hofmann elimination makes it a valuable addition to the synthetic chemist's toolbox. The protocols detailed herein provide a solid foundation for researchers to explore and exploit the reactivity of this fascinating molecule in their synthetic endeavors, from fundamental research to complex drug development programs.
References
-
SACHEM Europe B.V. (2014). Dimethyladamantylamine Material Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved from [Link]
- Google Patents. (n.d.). CN107721862A - The synthetic method of the adamantyl ammonium halide of N, N, N trimethyl 1.
-
Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]
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Application Notes & Protocols for the Purification of 1-Adamantyldimethylamine
Abstract
This technical guide provides a comprehensive overview of robust purification strategies for 1-Adamantyldimethylamine and its common salt form, the hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles that govern the selection and execution of each purification technique. We will explore methods ranging from classical acid-base extraction and recrystallization to modern chromatographic separations. Each protocol is designed as a self-validating system, ensuring researchers can achieve high purity standards essential for downstream applications. The guide includes detailed experimental procedures, comparative data, and workflow diagrams to facilitate practical implementation in a laboratory setting.
Introduction: The Importance of Purity for this compound
This compound is a tertiary amine featuring the rigid, lipophilic adamantane cage. This unique three-dimensional structure makes it a valuable building block in medicinal chemistry and materials science. It is a key intermediate in the synthesis of various pharmacologically active compounds, building on the legacy of adamantane-based drugs like Amantadine.
The efficacy, safety, and reproducibility of any application using this compound are directly contingent on its purity. Impurities, which can arise from the synthetic route, are not merely inert diluents; they can interfere with subsequent reactions, introduce toxicological risks, or alter the physicochemical properties of the final product.[1] Common impurities may include:
-
Unreacted Starting Materials: Such as 1-adamantylamine or bromoadamantane.
-
By-products: Resulting from side reactions or over-alkylation.
-
Reagents and Solvents: Residual chemicals from the synthesis and initial workup.
Therefore, a robust and well-chosen purification strategy is not an optional final step but a critical component of the synthesis workflow. This guide details the primary methods for purifying this compound, enabling scientists to select the most appropriate technique based on the impurity profile of their crude product.
Strategic Approach to Purification
The optimal purification strategy depends on the physical state of the product (free base vs. hydrochloride salt) and the nature of the impurities. A preliminary analysis of the crude material by Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for making an informed decision.[2][3]
The general decision-making process can be visualized as follows:
Caption: Workflow for purification via acid-base extraction.
Recrystallization: Achieving Analytical Purity
Causality & Expertise: Recrystallization is the gold standard for purifying stable, crystalline solids. Adamantane derivatives are often highly crystalline due to their rigid, symmetrical structure. [4][5]The technique relies on the principle that the desired compound and its impurities have different solubility profiles in a chosen solvent. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon cooling, the decreased solubility forces the desired compound to crystallize out of the solution, leaving the impurities behind in the mother liquor. This is particularly effective for the hydrochloride salt of this compound, which is a stable, high-melting solid.
Solvent Selection for this compound HCl
Choosing the correct solvent is paramount for successful recrystallization. The selection is often empirical, but data from related compounds can provide a strong starting point.
| Solvent/System | Rationale & Comments | Source |
| Ethanol | A good general-purpose polar solvent for amine salts. Evaporates easily. | [6] |
| Methanol/Water | A versatile solvent system. The ratio can be tuned to achieve optimal solubility. | [7] |
| Acetonitrile | Often provides good solubility at reflux and poor solubility when cold for adamantane derivatives. | [4] |
| Distilled Water | 1-Adamantanamine HCl shows high solubility in water, which can be leveraged for purification. | [8][9] |
| Isopropanol | Another common alcohol used for crystallizing amine hydrochlorides. | [4] |
Experimental Protocol: Recrystallization of this compound HCl
-
Solvent Addition: Place the crude this compound HCl in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Dissolution: Heat the mixture on a hot plate with stirring to reflux. Continue to add the solvent dropwise until the solid has just completely dissolved. Adding excess solvent will reduce the final yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to reflux for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be assessed by melting point analysis and other spectroscopic methods.
Caption: Step-by-step workflow for the recrystallization process.
Chromatographic Techniques: For Challenging Separations
Causality & Expertise: When acid-base extraction is insufficient (e.g., due to the presence of other basic impurities) or the product is not crystalline, column chromatography is the method of choice. [10]For basic compounds like amines, special considerations are required to achieve good separation and avoid poor peak shape.
Normal-Phase Chromatography (Silica Gel)
-
The Challenge: The surface of standard silica gel is covered with acidic silanol groups (Si-OH). These sites can strongly and irreversibly bind to basic amines, leading to significant streaking (tailing) and poor recovery. [11]* The Solution: To mitigate this, the mobile phase must be modified with a small amount of a basic additive, such as triethylamine (TEA) or ammonium hydroxide. [12]This additive acts as a competitive binder to the acidic sites on the silica, effectively "shielding" the this compound and allowing it to travel down the column with a symmetrical peak shape. [13] Experimental Protocol: Flash Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane or dichloromethane). Pack the column uniformly.
-
Mobile Phase Preparation: Prepare the eluent system. A typical system would be a gradient of methanol in dichloromethane (DCM). Crucially, add 0.5-1% triethylamine (TEA) to the entire mobile phase mixture.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column, starting with a low-polarity mixture (e.g., 100% DCM + 1% TEA) and gradually increasing the polarity by adding methanol (e.g., gradient from 0% to 5% MeOH in DCM, with 1% TEA maintained throughout).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure.
Reversed-Phase Chromatography (C18)
-
Applicability: Reversed-phase chromatography is an excellent alternative, particularly for the polar hydrochloride salt form. [14]The stationary phase (C18) is non-polar, and a polar mobile phase (e.g., water/acetonitrile) is used. This method is often employed for high-purity separations. [15]
Final Purity Assessment
After purification, the identity and purity of this compound must be rigorously confirmed using a combination of analytical techniques. [16]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides a good estimate of purity by revealing the presence of any proton- or carbon-containing impurities.
-
Mass Spectrometry (GC-MS or LC-MS): Provides the molecular weight and fragmentation pattern, confirming identity. The chromatographic component gives a quantitative measure of purity.
-
Melting Point Analysis: For the crystalline hydrochloride salt, a sharp and un-depressed melting point is a strong indicator of high purity.
References
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Tu, Y. J., Yi, Z. M., Liao, J., & Song, S. H. (2012). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. Brazilian Journal of Chemical Engineering, 29(2), 363-368. Available at: [Link]
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Sciforum (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. Available at: [Link]
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Dybowski, M. P., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 38(2), 435-446. Available at: [Link]
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Zhang, J., et al. (2021). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. Chemical Communications, 57(83), 10853-10856. Available at: [Link]
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Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. Available at: [Link]
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Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
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MDPI (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available at: [Link]
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Drefahl, A., et al. (2007). Synthesis of Rigid Multivalent Scaffolds Based on Adamantane. Synthesis, 2007(12), 1853-1859. Available at: [Link]
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Borbulevych, O. Y., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 3), 403–409. Available at: [Link]
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ResearchGate (2012). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Available at: [Link]
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Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International, 52(1), 77-80. Available at: [Link]
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Nguyen, T. H. T., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(6), 5397–5402. Available at: [Link]
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Lestari, M. L. A. D., & Martono, S. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Indonesian Journal of Pharmacy, 34(3), 329-342. Available at: [Link]
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University of Helsinki (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
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Pasker, B., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2004. Available at: [Link]
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University of Rochester (n.d.). Solvents for Recrystallization. Available at: [Link]
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Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. Available at: [Link]
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Teledyne ISCO (2012). Purification of primary amines. Available at: [Link]
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Application and Protocol Guide for the Quantitative Analysis of 1-Adamantyldimethylamine
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide provides detailed analytical methods for the accurate and robust quantification of 1-Adamantyldimethylamine. Recognizing the structural and chemical similarities to therapeutically significant adamantane derivatives, such as Memantine, this document outlines two primary, validated analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed to offer full editorial control to the end-user, allowing for adaptation to specific laboratory instrumentation and sample matrices. The protocols herein are presented with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction: The Analytical Imperative for this compound
This compound, a member of the adamantane family, possesses a unique three-dimensional cage-like structure that imparts significant lipophilicity and metabolic stability. These characteristics are hallmarks of several successful therapeutic agents, making accurate quantification of adamantane derivatives a critical aspect of drug discovery, development, and quality control. Whether assessing compound purity, performing pharmacokinetic studies, or conducting metabolic profiling, a reliable analytical method is paramount.
The challenge in analyzing compounds like this compound lies in their chemical properties: a lack of a strong chromophore for UV-Vis detection and potential for volatility issues. This guide addresses these challenges by detailing methodologies that leverage the high sensitivity and selectivity of mass spectrometry.
Method Selection Rationale: LC-MS/MS vs. GC-MS
The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision point in method development. Both are powerful techniques for the analysis of adamantane derivatives[1][2].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. For polar and thermally labile compounds, LC-MS/MS is particularly advantageous[1]. The use of tandem mass spectrometry (MS/MS) provides excellent specificity, which is crucial when analyzing complex biological matrices[3].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional chromatographic resolution and is a robust technique for volatile and semi-volatile compounds. For compounds with low volatility or polar functional groups, derivatization is often necessary to improve their chromatographic behavior[1][4]. GC-MS is particularly useful for identifying unknown impurities due to the extensive mass spectral libraries available[1].
For comprehensive characterization, the use of both techniques can be complementary. HPLC can be used for routine purity determination and stability studies, while GC-MS can be employed for the definitive identification of any observed impurities[1].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
The LC-MS/MS method provides a highly sensitive and selective approach for the quantification of this compound, particularly in biological matrices.
Principle and Causality
This method utilizes reversed-phase chromatography to separate this compound from matrix components based on its hydrophobicity. The analyte is then ionized using electrospray ionization (ESI) in positive ion mode, a soft ionization technique suitable for polar molecules. Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring a specific product ion generated through collision-induced dissociation. This two-stage mass filtering significantly enhances selectivity and reduces background noise.
Experimental Workflow: LC-MS/MS
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Detailed Protocol: LC-MS/MS
3.3.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., this compound-d6 at 100 ng/mL).
-
Add 50 µL of 1 M sodium hydroxide to alkalize the sample.
-
Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether or a hexane/isoamyl alcohol mixture).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.3.2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.3.3. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | To be determined by direct infusion of a standard solution |
| This compound | e.g., m/z 180.2 → 135.1 (Quantifier), 180.2 → 91.1 (Qualifier) |
| Internal Standard | e.g., m/z 186.2 → 141.1 |
| Collision Energy | Optimize for each transition |
Method Validation Summary
A summary of typical validation parameters for an LC-MS/MS method for a similar compound, amantadine, is presented below. These serve as a benchmark for what can be expected for this compound.
| Parameter | Typical Performance | Source |
| Linearity Range | 50 - 1500 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.995 | [5][6] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [5] |
| Intra-day Precision (%RSD) | < 8.0% | [5] |
| Inter-day Precision (%RSD) | < 8.0% | [5] |
| Accuracy (%RE) | 90.4% to 102.4% | [6] |
| Recovery | Within acceptable limits | [5] |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The GC-MS method, particularly after derivatization, offers a robust and reliable alternative for the quantification of this compound.
Principle and Causality
Direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. Derivatization with an agent like pentafluorobenzoyl chloride converts the amine into a less polar, more volatile derivative, improving its chromatographic properties. Electron ionization (EI) is then used to generate characteristic fragment ions, which are detected by the mass spectrometer. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Workflow: GC-MS
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol: GC-MS
4.3.1. Sample Preparation and Derivatization
-
To 100 µL of sample, add 10 µL of internal standard.
-
Perform a liquid-liquid extraction as described in the LC-MS/MS section (4.3.1).
-
Evaporate the organic solvent to dryness.
-
To the dry residue, add 50 µL of a suitable solvent (e.g., toluene) and 10 µL of pentafluorobenzoyl chloride.
-
Add 50 µL of a base (e.g., 1 M potassium carbonate).
-
Vortex vigorously for 2 minutes to facilitate the derivatization reaction.[4]
-
Centrifuge to separate the layers and inject the organic layer into the GC-MS.
4.3.2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
4.3.3. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard |
Method Validation Summary
The following table provides expected performance characteristics for a GC-MS method for a similar amine, drawing on established methodologies.
| Parameter | Expected Performance | Source |
| Linearity Range | 1 - 1000 ng/mL | Inferred from similar methods |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | Inferred from similar methods |
| Limit of Quantification (LOQ) | 2 - 15 ng/mL | Inferred from similar methods |
| Precision (%RSD) | < 15% | General guidance |
| Accuracy (%RE) | 85 - 115% | General guidance |
Data Analysis and Interpretation
For both LC-MS/MS and GC-MS methods, quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the known concentrations of the calibration standards. The concentration of this compound in unknown samples is then determined by interpolation from this curve.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating systems. The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, thereby correcting for variations in sample preparation and instrument response. System suitability tests, including checks for peak shape, retention time stability, and signal-to-noise ratio, should be performed before each analytical run to ensure the system is performing optimally.
Conclusion
The LC-MS/MS and GC-MS methods detailed in this guide provide robust, sensitive, and selective approaches for the quantification of this compound. The choice of method will depend on the specific application, available instrumentation, and the nature of the sample matrix. By understanding the principles behind these techniques and following the detailed protocols, researchers can confidently and accurately quantify this important adamantane derivative.
References
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ResearchGate. (n.d.). Comparison of the different analytical methods used to quantify memantine. Retrieved from [Link]
-
PubMed. (2010). Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water. Retrieved from [Link]
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MDPI. (2022). Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. Retrieved from [Link]
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ResearchGate. (n.d.). Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
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ICON plc. (n.d.). Utilisation of Hybrid LC-MS/MS for anti-drug antibody bioanalysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. Retrieved from [Link]
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ResearchGate. (n.d.). Gas chromatography of halogenated adamantanes. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Memantine. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study. Retrieved from [Link]
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PubMed. (2022). Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. Retrieved from [Link]
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ResearchGate. (n.d.). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2014). Highly Sensitive LC-MS/MS Method for Determination of Memantine in Rat Plasma: Application to Pharmacokinetic Studies in Rats. Retrieved from [Link]
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PubMed. (2005). Quantification of ADMA: analytical approaches. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Namenda® Tablets/Oral Solution (memantine hydrochloride). Retrieved from [Link]
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ResearchGate. (n.d.). Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations. Retrieved from [Link]
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PubMed. (2007). New Method for High-Performance Liquid Chromatographic Determination of Amantadine and Its Analogues in Rat Plasma. Retrieved from [Link]
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Chalmers ODR. (n.d.). Evaluation of pre-concentration techniques for gas chromatographic determination of low amounts of volatile contaminants and degradation products. Retrieved from [Link]
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MDPI. (2024). Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment. Retrieved from [Link]
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Application Notes and Protocols for the Safe Handling and Storage of 1-Adamantyldimethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling and storage of 1-Adamantyldimethylamine (CAS No. 3717-40-6), a key building block in pharmaceutical and materials science research.[1] Recognizing the compound's hazardous properties—corrosive, combustible, and reactive—this guide moves beyond generic safety information to provide in-depth, scientifically grounded protocols.[2] By elucidating the chemical principles that underpin these safety measures, this document aims to empower researchers to not only follow procedures but also to understand the causality behind them, fostering a proactive safety culture in the laboratory.
Chemical and Physical Properties Overview
This compound, with the molecular formula C₁₂H₂₁N, is a tertiary amine featuring a rigid adamantane cage structure.[2] This unique three-dimensional framework imparts significant lipophilicity and stability, making it a valuable synthon in drug design, particularly for targeting the central nervous system.[1] However, the very properties that make it useful also necessitate stringent safety protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁N | [2] |
| Molecular Weight | 179.3 g/mol | [2] |
| Appearance | Yellow liquid | [2] |
| Odor | Amine-like | [2] |
| Hazards | Corrosive, Combustible | [2] |
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The primary risks are its corrosivity, combustibility, and reactivity.
2.1. Corrosivity: A Consequence of Basicity
As a tertiary amine, the lone pair of electrons on the nitrogen atom makes this compound basic. This basicity is the root of its corrosive nature. Upon contact with skin or mucous membranes, it can cause severe burns by disrupting cell membranes and hydrolyzing proteins.[2] The adamantyl group, being bulky and electron-donating, can influence the basicity and reactivity of the amine group.
2.2. Combustibility: A Flammable Liquid and Vapor
This compound is a combustible liquid, meaning it can ignite when exposed to an ignition source.[2] Its vapors can form flammable mixtures with air.[2] Therefore, all work with this compound must be conducted away from open flames, hot surfaces, and sparks.[2]
2.3. Reactivity: Incompatibility with Common Laboratory Reagents
The nucleophilic nature of the amine group dictates its reactivity. The Material Safety Data Sheet (MSDS) explicitly warns against mixing with strong oxidizing agents and strong acids .[2]
-
Reaction with Strong Acids: As a base, this compound will undergo a vigorous, exothermic neutralization reaction with strong acids (e.g., hydrochloric acid, sulfuric acid, nitric acid). This can lead to a rapid increase in temperature and pressure, potentially causing splashing and container failure.
-
Reaction with Strong Oxidizing Agents: Contact with strong oxidizing agents (e.g., hydrogen peroxide, potassium permanganate, nitric acid) can lead to a violent reaction, potentially resulting in fire or explosion.[3][4][5] These reactions can generate toxic gases.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the corrosive nature of this compound, a comprehensive PPE strategy is mandatory to prevent any direct contact.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | ANSI Z87.1 compliant | Protects against splashes of the corrosive liquid. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for any signs of degradation or perforation before use. | Provides a barrier against skin contact, which can cause severe burns. |
| Body Protection | Flame-Resistant Lab Coat and Chemical-Resistant Apron | Fully buttoned lab coat over personal clothing. Apron provides an extra layer of protection. | Protects against splashes and spills. Flame-resistant material is crucial due to the compound's combustibility. |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills. |
| Respiratory Protection | Respirator with appropriate cartridges | Required when working outside of a certified chemical fume hood or in poorly ventilated areas. | Protects against inhalation of harmful vapors. |
Safe Handling Protocols
Adherence to meticulous handling procedures is critical for minimizing exposure and preventing incidents.
4.1. General Handling Workflow
The following diagram illustrates the key stages of handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
4.2. Step-by-Step Protocol for Dispensing and Transfer
-
Preparation: Before starting, ensure a chemical spill kit is readily accessible. All work must be conducted in a certified chemical fume hood.
-
Container Inspection: Visually inspect the container of this compound for any signs of damage or leaks.
-
Inert Atmosphere (if required): For reactions sensitive to air or moisture, use standard Schlenk line techniques or a glovebox to handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Transfer: Use clean, dry glassware or compatible plasticware (e.g., syringes with PTFE components) for transferring the liquid. Avoid using materials that can be corroded by amines.
-
Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height to maximize containment of vapors.
-
Immediate Cleanup: Clean any minor drips or spills immediately with a suitable absorbent material.
Storage Requirements: Maintaining Integrity and Safety
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.
| Storage Parameter | Recommendation | Rationale |
| Location | A cool, dry, well-ventilated area. | Prevents degradation from heat and moisture. Good ventilation prevents the buildup of flammable vapors. |
| Container | Tightly sealed, original container. | Prevents exposure to air and moisture, and avoids contamination. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and sources of ignition. | Prevents hazardous reactions. |
| Temperature | Ambient temperature, avoiding direct sunlight and heat sources. | High temperatures can increase vapor pressure and the risk of fire. |
Long-Term Stability: Tertiary amines are generally more stable to oxidation than primary or secondary amines.[6][7] However, long-term storage can still lead to gradual degradation, especially if exposed to air or light. It is recommended to use the compound within the manufacturer's recommended shelf life and to re-analyze for purity if stored for extended periods.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
6.1. Spill Response
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a mild detergent and water.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if there is a risk of fire.
-
From a safe location, contact emergency services and provide them with the chemical name and the Safety Data Sheet.
-
Prevent re-entry to the contaminated area.
-
6.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Waste Disposal
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion
This compound is a valuable research chemical, but its safe use demands a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By following the guidelines outlined in this document, researchers can minimize risks and create a safer laboratory environment. This guide should be used in conjunction with the official Safety Data Sheet and site-specific safety procedures.
References
- Popiołek, Ł., Janas, W., Hordyjewska, A., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. Full-text available.
- (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture.
- Popiołek, Ł., Janas, W., Hordyjewska, A., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
- (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture.
- (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- (2000).
- (2025).
- (2014). Dimethyladamantylamine Material Safety Data Sheet.
- (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
- (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI.
- (2019). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal.
- The Thermal Decomposition of Dimethylamine.
- Klimochkina, Y. N., & Ivleva, E. A. (2021). Reaction of 1,3,5,7-Tetramethyladamantane with Nitric Acid.
- (2021). Reaction of 1,3-Dihaloadamantanes with Nitric Acid.
- (2021). Reactions of 1,3-dihaloadamantanes with nitric acid.
- Peroxide-containing adducts of amine compounds and the preparation thereof.
- DSC and TGA curves of polyimide1-3.
- Shulman, G. P., & Link, W. E. (1964). Thermal decomposition of dimethyllaurylamine oxide. Semantic Scholar.
- (2018). TGA, TMA, and DMA Analysis of Thermoplastics. AZoM.
- Chemical Compatibility D
- Process for preparing dimethylhydroxylamine.
- (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH.
- (2007).
- One-step selective hydroxylation of benzene to phenol with hydrogen peroxide catalysed by copper complexes incorporated into mesoporous silica–alumina. Chemical Science (RSC Publishing).
- Temperature profile obtained by plotting TGA, DSC, and DMA thermograms...
- (2017). How can I fully analyse my sample using TGA-DTA/DSC analysis?.
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
- CHEMICAL COMP
- An In-depth Technical Guide on the Thermal Decomposition of Gaseous Dimethylnitramine. Benchchem.
- (1992). Thermal decomposition of nitramines: dimethylnitramine, diisopropylnitramine, and N-nitropiperidine. Semantic Scholar.
- (1988). Oxidation of N,N-Dimethylformamide and N,N-Dimethylacetamide in a photoreactor. Digital Commons @ NJIT.
Sources
Scale-Up Synthesis of 1-Adamantyldimethylamine: An Application Note and Protocol
Introduction
1-Adamantyldimethylamine, a tertiary amine featuring the rigid and lipophilic adamantane cage, is a valuable building block in medicinal chemistry and materials science. Its unique steric and electronic properties make it a sought-after intermediate in the synthesis of various pharmacologically active compounds and advanced materials. The scale-up of its synthesis from laboratory to pilot or industrial scale presents several challenges, including ensuring high yield and purity, maintaining process safety, and developing a cost-effective and environmentally sustainable method.
This application note provides a comprehensive guide for the scale-up synthesis of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the strategic selection of synthetic routes, provide a detailed, step-by-step protocol for a robust and scalable process, and discuss critical aspects of purification and analytical characterization to ensure the final product meets stringent quality standards.
Synthetic Strategy: A Two-Step Approach to this compound
The most logical and industrially viable approach to this compound on a large scale is a two-step synthesis commencing from readily available 1-bromoadamantane. This strategy involves:
-
Step 1: Synthesis of 1-Aminoadamantane (Amantadine) from 1-Bromoadamantane. This step is a nucleophilic substitution reaction. Several methods exist for this conversion, with procedures optimized for large-scale production favoring efficiency and the use of less hazardous reagents.[1][2]
-
Step 2: Reductive N-methylation of 1-Aminoadamantane to this compound. The Eschweiler-Clarke reaction is the method of choice for this transformation. It utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering a high-yield, one-pot procedure that avoids the formation of quaternary ammonium salts.[3][4]
This two-step pathway is advantageous for scale-up due to the availability of starting materials, well-established reaction conditions, and straightforward purification procedures.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Part 1: Scale-Up Synthesis of 1-Aminoadamantane
Causality of Experimental Choices
The selection of urea as the aminating agent in a high-boiling solvent offers a safer and more environmentally friendly alternative to methods employing hazardous reagents like oleum or proceeding through multiple steps.[1] The one-pot nature of this process, followed by a simple acid-base workup, is highly amenable to large-scale production, minimizing transfers and potential material loss.
Detailed Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 1-Bromoadamantane | 215.13 | 10.0 | 46.48 |
| Urea | 60.06 | 8.37 | 139.44 |
| High-boiling solvent (e.g., Diphenyl ether) | - | 20 L | - |
| Hydrochloric Acid (37%) | 36.46 | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Toluene | - | As needed | - |
| Deionized Water | - | As needed | - |
Procedure:
-
Reaction Setup: In a suitably sized glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the high-boiling solvent (20 L).
-
Reagent Addition: Add urea (8.37 kg, 139.44 mol) to the solvent and stir to form a suspension.
-
Heating: Heat the mixture to 170-180 °C with vigorous stirring.
-
Addition of 1-Bromoadamantane: Slowly add 1-bromoadamantane (10.0 kg, 46.48 mol) to the hot suspension over a period of 1-2 hours. Maintain the temperature at 170-180 °C.
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the consumption of 1-bromoadamantane is complete (typically 4-6 hours).
-
Cooling and Acidification: Cool the reaction mixture to 50-60 °C. Carefully add 37% hydrochloric acid until the pH of the aqueous layer is acidic (pH 1-2). This will dissolve the product as its hydrochloride salt.
-
Phase Separation: Transfer the mixture to a separation funnel and separate the aqueous layer.
-
Washing: Wash the organic layer with deionized water and combine the aqueous layers.
-
Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a 50% (w/w) sodium hydroxide solution with stirring until the pH is strongly basic (pH > 12). This will precipitate the free amine.
-
Extraction: Extract the aqueous slurry with toluene. Separate the organic layer.
-
Drying and Concentration: Dry the toluene extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-aminoadamantane.
Part 2: Scale-Up Synthesis of this compound via Eschweiler-Clarke Reaction
Causality of Experimental Choices
The Eschweiler-Clarke reaction is a classic and highly reliable method for the exhaustive methylation of primary amines.[3][4] The use of an excess of both formaldehyde and formic acid drives the reaction to completion, yielding the desired tertiary amine. The reaction is irreversible due to the formation of carbon dioxide gas.[4] This method is particularly well-suited for scale-up due to its one-pot nature and the relatively low cost of the reagents.
Detailed Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 1-Aminoadamantane | 151.25 | 7.0 | 46.28 |
| Formic Acid (99%) | 46.03 | 10.65 | 231.40 |
| Formaldehyde (37% aq. solution) | 30.03 | 14.9 | 183.74 |
| Sodium Hydroxide | 40.00 | As needed | - |
| Toluene | - | As needed | - |
| Deionized Water | - | As needed | - |
Procedure:
-
Reaction Setup: In a large reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser with a gas outlet to a scrubber, charge formic acid (10.65 kg, 231.40 mol).
-
Addition of 1-Aminoadamantane: Add 1-aminoadamantane (7.0 kg, 46.28 mol) to the formic acid with stirring. An exothermic reaction will occur, forming the formate salt. Control the temperature with external cooling if necessary.
-
Addition of Formaldehyde: Slowly add the 37% formaldehyde solution (14.9 kg, 183.74 mol) to the mixture.
-
Heating: Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 8-12 hours. The evolution of carbon dioxide will be observed.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS to confirm the complete conversion of 1-aminoadamantane to this compound.
-
Cooling and Basification: Cool the reaction mixture to room temperature. Slowly and carefully add a 50% (w/w) sodium hydroxide solution with efficient cooling to neutralize the excess formic acid and basify the mixture to pH > 12.
-
Extraction: Extract the product with toluene. Separate the organic layer.
-
Washing: Wash the organic layer with deionized water to remove any remaining salts.
-
Drying and Concentration: Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Purification and Analysis
Large-Scale Purification
For multi-kilogram quantities, fractional distillation under reduced pressure is the most effective method for purifying this compound.
Distillation Protocol:
-
Setup: Assemble a fractional distillation apparatus with a sufficiently large distillation flask, a packed column (e.g., with Raschig rings or structured packing), a condenser, and a receiver.
-
Charging: Charge the crude this compound into the distillation flask.
-
Distillation: Heat the flask under reduced pressure. Collect the fraction boiling at the appropriate temperature and pressure. The boiling point of this compound is approximately 110-112 °C at 15 mmHg.
-
Fractions: Collect a forerun, the main product fraction, and a residue. Analyze the main fraction for purity.
Analytical Characterization for Quality Control
A self-validating protocol requires rigorous analytical testing to confirm the identity and purity of the final product.
Analytical Methods:
| Technique | Purpose | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of impurities. | Purity > 99%. The mass spectrum should show the molecular ion peak (m/z 179) and characteristic fragmentation pattern.[5][6] |
| ¹H NMR Spectroscopy | Structural confirmation. | The spectrum should show characteristic signals for the adamantane cage protons and the N-methyl protons. |
| ¹³C NMR Spectroscopy | Structural confirmation. | The spectrum should show the expected number of signals corresponding to the carbon atoms of the adamantane cage and the N-methyl groups. |
| FT-IR Spectroscopy | Functional group analysis. | Presence of C-H and C-N stretching vibrations, and absence of N-H stretching vibrations (from the starting material). |
Safety Considerations
-
1-Bromoadamantane: Is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Urea: Generally considered low hazard.
-
High-boiling solvents (e.g., Diphenyl ether): Can cause irritation upon contact. Use in a well-ventilated area.
-
Hydrochloric Acid and Sodium Hydroxide: Are corrosive. Handle with extreme care, using appropriate PPE. The neutralization reaction is highly exothermic and requires efficient cooling.
-
Formic Acid: Is corrosive and a skin and eye irritant. Handle in a fume hood with appropriate PPE.
-
Formaldehyde: Is a known carcinogen and sensitizer. Handle in a well-ventilated area or fume hood with appropriate PPE.
-
1-Aminoadamantane: Is corrosive and can cause severe skin burns and eye damage.[4]
-
This compound: As a tertiary amine, it is expected to be a skin and eye irritant. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment before commencing any scale-up synthesis.
Conclusion
The two-step synthesis of this compound from 1-bromoadamantane via 1-aminoadamantane, followed by an Eschweiler-Clarke reaction, provides a robust and scalable route for the production of this important chemical intermediate. By carefully considering the causality of experimental choices, adhering to a detailed and validated protocol, and implementing rigorous purification and analytical procedures, researchers and drug development professionals can confidently produce high-purity this compound on a large scale. The successful implementation of this protocol will facilitate the advancement of research and development in fields that utilize this versatile adamantane derivative.
References
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]
- Kraus, G. A. (1997). Method for the synthesis of adamantane amines. U.S.
- Butov, G. M., et al. (2012). Method of synthesis of adamant-1-ylamine and its derivatives.
- Jack, M., & Eriks, K. (1968). Adamantyl secondary amines. U.S.
-
Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
Eschweiler-Clarke reaction. Name-Reaction.com. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
- Method for synthesizing 1, 3-adamantane diamine.
-
Jackson, G., et al. (2019). Evaluation of the Presence of 1,3-Dimethylamylamine in Pelargonium Leaves and Essential Oils by Mass Spectrometric and Chromatographic Methods. Journal of the Brazilian Chemical Society. [Link]
-
Li, J., et al. (2012). Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]
- Process for the preparation of 1-adamantane derivatives.
- Methylamines purification by distillation and purge.
-
Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International. [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]
-
1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000087). Human Metabolome Database. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Human Metabolome Database. [Link]
-
Synthesis and Reactions of Imidates Containing 1-Adamantyl Group. ResearchGate. [Link]
- Methylamines purification process.
-
1H proton nmr spectrum of dimethylamine. Doc Brown's Chemistry. [Link]
- Purification of dimethylaminoethanol by acid treatment and distillation.
-
GC-MS assay for hepatic DDAH activity in diabetic and non-diabetic rats by measuring dimethylamine (DMA) formed from asymmetric dimethylarginine (ADMA): evaluation of the importance of S-nitrosothiols as inhibitors of DDAH activity in vitro and in vivo in humans. PubMed. [Link]
-
THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Agilent. [Link]
- Method for purifying N,N-dimethylaminopropylamine.
-
Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. ResearchGate. [Link]
-
1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes. PubMed. [Link]
-
N-(1-adamantylcarbamothioyl)benzamides: Synthesis, biological evaluation and adme predictions. ResearchGate. [Link]
-
Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N-(Adamantan-1-yl)carbothioamides, and Related Thiazolidin-4-ones. ResearchGate. [Link]
- Purification method of N,N-dimethylacetamide.
Sources
- 1. CN102093228B - Method for synthesizing 1, 3-adamantane diamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. name-reaction.com [name-reaction.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with 1-Adamantyldimethylamine
Welcome to the technical support center for 1-Adamantyldimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties of this sterically demanding amine. Here, we move beyond simple protocols to explore the fundamental principles that govern its reactivity. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes with confidence.
Introduction: The Role of the Adamantyl Group
This compound owes its distinct properties to the adamantane cage: a rigid, bulky, and lipophilic diamondoid structure. This moiety imparts significant steric hindrance around the nitrogen atom, which profoundly influences its behavior in chemical reactions. Unlike less hindered amines, this compound is a potent, yet poorly nucleophilic, base. This characteristic is not a limitation but a powerful tool when strategically employed to direct reaction pathways, particularly in preventing unwanted side reactions.
Furthermore, the adamantyl group is a cornerstone in the design of highly effective phosphine ligands for transition metal catalysis. Its bulk and electron-donating nature are critical for creating active, stable, and selective catalysts for challenging cross-coupling reactions. This guide will address the use of this compound both as a base and as a structural component in more complex reagents.
Frequently Asked Questions (FAQs)
Q1: My reaction is proceeding very slowly or not at all. What are the common causes when using an adamantyl-containing reagent?
This is a frequent issue that typically points to one of three factors: solubility, steric clashes, or catalyst inhibition.
-
Solubility Mismatch: this compound and its derivatives are highly nonpolar. If your substrate or other reagents have poor solubility in nonpolar aprotic solvents (like Toluene or Dioxane), you may face mass transport limitations. The hydrochloride salt of a related compound, 1-adamantanamine, shows high solubility in water and limited solubility in solvents like DMF, which can give an indication of the polarity.
-
Solution: Screen a range of anhydrous aprotic solvents. For palladium-catalyzed reactions, solvents like Toluene, Dioxane, and THF are common starting points. See the solvent selection table below for more details.
-
-
Excessive Steric Hindrance: The adamantyl group is exceptionally bulky. If your substrate is also sterically demanding (e.g., has ortho-substituents near the reaction center), the combined steric clash may raise the activation energy of the desired step, grinding the reaction to a halt.
-
Solution: As a diagnostic test, run the reaction in parallel with a less bulky base (e.g., DBU) or a smaller phosphine ligand. If the control reaction proceeds, it strongly suggests a steric issue. You may need to redesign your catalyst system or substrate.
-
-
Catalyst Inhibition (in Metal Catalysis): If used as a simple additive base in a palladium-catalyzed reaction, the amine's lone pair can coordinate to the palladium center. This can poison the catalyst by blocking the sites needed for the catalytic cycle.
-
Solution: It is often more effective to use this compound as a building block for a dedicated ligand (e.g., an adamantyl-phosphine ligand) rather than as a free base in the reaction mixture. If a base is needed, a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃ is often a better choice.
-
Q2: I am observing significant amounts of an elimination byproduct. Why is this happening and how can I control it?
This is a direct consequence of the core chemical nature of bulky amines. This compound is a strong base but a poor nucleophile due to sterics. This combination heavily favors elimination (E2) reactions over substitution (SN2) reactions.
-
Causality: For an SN2 reaction to occur, the amine must perform a "backside attack" on a carbon center. The bulky adamantyl group physically blocks this approach. However, as a base, it can easily access and abstract a proton from a less hindered position on the substrate, initiating an E2 elimination.
-
Optimization:
-
To Favor Elimination (Hofmann Product): The use of a bulky base like this compound is the standard method to promote the formation of the less-substituted (Hofmann) alkene, as it preferentially attacks the most sterically accessible proton.
-
To Suppress Elimination: If substitution is your goal, this compound is likely the wrong choice of reagent. A smaller, more nucleophilic amine should be employed. Lowering the reaction temperature can also sometimes favor the substitution pathway, which often has a lower activation energy than elimination.
-
Q3: What is the specific role of the adamantyl group in advanced phosphine ligands used for cross-coupling reactions?
Adamantyl-containing phosphine ligands (e.g., Ad₂PnBu, MorDalPhos) are crucial for many modern palladium-catalyzed reactions, such as Buchwald-Hartwig amination and Suzuki coupling. The adamantyl group provides a synergistic combination of steric and electronic effects that enhance catalyst performance.
-
Steric Properties: The bulk of the adamantyl group creates a large "cone angle" on the phosphine ligand. This promotes the formation of monoligated, highly reactive Pd(0) species, which are essential for efficient oxidative addition—often the rate-limiting step of the catalytic cycle. This bulk also facilitates the final reductive elimination step to release the product.
-
Electronic Properties: As an alkyl group, the adamantyl moiety is strongly electron-donating. This increases the electron density on the phosphorus atom, which in turn donates more electron density to the palladium center. This makes the palladium more nucleophilic and enhances the rate of oxidative addition into aryl halides, especially challenging substrates like aryl chlorides.
-
Stability: The rigid C(sp³)–P bond in adamantylphosphines is resistant to common catalyst decomposition pathways like P–C bond scission and cyclometalation, leading to a more stable and longer-lived catalyst.
Q4: Can you provide a starting point for choosing a solvent when working with this compound or its derivatives?
Certainly. The choice of solvent is critical for ensuring all components remain in solution throughout the reaction. Given the lipophilic nature of the adamantyl group, nonpolar aprotic solvents are generally the best choice.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments & Considerations |
| Toluene | 111 | 2.4 | Excellent choice for many Pd-catalyzed reactions; allows for a wide temperature range. |
| Dioxane | 101 | 2.2 | Good solvent, but be aware of peroxide formation. Always use freshly distilled or inhibitor-free grade. |
| Tetrahydrofuran (THF) | 66 | 7.6 | A more polar option, useful for lower temperature reactions. Ensure it is rigorously dried. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Generally not recommended for the free base due to polarity mismatch, though salts may be soluble. Can participate in side reactions (e.g., Vilsmeier-Haack). |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Similar to DMF, typically too polar. Can serve as a ligand and influence the reaction mechanism in some cases. |
Note: Always ensure solvents are anhydrous and degassed, especially for oxygen- and moisture-sensitive reactions like cross-couplings.
Troubleshooting Workflow
When a reaction fails, a systematic approach is key. The following workflow can help diagnose common issues related to adamantyl-containing reagents.
Caption: A logical workflow for troubleshooting common reaction failures.
Experimental Protocol: Sonogashira Coupling with a Palladium/Adamantyl-Phosphine Catalyst System
This protocol describes a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne, a reaction where bulky, electron-rich ligands are highly effective.
Reaction: Aryl-Br + H-C≡C-R → Aryl-C≡C-R
Caption: Simplified catalytic cycle for Sonogashira coupling.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
Tri(1-adamantyl)phosphine (PAd₃) or similar bulky ligand (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (if solid), Pd₂(dba)₃, the adamantyl-phosphine ligand, and Cs₂CO₃.
-
Reagent Addition: Add the anhydrous, degassed toluene via syringe. If the aryl bromide is a liquid, add it now via syringe, followed by the terminal alkyne.
-
Degassing (Optional but Recommended): Subject the sealed reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
This protocol provides a robust starting point. The temperature, base, and catalyst loading may require further optimization depending on the specific substrates used.
References
-
Technology Networks. (2021, October 14). Adamantyl-Containing Ligands for Challenging Cross-Coupling Reactions. Technology Networks. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2017). Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability. Angewandte Chemie International Edition, 56(2), 534-539. [Link]
-
Princeton University. (2016, January 27). New Tri(1-adamantyl)phophine Ligand for Improved Transition Metal Catalysis. Available Technologies. [Link]
-
Le-Phuc, P., et al. (n.d.). Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. Aaltodoc. [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Reddit. (2021, January 15). Do bulky bases favor E2 reaction? r/OrganicChemistry. [Link]
-
Student Doctor Network Forums. (2013, May 21). bulky bases in elimination reactions. Student Doctor Network. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Al-Amin, M., et al. (2022). Palladium‐Catalyzed Tandem Cycloisomerization/Cross‐Coupling of Carbonyl‐ and Imine‐Tethered Alkylidenecyclopropanes. Angewandte Chemie International Edition, 61(21), e202201402. [Link]
-
SciSpace. (n.d.). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. SciSpace. [Link]
-
Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. MSU Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Research Square. (n.d.). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Research Square. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Tu, Y. J., et al. (2017). Solubility of 1-Adamantanamine Hydrochloride in Six Pure Solvents Between 283.15 K And 333.15 K. Brazilian Journal of Chemical Engineering, 34(1), 363-368. [Link]
-
PubMed. (2025, November 12). phosphine ligands: synthesis, palladium complexation, and catalytic activity. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination with alkylamines.[a]. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Dalton Transactions. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. RSC Publishing. [Link]
-
Wu, X., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(9), 10839-10853. [Link]
-
Chemical Engineering Transactions. (n.d.). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Frontiers. (n.d.). Nano-Dispersed Ziegler-Natta Catalysts for 1 μm-Sized Ultra-High Molecular Weight Polyethylene Particles. Frontiers. [Link]
-
ResearchGate. (2025, August 6). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. ResearchGate. [Link]
-
Bentham Science. (n.d.). Applications of Michael Addition Reaction in Organic Synthesis. Bentham Science. [Link]
-
MDPI. (2023, December 17). Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research. MDPI. [Link]
Technical Support Center: Troubleshooting Failed 1-Adamantyldimethylamine Reactions
Welcome to the technical support center for reactions involving 1-Adamantyldimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered amine. My aim is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable building block in medicinal chemistry and materials science due to the rigid, lipophilic adamantyl cage. However, this very bulkiness, which imparts desirable properties to the final product, presents significant hurdles during synthesis. The tertiary amine's nucleophilicity is sterically hindered by the adjacent adamantyl group, often leading to sluggish or failed reactions. This guide will address the most common issues encountered in two key transformations: Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) and N-alkylation reactions.
Troubleshooting Guide: Question & Answer Format
Part 1: Buchwald-Hartwig Amination Reactions
Question 1: My Buchwald-Hartwig amination with this compound is giving me low to no yield. What are the likely causes and how can I fix it?
Answer: Low or no yield in a Buchwald-Hartwig amination involving a bulky amine like this compound is a common issue. The primary reason is often an inefficient catalytic cycle, hampered by the steric hindrance around the nitrogen atom. Here’s a systematic approach to troubleshoot this:
1. Catalyst and Ligand Selection are Critical: The choice of palladium catalyst and, more importantly, the phosphine ligand is paramount. Sterically demanding amines require specific ligands to facilitate the key steps of the catalytic cycle (oxidative addition, amine coordination, and reductive elimination).
-
Expertise & Experience: Standard, less bulky phosphine ligands like PPh₃ or even some monodentate biaryl phosphines may not be sufficient. You need ligands that are both bulky and electron-rich to promote the reductive elimination step, which is often the rate-limiting step with hindered amines.
-
Trustworthiness: A self-validating approach is to screen a panel of ligands. Start with those known to be effective for hindered substrates.
| Ligand Type | Recommended Ligands | Rationale |
| Bulky Biarylphosphines | XPhos, RuPhos, BrettPhos | These ligands are designed to create a sterically demanding environment around the palladium center, which accelerates reductive elimination. |
| Di-adamantyl Phosphines | Di-adamantyl-n-butylphosphine (cataCXium® A) | The adamantyl groups on the phosphine create a highly effective catalytic pocket for coupling with other bulky groups.[1] |
2. The Right Base Matters: The base not only activates the amine but also influences the catalyst's activity and stability. The vast majority of side-reactions in Buchwald-Hartwig aminations are caused by the added base.[2]
-
Causality: A base that is too strong or too nucleophilic can lead to catalyst decomposition or side reactions with your aryl halide (e.g., hydrodehalogenation). For hindered amines, a weaker base might not be effective in deprotonating the amine-palladium complex.
-
Protocol: Sodium tert-butoxide (NaOt-Bu) is a common and often effective choice. However, if you observe side reactions, consider switching to a weaker, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2]
3. Solvent and Temperature Optimization: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.[3]
-
Expertise & Experience: Aprotic polar solvents are generally preferred. Toluene is a good starting point. If solubility is an issue, dioxane or dimethylacetamide (DMAc) can be used.[4] However, be aware that the solvent can also coordinate to the palladium, so its impact is not always straightforward.[5]
-
Protocol: Start with toluene at a reaction temperature of 100-110 °C. If the reaction is sluggish, a higher boiling point solvent like dioxane might be beneficial.
Question 2: I am seeing significant amounts of side products, particularly hydrodehalogenation of my aryl halide. What is causing this and how can I prevent it?
Answer: Hydrodehalogenation (the replacement of the halide on your aryl partner with a hydrogen atom) is a common side reaction in palladium-catalyzed cross-couplings. It typically arises from two main pathways:
-
Reaction with the Base: The base, particularly a strong alkoxide like NaOt-Bu, can directly react with the aryl halide in a competing reaction.
-
β-Hydride Elimination: If your phosphine ligand has β-hydrogens, the palladium complex can undergo β-hydride elimination, leading to the formation of a palladium-hydride species which can then reduce your aryl halide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed this compound reactions.
Preventative Measures:
-
Ligand Choice: Use ligands that are less prone to β-hydride elimination. Bulky biarylphosphine ligands are generally good in this regard.
-
Base Selection: Switch to a weaker base like Cs₂CO₃ or K₃PO₄.[2]
-
Additives: In some cases, the addition of a small amount of a hindered alcohol, like tert-butanol, can help to stabilize the catalyst and suppress side reactions.
Part 2: N-Alkylation Reactions
Question 3: I am trying to perform an N-alkylation on this compound, but the reaction is either incomplete or I'm getting over-alkylation. How can I achieve selective mono-alkylation?
Answer: Achieving selective mono-alkylation on a secondary amine can be challenging, and the steric hindrance of the adamantyl group adds another layer of complexity.
1. Incomplete Conversion: This is often due to the reduced nucleophilicity of the nitrogen atom.
-
Causality: The bulky adamantyl group shields the nitrogen, making it a poorer nucleophile.
-
Solutions:
-
Stronger Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the amine, generating a more potent nucleophile.[6][7]
-
Higher Temperature: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.
-
More Reactive Electrophile: If possible, switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).
-
2. Over-alkylation: The formation of a quaternary ammonium salt is a common side reaction.
-
Causality: The initially formed tertiary amine product can still react with the alkylating agent.
-
Solutions:
-
Stoichiometry Control: Use a slight excess of the this compound relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, favoring reaction with the more abundant secondary amine.
-
Choice of Base and Solvent: The reaction conditions can influence the relative rates of the first and second alkylation. It's often a matter of empirical optimization.[8][9]
-
Recommended Starting Protocol for N-Alkylation:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF, add this compound (1.0 equivalent) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, gently heat to reflux.
-
Upon completion, quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
FAQs
Q: Can I use this compound in a Mannich reaction?
A: Yes, this compound can be used in Mannich reactions, which are effective for forming C-C bonds via an aminoalkylation.[10] The steric hindrance of the adamantyl group might slow the reaction, so optimization of the reaction conditions (e.g., using a Lewis acid catalyst, adjusting temperature) may be necessary.
Q: What is the best way to purify reaction mixtures containing this compound and its products?
A: The basicity of the amine allows for straightforward purification strategies.
-
Acid-Base Extraction: The amine and its basic products can be separated from non-basic impurities by extraction with an acidic aqueous solution (e.g., 1M HCl). The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Silica Gel Chromatography: For closely related impurities, silica gel chromatography is effective. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica) is a good starting point.
-
Complexation: For specific impurities, complexation with a transition metal salt followed by distillation or filtration can be an option, as described for similar amines.[11]
Q: How stable is this compound? Are there any special handling precautions?
A: this compound is a stable, crystalline solid at room temperature. It is not particularly sensitive to air or moisture. However, as with all chemicals, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
References
- Czaplik, W., et al. (2009). Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- US4532354A - Method for purifying N,N-dimethylaminopropylamine - Google P
- Optimizing reaction conditions of N-alkylation reaction | Download Table - ResearchG
- Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr
- Effect of solvent on the reactions of coordination complexes. Part 1.?Kinetics of solvolysis of cis-(bromo)(benzimidazole)bis(ethylenediamine)cobalt(III) in methanol?
- One pot Synthesis of Propargylamines using Solid-Phase Extractive Isol
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
- Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application - ResearchG
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions - MDPI.
- Minimizing solvent effects on formyl
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH.
- Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Deriv
- Solvent Effects in Alternating ADMET Polymerization | Request PDF - ResearchG
- Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe.
Sources
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. sciforum.net [sciforum.net]
- 11. US4532354A - Method for purifying N,N-dimethylaminopropylamine - Google Patents [patents.google.com]
improving yield and purity in 1-Adamantyldimethylamine synthesis
This guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-Adamantyldimethylamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The unique steric hindrance of the adamantyl group presents specific challenges, and this guide is designed to address those nuances, ensuring you can achieve high yield and purity in your synthesis.
Table of Contents
-
Introduction to the Synthesis of this compound
-
Primary Synthesis Route: The Eschweiler-Clarke Reaction
-
Mechanism and Rationale
-
Detailed Experimental Protocol
-
Expected Characterization Data
-
-
Troubleshooting Guide for the Eschweiler-Clarke Reaction
-
Issue 1: Low or No Product Yield
-
Issue 2: Incomplete Reaction (Presence of Starting Material and Monomethylated Product)
-
Issue 3: Formation of Unknown Impurities
-
-
Purification Strategies
-
Work-up and Extraction
-
Column Chromatography
-
Recrystallization
-
-
Alternative Synthesis Route: Reductive Amination with Borohydride Reagents
-
Protocol using Sodium Triacetoxyborohydride
-
-
Frequently Asked Questions (FAQs)
-
References
Introduction to the Synthesis of this compound
This compound is a tertiary amine featuring the bulky and lipophilic adamantane cage. This structural motif is of significant interest in medicinal chemistry due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthesis of this compound is most commonly achieved through the methylation of 1-adamantylamine. While seemingly straightforward, the steric bulk of the adamantyl group can impede the reaction, leading to challenges in achieving high yield and purity. This guide will primarily focus on the robust and widely used Eschweiler-Clarke reaction, while also providing an alternative reductive amination protocol.
Primary Synthesis Route: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines. A key advantage of this reaction is that it inherently avoids the over-alkylation to form quaternary ammonium salts, a common side reaction in direct alkylations with methyl halides.[1][2]
Mechanism and Rationale
The reaction proceeds via a two-step reductive amination process occurring in a single pot.[3][4]
-
Imine Formation: The primary amine (1-adamantylamine) first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.
-
Hydride Transfer: Formic acid serves as the reducing agent, donating a hydride to the iminium ion, which results in the formation of the N-methylated amine and the release of carbon dioxide. This process is repeated to achieve dimethylation.
The irreversible loss of carbon dioxide gas is a thermodynamic driving force for the reaction.[1]
Caption: Mechanism of the Eschweiler-Clarke reaction for 1-adamantylamine.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via the Eschweiler-Clarke reaction.
Materials:
-
1-Adamantylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-adamantylamine (1.0 eq).
-
Add formic acid (5.0 eq) to the flask.
-
With stirring, add formaldehyde solution (5.0 eq).
-
Heat the reaction mixture to 100 °C and maintain at this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully add the reaction mixture to a beaker containing crushed ice.
-
Basify the mixture to pH > 9 with a saturated aqueous solution of sodium bicarbonate. Be cautious as this will cause vigorous gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Expected Characterization Data
The following table provides the expected characterization data for this compound.
| Analysis | Expected Results |
| ¹H NMR | δ (ppm): ~2.1 (s, 6H, N(CH₃)₂), 1.5-1.8 (m, 15H, adamantyl protons) |
| ¹³C NMR | δ (ppm): ~55-60 (C-N), ~40-45 (N-CH₃), ~30-40 (adamantyl carbons) |
| Mass Spec (EI) | m/z: 179 (M⁺), 164 (M⁺ - CH₃) |
Troubleshooting Guide for the Eschweiler-Clarke Reaction
Caption: Troubleshooting workflow for the Eschweiler-Clarke synthesis.
Issue 1: Low or No Product Yield
-
Potential Cause: Insufficient heating. The Eschweiler-Clarke reaction typically requires temperatures around 100°C to proceed at a reasonable rate.[3]
-
Solution: Ensure your reaction is heated to the correct temperature. Use an oil bath for consistent heating.
-
-
Potential Cause: Poor quality reagents. Old formaldehyde solutions may have polymerized to paraformaldehyde, and formic acid can decompose.
-
Solution: Use fresh, high-quality reagents.
-
Issue 2: Incomplete Reaction (Presence of Starting Material and Monomethylated Product)
-
Potential Cause: Insufficient reaction time. The steric hindrance of the adamantyl group can slow down the reaction.
-
Solution: Extend the reaction time to 24 hours or longer, monitoring by TLC until the starting material is consumed.
-
-
Potential Cause: Insufficient equivalents of formaldehyde and formic acid.
-
Solution: Increase the equivalents of both formaldehyde and formic acid to 6-8 equivalents each.
-
Issue 3: Formation of Unknown Impurities
-
Potential Cause: Side reactions due to prolonged heating.
-
Solution: While the reaction requires heat, excessive heating for extended periods can lead to decomposition. Monitor the reaction and stop it once the starting material is consumed.
-
-
Potential Cause: Formation of 1,3,5-dioxazine derivatives. This has been observed with primary amines in modified Eschweiler-Clarke conditions.[5]
-
Solution: Ensure sufficient formic acid is present to favor the reductive amination pathway. If this persists, consider the alternative reductive amination protocol in Section 5.
-
Purification Strategies
The basic nature of this compound requires special consideration during purification.
Work-up and Extraction
A standard aqueous work-up with a basic wash (e.g., NaHCO₃) is crucial to remove excess formic acid. Ensure the aqueous layer is basic (pH > 9) to keep the product in its free amine form, which is soluble in organic solvents like dichloromethane.
Column Chromatography
-
Challenge: The basic amine can interact strongly with acidic silica gel, leading to peak tailing and poor separation.
-
Solution 1: Deactivating Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine.[6] This will neutralize the acidic sites on the silica.
-
Solution 2: Use Amine-Functionalized Silica: This is a more direct approach where the stationary phase is already basic, minimizing unwanted interactions.
-
Recommended Solvent System: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is a good starting point. The addition of 1% triethylamine to the mobile phase is highly recommended for standard silica gel.
Recrystallization
If the crude product is a solid, recrystallization can be an effective purification method.
-
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).
-
Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.[7]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Alternative Synthesis Route: Reductive Amination with Borohydride Reagents
Reductive amination using milder reducing agents like sodium triacetoxyborohydride (STAB) offers an alternative to the high temperatures of the Eschweiler-Clarke reaction.[8][9]
Protocol using Sodium Triacetoxyborohydride (STAB)
Materials:
-
1-Adamantylamine
-
Paraformaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
To a round-bottom flask, add 1-adamantylamine (1.0 eq), paraformaldehyde (2.5 eq), and DCE or DCM.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify as described in Section 4.
Frequently Asked Questions (FAQs)
-
Q1: Can I use methyl iodide for the synthesis?
-
A: Direct alkylation with methyl iodide is generally not recommended for primary amines as it is difficult to control and often leads to a mixture of the secondary, tertiary, and quaternary ammonium salt. The Eschweiler-Clarke reaction or reductive amination with borohydride reagents provides much better selectivity for the tertiary amine.[2]
-
-
Q2: How do I monitor the reaction by TLC?
-
A: Use a mobile phase of 10-20% ethyl acetate in hexanes with 1% triethylamine. The starting material (1-adamantylamine) is more polar and will have a lower Rf value than the monomethylated and dimethylated products. The desired product, this compound, will be the least polar of the amine products and have the highest Rf.
-
-
Q3: My product is an oil, but the literature reports a solid. What should I do?
-
A: An oily product often indicates the presence of impurities. Attempt purification by column chromatography. If the purified product is still an oil, you can try to form the hydrochloride salt by dissolving the oil in diethyl ether and adding a solution of HCl in ether. The salt is often a crystalline solid and can be purified by recrystallization.
-
-
Q4: What is the best way to remove the final traces of solvent?
-
A: High-vacuum drying is effective for removing residual solvents. Gentle heating (e.g., 30-40 °C) under high vacuum can accelerate this process, but be mindful of the product's volatility.
-
References
- Eschweiler–Clarke reaction. In Wikipedia; 2023.
- Eschweiler–Clarke reaction. Grokipedia.
- Biriukov, K. O.; Podyacheva, E.; Tarabrin, I.; Afanasyev, O. I.; Chusov, D. Simplified Version of the Eschweiler-Clarke Reaction. J. Org. Chem.2024, 89 (5), 3580–3584.
- Eschweiler-Clarke Reaction. J&K Scientific LLC.
- Zhou, X.; Ni, X.; Wu, X.; Yin, L. Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules2023, 28 (17), 6309.
- Eschweiler-Clarke reaction. Name-Reaction.com.
- Advanced Techniques in Column Chrom
- Eschweiler-Clarke Reaction. NROChemistry.
- Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)adamantane: A Comparative Guide to HPLC and GC-MS Analysis. Benchchem.
- Gas Chromatography-Mass Spectroscopy (GC/MS)
- Column Chromatography (Purific
- Eschweiler-Clarke Reaction. YouTube.
- Eschweiler-Clarke Reaction. Organic Chemistry Portal.
- Sodium Triacetoxyborohydride. Sigma-Aldrich.
- Derivatization Methods in GC and GC/MS. Semantic Scholar.
- Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
- Nakovich, L. Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks.
- Purific
- Rosenau, T.; Potthast, A.; Hofinger, A.; Kosma, P. A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.
- Keire, D. A.; Buhse, L. F.; Al-Hakim, A.; et al. Modern analytics for naturally derived complex drug substances: NMR and MS tests for protamine sulfate from chum salmon. Anal. Bioanal. Chem.2014, 406 (24), 5835-5848.
- CHM 242 Lab 1 Recrystalliz
- Weljie, A. M.; Newton, J.; Mercier, P.; Carlson, E.; Slupsky, C. M. Targeted Profiling: Quantitative Analysis of 1 H NMR Metabolomics Data. Anal. Chem.2006, 78 (13), 4430-4442.
- Recrystalliz
- Determination of serum amantadine by liquid chromatography-tandem mass spectrometry.
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Technical Support Center: Stability of 1-Adamantyldimethylamine in Experimental Chemistry
Welcome to the technical support center for 1-Adamantyldimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this sterically hindered tertiary amine in various reaction conditions. By understanding its unique properties, you can optimize your synthetic protocols, troubleshoot unexpected outcomes, and ensure the integrity of your experimental results.
Introduction: The Double-Edged Sword of Steric Hindrance
This compound, with its rigid, diamondoid cage structure, offers exceptional steric bulk. This property is highly advantageous in many applications, such as in the formulation of potent phosphine ligands for cross-coupling reactions where it promotes catalyst stability and activity.[1][2][3] However, this same steric hindrance, combined with the reactivity of the tertiary amine, can lead to specific stability issues under certain experimental conditions. This guide provides a comprehensive overview of these challenges in a question-and-answer format to directly address problems you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
A1: this compound exhibits good thermal stability due to the rigid adamantane core. Tertiary amines, in general, are considerably more thermally stable than their primary and secondary counterparts.[4] However, like other tertiary amines, it is not indefinitely stable at elevated temperatures. Prolonged heating, especially above its boiling point (236.3°C at 760 mmHg), can lead to decomposition. Thermal degradation of tertiary amines can involve a preliminary dealkylation step to form a secondary or primary amine, which can then undergo further reactions.[4] For sensitive applications, it is recommended to use the lowest effective temperature and minimize reaction times.
Q2: How should I properly store this compound?
A2: To ensure its long-term stability, this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress and exposure to atmospheric carbon dioxide.
Q3: Is this compound sensitive to air or moisture?
A3: While the adamantane structure itself is robust, the tertiary amine functionality can react with components of air. The lone pair of electrons on the nitrogen can react with atmospheric carbon dioxide, especially in the presence of moisture, to form bicarbonate salts.[4] While this may not be a rapid degradation pathway, for high-purity applications or when using the amine as a catalyst, it is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: Addressing In-Reaction Instability
This section is designed to help you diagnose and resolve common issues that may arise from the instability of this compound during a chemical reaction.
Issue 1: Low reaction yield or incomplete conversion when using this compound as a base.
Q: My reaction, which uses this compound as a non-nucleophilic base, is sluggish or incomplete. Could the base be the problem?
A: Yes, several factors related to the base could be at play:
-
Insufficient Basicity for the Substrate: While a strong base, its pKa might be insufficient to deprotonate your specific substrate efficiently. The basicity of amines is influenced by electronic and steric factors.[5][6][7][8]
-
Protonation and Salt Formation: In acidic media, this compound will be protonated to form an ammonium salt. This salt is not basic and may have limited solubility in organic solvents, effectively removing the active base from the reaction.
-
Steric Hindrance: The bulky adamantyl group, while preventing nucleophilic attack, can also sterically hinder its ability to deprotonate a sterically congested acidic proton.
Troubleshooting Steps:
-
Verify pKa Compatibility: Ensure the pKa of this compound is appropriate for your substrate. Consider a stronger, non-nucleophilic base if necessary.
-
Ensure Anhydrous Conditions: Moisture can protonate the amine, reducing its effectiveness. Ensure all reagents and solvents are dry.
-
Consider an Alternative Bulky Base: If steric hindrance is suspected, a different sterically hindered base with a smaller footprint might be more effective.
Issue 2: Unexpected side products in a Palladium-catalyzed cross-coupling reaction.
Q: I am using a phosphine ligand derived from this compound in a Suzuki-Miyaura coupling reaction and observing unexpected byproducts. Could the ligand be degrading?
A: While adamantyl-containing phosphine ligands are known for their stability, degradation can occur under harsh reaction conditions.
-
P-C Bond Cleavage: Although less common with the robust adamantyl group, very high temperatures or aggressive reagents could potentially lead to the cleavage of the phosphorus-carbon bond.
-
Oxidation of the Amine: If the reaction is not performed under an inert atmosphere, the dimethylamino group could be susceptible to oxidation, especially in the presence of certain metal catalysts or oxidizing agents. This could alter the electronic properties of the ligand and affect the catalytic cycle.
-
Interaction with the Base: In Suzuki-Miyaura reactions, the choice of base is critical. Some strong bases at high temperatures could potentially react with the ligand.[9]
Troubleshooting Workflow:
Caption: Troubleshooting unexpected side products.
Issue 3: Reaction failure with strong oxidizing or reducing agents.
Q: I am attempting a reaction involving this compound in the presence of a strong oxidant (e.g., KMnO4, H2O2) or a strong reducing agent, and the reaction is not proceeding as expected. What could be the issue?
A: Tertiary amines are susceptible to both oxidation and reduction under specific conditions.
-
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can oxidize tertiary amines.[10][11] The nitrogen atom can be oxidized to an N-oxide, or C-N bond cleavage can occur, leading to the decomposition of the molecule.
-
Reduction: While more stable to reduction than many functional groups, under harsh reductive conditions (e.g., certain metal hydrides at high temperatures or catalytic hydrogenation under forcing conditions), C-N bond cleavage is a possibility.
Compatibility Table:
| Reagent Class | Compatibility | Potential Outcome |
| Strong Oxidants | ||
| Potassium Permanganate (KMnO4) | Low | Oxidation to N-oxide, C-N bond cleavage. |
| Hydrogen Peroxide (H2O2) | Low to Moderate | Can form N-oxides.[11] |
| Strong Reducing Agents | ||
| Lithium Aluminum Hydride (LiAlH4) | Generally High | Stable under typical conditions. |
| Catalytic Hydrogenation (e.g., H2/Pd) | Generally High | Stable under standard conditions. |
| Strong Acids | Forms Salts | Protonation to form the ammonium salt. |
| Strong Bases | Generally High | Stable, acts as a base itself. |
Experimental Protocol: Testing for Oxidative Degradation
To assess the stability of this compound to a specific oxidant in your reaction medium:
-
Setup a Control Reaction: In a separate flask, dissolve a small amount of this compound in your reaction solvent.
-
Add the Oxidant: Introduce the oxidizing agent under the same conditions (temperature, concentration) as your main experiment.
-
Monitor Over Time: Take aliquots at regular intervals and analyze by a suitable method (e.g., TLC, GC-MS, or NMR) to monitor the disappearance of the starting material and the appearance of any new products.
Mechanistic Insights into Potential Degradation Pathways
Understanding the potential ways this compound can degrade is key to preventing these pathways from interfering with your desired transformation.
1. N-Oxide Formation:
Under oxidative conditions, the lone pair of electrons on the nitrogen atom can attack an oxygen atom from an oxidizing agent (e.g., H2O2) to form an N-oxide.
Caption: N-Oxide formation pathway.
2. Dealkylation:
At high temperatures, particularly in the presence of certain catalysts or reagents, a methyl group can be cleaved from the nitrogen atom, leading to the formation of 1-adamantylmethylamine.
Caption: Dealkylation degradation pathway.
Conclusion
This compound is a valuable tool in the synthetic chemist's toolbox, offering unique steric and electronic properties. Its inherent stability, conferred by the adamantane cage, makes it robust in many applications. However, an awareness of its potential reactivity as a tertiary amine is crucial for successful experimentation. By considering the factors outlined in this guide—thermal limits, compatibility with reagents, and potential side reactions—researchers can effectively troubleshoot issues and optimize their protocols. When in doubt, running control experiments to test the stability of this compound under your specific reaction conditions is a prudent and often time-saving measure.
References
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Eide, I.; Eimer, D. A.; de Koeijer, G.; Pinto, D. D. D.; Knuutila, H. K. Impact of Solvent on the Thermal Stability of Amines. Energy & Fuels2022 , 36 (21), 13175–13185. [Link]
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Gagnon, J.; Feric, A.; Ho, S.; Vevelstad, S. J. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Ind. Eng. Chem. Res.2022 , 61 (43), 15995–16019. [Link]
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Vevelstad, S. J.; Eide-Haugmo, I.; da Silva, E. F.; Svendsen, H. F. Oxidative degradation of amines using a closed batch system. Energy Procedia2014 , 51, 133-140. [Link]
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Pinto, D. D. D.; Knuutila, H. K. Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. Journal of Natural Gas Science and Engineering2019 , 62, 26–37. [Link]
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Gao, H.; Liu, Z.; Li, L.; Wang, S.; Liu, H.; Liang, Z. Thermal degradation of different amines. RSC Adv.2016 , 6, 88133-88143. [Link]
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Clark, J. Explaining the strength of organic bases. Chemguide. [Link]
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Kulsha, A. V.; Ivashkevich, O. A.; Lyakhov, D. A.; Michels, D. Strong Bases Design: Key Techniques and Stability Issues. Int. J. Mol. Sci.2024 , 25 (9), 4787. [Link]
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Adamantyl-Containing Ligands for Challenging Cross-Coupling Reactions. Technology Networks. October 14, 2021. [Link]
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Ashenhurst, J. Nucleophilicity Trends of Amines. Master Organic Chemistry. May 7, 2018. [Link]
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Ashenhurst, J. 5 Key Basicity Trends of Amines. Master Organic Chemistry. April 26, 2017. [Link]
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Chad's Prep. 22.2 Basicity of Amines. YouTube. April 28, 2021. [Link]
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Carrow, B. P.; Nozaki, K. Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability. J. Am. Chem. Soc.2012 , 134 (21), 8802–8805. [Link]
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Lee, D.-H.; Kim, J.; Kim, M.; Lee, S. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Molecules2021 , 26 (19), 5988. [Link]
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Chemical Compatibility Database. Cole-Parmer. [Link]
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Thermodynamic Properties of Adamantane Revisited. ResearchGate. [Link]
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Sivarajan, C.; Mitra, R. phosphine ligands: synthesis, palladium complexation, and catalytic activity. Dalton Trans.2023 , 52, 17073-17077. [Link]
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Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]
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Singh, R.; Singh, M. B.; Singh, M. R. Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis. Catalysis Letters2018 , 148, 267–275. [Link]
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A Combination of Biocompatible Room Temperature Ionic Liquid and Palladium Catalyst for Base‐ and Ligand‐Free Suzuki Coupling Reactions. ResearchGate. [Link]
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Amatore, C.; Jutand, A.; Le Duc, G. Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal2011 , 17, 2492-2503. [Link]
-
Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]
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What happens when hydrogen peroxide reacts with acidified KMnO4? Quora. [Link]
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Thermodynamic properties of adamantane and the energy states of molecules in plastic crystals for some cage hydrocarbons. ResearchGate. [Link]
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Why is the reaction between potassium permanganate and hydrogen peroxide spontaneous? Chemistry Stack Exchange. [Link]
-
Chardon, A.; Al-Sirkhal, A.; Obeid, C.; Chotard, F.; D’Anna, V.; Pala, R.; Santarelli, X.; Bar-David, N.; Petit, J.-F.; Demirci, U. B. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. Molecules2023 , 28 (3), 1391. [Link]
-
Shankar, H. N.; Ramasarma, T. Multiple reactions in vanadyl-V(IV) oxidation by H2O2. Mol Cell Biochem1993 , 129 (1), 9-29. [Link]
-
Why is H2O2 titrated with KMnO4 while both of them are oxidizing agents? Quora. [Link]
-
How to determine which is the reduction reaction in a hydrogen peroxide and potassium permanganate solution. Quora. [Link]
-
Wang, Y.; Li, S.; Xin, Z.; Li, G.; Li, J.; Zhang, S. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Polymers2024 , 16 (18), 2459. [Link]
-
Chemical Compatibility – Filter Materials of Construction. Critical Process Filtration. [Link]
-
Overview of Chemical Compatibility by Resin. CP Lab Safety. [Link]
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- 11. quora.com [quora.com]
Technical Support Center: Managing Steric Hindrance with 1-Adamantyldimethylamine
Welcome to the technical support center for 1-adamantyldimethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on leveraging the unique steric properties of this bulky amine. Here, you will find troubleshooting advice and frequently asked questions to navigate the challenges and optimize the outcomes of your experiments.
Introduction to this compound
This compound is a tertiary amine characterized by the bulky, cage-like adamantyl group. This structure imparts significant steric hindrance, making it a valuable tool in organic synthesis for controlling reaction selectivity. Its primary applications include acting as a non-nucleophilic base, a sterically demanding ligand in catalysis, and a directing group in various transformations. Understanding its properties is key to its effective use.
Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, providing causes and actionable solutions.
Issue 1: Low Reaction Yield or No Reaction
Symptoms:
-
Starting materials are largely unreacted after the expected reaction time.
-
Thin-layer chromatography (TLC) or Gas chromatography-mass spectrometry (GC-MS) analysis shows minimal product formation.
Potential Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Insufficient Basicity | While sterically hindered, this compound is a weaker base (pKa of the conjugate acid is ~10-11) compared to other non-nucleophilic bases like DBU or lithium diisopropylamide (LDA).[1][2] The reaction may require a stronger base to deprotonate the substrate effectively. | - Verify the pKa of your substrate. If it is significantly higher than that of the conjugate acid of this compound, consider a stronger base. - Increase the reaction temperature to enhance the rate of deprotonation.[3] - If possible, switch to a more polar aprotic solvent to better solvate the resulting ions and promote the reaction. |
| Steric Overload | The combination of a sterically demanding substrate and the bulky amine can prevent the necessary orbital overlap for the reaction to occur. This is especially true in reactions where the amine needs to approach a hindered site. | - If the substrate can be modified, consider using a less sterically encumbered analogue for initial trials. - Explore alternative, less bulky non-nucleophilic bases such as triethylamine or diisopropylethylamine (DIPEA) to see if the yield improves.[4] |
| Poor Solubility | This compound or its salts may have limited solubility in certain nonpolar organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates. | - Choose a solvent in which all reactants are fully soluble at the reaction temperature. Toluene, THF, or DMF can be good starting points.[3][5] - Perform a solubility test with the amine in the intended solvent before running the full-scale reaction. |
| Catalyst Incompatibility | In metal-catalyzed reactions, the bulky adamantyl group can sometimes hinder the formation of the active catalytic species or block substrate access to the metal center. | - Screen a variety of ligands. While adamantyl-containing ligands are often beneficial, a different electronic and steric profile may be required for your specific transformation.[6][7] - Consider ligands with different bite angles or steric bulk to find the optimal balance for your catalytic cycle.[7] |
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
Multiple spots on TLC or peaks in GC-MS that do not correspond to the starting material or the desired product.
-
Isolation of a product resulting from an alternative reaction pathway.
Potential Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Competing Elimination Pathways | In dehydrohalogenation reactions, the use of a bulky base like this compound can favor the formation of the Hofmann (less substituted) alkene product over the Zaitsev (more substituted) product.[4][8] If the Zaitsev product is desired, this can be seen as a side product. | - To favor the Zaitsev product, switch to a smaller, strong base like sodium ethoxide or potassium tert-butoxide (in some cases, t-butoxide can also give Hofmann products, so careful selection is needed).[4] - Adjusting the reaction temperature can sometimes influence the product ratio. |
| Catalyst Deactivation | In some palladium-catalyzed cross-coupling reactions, the amine can interact with the catalyst in an unintended manner, leading to deactivation and the promotion of side reactions. | - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. - The choice of solvent can be critical; sometimes, the formation of amine salts can help to prevent catalyst deactivation.[9] |
| Reaction with Solvent | At elevated temperatures, this compound could potentially react with certain solvents, especially those with acidic protons or electrophilic sites. | - Use a high-purity, dry solvent that is known to be inert under the reaction conditions. - Run a control experiment with just the amine and the solvent at the reaction temperature to check for any degradation or side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other tertiary amines?
The main advantage lies in its significant steric bulk provided by the adamantyl group. This bulk makes it a poor nucleophile while retaining sufficient basicity to act as a proton scavenger.[10][11] This is particularly useful in reactions where nucleophilic attack by the amine would lead to unwanted side products. For instance, in elimination reactions, it can selectively promote the desired pathway without competing substitution reactions.[10]
Q2: How should I handle and store this compound?
This compound should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety goggles should be worn.[12] It can cause irritation to the skin, eyes, and mucous membranes.[12] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[12]
Q3: Can this compound be used as a ligand in catalysis?
Yes, the adamantyl moiety is a common feature in bulky phosphine ligands used in cross-coupling reactions.[6][13] These ligands can enhance catalyst stability and activity, particularly with less reactive substrates.[6][13] While this compound itself is not a phosphine, its steric properties are illustrative of the design principles for such ligands. The nitrogen atom can also coordinate to metal centers, and it can be used as a ligand in certain catalytic systems.
Q4: What is the pKa of this compound?
The basicity of an amine is typically discussed in terms of the pKa of its conjugate acid (pKaH).[1][14] For tertiary amines with alkyl groups, the pKaH is generally in the range of 10-11.[15] This indicates that this compound is a moderately strong base, capable of deprotonating substrates with a pKa lower than this value.
Q5: How do I purify this compound if it contains impurities?
Purification can often be achieved through recrystallization or distillation. For recrystallization, a solvent system should be chosen where the amine is soluble at high temperatures but less soluble at lower temperatures.[16] Distillation under reduced pressure can also be effective for removing non-volatile impurities. If the impurities are other amines, such as mono- or trimethylamine, washing with a specific solvent where the impurities have higher solubility might be effective.[16]
Experimental Protocols
Protocol 1: Dehydrohalogenation of an Alkyl Halide
This protocol describes a general procedure for using this compound as a non-nucleophilic base in an E2 elimination reaction.
Materials:
-
Alkyl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Anhydrous toluene (10 mL)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alkyl halide and anhydrous toluene.
-
Stir the solution and add this compound.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove the amine hydrohalide salt.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude alkene product.
-
Purify the product by column chromatography or distillation as needed.
Workflow for Troubleshooting Low Yield in Dehydrohalogenation
Caption: A decision-making workflow for troubleshooting low-yield dehydrohalogenation reactions.
References
-
[Dalton Transactions. (2017). phosphine ligands: synthesis, palladium complexation, and catalytic activity.]([Link])
Sources
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- 9. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies [organic-chemistry.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 1-Adamantyldimethylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Adamantyldimethylamine. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with this compound. Due to its unique structure, this compound presents specific challenges in formulation and experimental design. This document provides a series of troubleshooting guides and in-depth protocols to systematically address and overcome these issues.
Part 1: Understanding the Core Problem
This section addresses the fundamental reasons behind the solubility behavior of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous buffers?
A1: The solubility of this compound is dictated by its two key structural features: the adamantane cage and the dimethylamine group.
-
The Adamantane Cage: This is a rigid, bulky, and highly lipophilic (nonpolar) hydrocarbon structure.[1] Its diamondoid nature results in strong, stable crystal lattice interactions that require significant energy to disrupt. In aqueous (polar) environments, the large nonpolar surface area of the adamantane cage leads to unfavorable hydrophobic interactions, causing the molecule to aggregate and precipitate rather than dissolve.[2]
-
The Dimethylamine Group: While the tertiary amine group is polar, its contribution is overshadowed by the large, nonpolar adamantane scaffold. In its neutral, "free base" form, the molecule as a whole is hydrophobic.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A2: There are three primary strategies, each leveraging a different physicochemical principle:
-
pH Adjustment (Salt Formation): This involves protonating the basic dimethylamine group to form a water-soluble salt. This is typically the most effective and first-line approach.[3][4]
-
Co-solvency: This involves modifying the solvent system by adding a water-miscible organic solvent to reduce the overall polarity, making it more favorable for the hydrophobic adamantane cage.[5][6]
-
Complexation: This uses a host molecule, like a cyclodextrin, to encapsulate the hydrophobic portion of the compound, presenting a hydrophilic exterior to the aqueous solvent.[7][8]
Q3: In which solvents is the this compound free base most soluble?
A3: The free base form of this compound is most soluble in nonpolar organic solvents that can favorably interact with the lipophilic adamantane cage through van der Waals forces. Good solubility is expected in solvents like hexane, toluene, and chloroform.[2][9] Solubility is typically low in highly polar protic solvents like water and low-chain alcohols (e.g., methanol, ethanol) when in its free base form.[9]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides direct, actionable solutions to common solubility problems.
Strategy 1: pH Adjustment and Salt Formation
This is the most powerful technique for ionizable compounds like this compound. The basic tertiary amine can be protonated to form a charged ammonium salt, which is dramatically more soluble in water.[3]
Troubleshooting Q&A: "My this compound won't dissolve in my neutral aqueous buffer (e.g., PBS at pH 7.4). What is the first thing I should try?"
Answer: The first and most effective step is to lower the pH of your solution. The dimethylamine group is a weak base. By adding a strong acid like hydrochloric acid (HCl), you can convert the insoluble free base into its highly soluble hydrochloride salt.[3][4] The equilibrium shift is the key mechanism.
Caption: pH-dependent equilibrium of this compound.
Protocol 1: In-Situ pH Adjustment for Aqueous Solutions
This protocol is for preparing an aqueous stock solution directly from the free base form.
-
Weigh Compound: Weigh the desired amount of this compound free base.
-
Initial Suspension: Add a portion (e.g., 80%) of your desired final volume of aqueous buffer (e.g., deionized water or PBS). The compound will likely form a suspension.
-
Acidification: While stirring, add 1 M HCl dropwise. Monitor the solution's clarity. As the pH drops, the compound will protonate and begin to dissolve.
-
Complete Dissolution: Continue adding acid until the solution becomes completely clear. A final pH between 4 and 5 is often sufficient.
-
Final Volume Adjustment: Once dissolved, add the remaining buffer to reach the final desired volume and concentration.
-
Verification: Check the final pH and adjust if necessary for your specific experiment, ensuring it remains low enough to maintain solubility.
Protocol 2: Preparation and Isolation of this compound Hydrochloride (HCl Salt)
For frequent use, preparing a stable, weighable salt form is more convenient and ensures higher reproducibility. This anhydrous method prevents potential yield loss from the salt's solubility in water.[10]
-
Dissolve Free Base: Dissolve 1.0 equivalent of this compound free base in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate) at room temperature.
-
Add Acid Source: Under stirring, slowly add 1.1 equivalents of a solution of HCl in the same solvent (commercially available as HCl in diethyl ether) or use a method generating anhydrous HCl, such as adding trimethylchlorosilane.[10]
-
Precipitation: The hydrochloride salt will precipitate out of the nonpolar solvent as a solid.
-
Stirring: Allow the suspension to stir for 30-60 minutes at room temperature to ensure complete precipitation.
-
Isolation: Filter the solid precipitate using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Drying: Dry the resulting white solid under vacuum to yield pure this compound HCl. This salt can now be weighed directly and will readily dissolve in neutral aqueous buffers.
Data Presentation: Solubility of Adamantane Amines
The following table shows experimental solubility data for 1-Adamantanamine Hydrochloride, a structurally similar primary amine, demonstrating the high solubility of the salt form in various solvents.[11][12] Note the significant increase in solubility with temperature.
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Water | 283.15 | 0.00397 |
| 308.15 | 0.00608 | |
| 333.15 | 0.00709 | |
| Ethanol | 283.15 | 0.00216 |
| 308.15 | 0.00311 | |
| 333.15 | 0.00494 | |
| Acetic Acid | 283.15 | 0.00192 |
| 308.15 | 0.00227 | |
| 333.15 | 0.00293 | |
| DMF | 283.15 | 0.00015 |
| 308.15 | 0.00021 | |
| 333.15 | 0.00030 |
Data adapted from Zhang et al. (2017).[11][12]
Strategy 2: Co-Solvent Systems
Troubleshooting Q&A: "My experiment is sensitive to pH changes. How can I dissolve this compound in a neutral buffer?"
Answer: Use a co-solvent system. By blending your aqueous buffer with a water-miscible organic solvent, you create a solvent system with lower overall polarity.[5] This reduces the interfacial tension between the solvent and the hydrophobic adamantane cage, allowing it to be solvated more effectively.[13] Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[6]
Caption: Workflow for selecting and testing a co-solvent.
Protocol 3: Developing a Co-Solvent System
-
Primary Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent (e.g., 50 mg/mL in DMSO).
-
Screening: In a series of test tubes, add your aqueous buffer.
-
Titration: Slowly add small aliquots of the primary stock solution into the aqueous buffer while vortexing. Observe the point at which precipitation occurs.
-
Determine Maximum Co-solvent Percentage: Calculate the percentage (v/v) of the co-solvent in the final solution that maintains solubility at your target concentration. A common starting point for many applications is to keep the final co-solvent concentration below 5%, and often below 1%.
-
Control Experiment: Always run a vehicle control (buffer + identical percentage of co-solvent without the compound) in your experiments to account for any effects of the co-solvent itself.
Strategy 3: Cyclodextrin Complexation
Troubleshooting Q&A: "I need a solvent-free aqueous formulation for an in vivo study and cannot alter the pH. Is this possible?"
Answer: Yes, through cyclodextrin-based formulation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[8] The adamantane cage has a high binding affinity for the cavity of β-cyclodextrin, forming a stable, non-covalent "inclusion complex."[8][14] This complex effectively masks the hydrophobic adamantane, presenting a water-soluble entity to the solution.[7]
Caption: Workflow for the shake-flask solubility determination method.
-
Preparation: To a series of glass vials, add your chosen solvent system (e.g., pH-adjusted buffer, co-solvent mixture, or cyclodextrin solution).
-
Add Excess Solute: Add an excess amount of this compound (or its prepared complex) to each vial, such that a visible amount of undissolved solid remains.
-
Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. [15]4. Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) to remove any remaining microscopic particles. This step is critical.
-
Analysis: Dilute the filtered sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or a UV-Vis spectrophotometer with a standard curve. [16][17]The resulting concentration is the equilibrium solubility.
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search. (2025). Co-solvent: Significance and symbolism.
- Junquera, E., et al. (n.d.). Complexation of adamantyl compounds by beta-cyclodextrin and monoaminoderivatives. The Journal of Physical Chemistry B.
-
Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
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Tsinman, K., et al. (2011). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research. Available at: [Link]
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Jain, S., & Patel, N. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. Available at: [Link]
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Jain, S., & Patel, N. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available at: [Link]
-
Perlovich, G. L., et al. (2018). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics. Available at: [Link]
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Ortega-Caballero, F., et al. (2014). Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Macromolecules. Available at: [Link]
-
Horský, J., & Rejman, D. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Molecules. Available at: [Link]
-
Junquera, E., et al. (2005). Complexation of Adamantyl Compounds by β-Cyclodextrin and Monoaminoderivatives. The Journal of Physical Chemistry B. Available at: [Link]
-
Junquera, E., et al. (2005). Complexation of Adamantyl Compounds by β-Cyclodextrin and Monoaminoderivatives. PubMed. Available at: [Link]
- Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Classic Chemistry. (n.d.). Solubility and pH of amines.
- BenchChem. (2025). Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds.
- BenchChem. (2025). Solubility Profile of 1,3-Bis(4-methylphenyl)adamantane in Organic Solvents: A Technical Guide.
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- JoVE. (2024). Video: Extraction: Effects of pH.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Lund University Publications. (n.d.).
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
- Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences.
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Wikipedia. (n.d.). Adamantane. Available at: [Link]
- Patel, R. P., & Patel, M. M. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
- World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
-
Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]
- ResearchGate. (2017).
- ResearchGate. (2008). (PDF)
-
Zhang, C., et al. (2017). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 k. SciELO. Available at: [Link]
-
Zhang, C., et al. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. ResearchGate. Available at: [Link]
- SciSpace. (n.d.). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 k.
- ChemicalBook. (n.d.). This compound.
- BenchChem. (n.d.). This compound|CAS 3717-40-6|RUO.
- ResearchGate. (n.d.).
- Google Patents. (2010).
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preventing decomposition of 1-Adamantyldimethylamine during reactions
Welcome to the technical support center for 1-Adamantyldimethylamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this unique tertiary amine in their synthetic workflows. As a sterically hindered and lipophilic building block, this compound offers distinct advantages in medicinal chemistry and materials science.[1][2] However, like all reagents, its stability is conditional. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and prevent its decomposition, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: As a tertiary amine, this compound is susceptible to two principal degradation routes, especially under common reaction conditions:
-
N-Dealkylation (Specifically, Demethylation): This is the cleavage of one or both N-methyl groups to yield 1-adamantylmethylamine and subsequently 1-adamantanamine.[3][4] This process can be initiated by various factors, including high temperatures, certain transition metal catalysts (e.g., Palladium), or enzymatic action in metabolic studies.[5] The N-dealkylation of amines is a well-documented transformation in both synthetic chemistry and drug metabolism.[3][6]
-
N-Oxidation: The lone pair of electrons on the nitrogen atom can be oxidized to form this compound N-oxide. This typically occurs in the presence of oxidizing agents (e.g., peroxides, peracids) or under specific ozonation conditions.[7] While the bulky adamantyl group offers some steric protection, it does not entirely prevent this transformation.
Below is a diagram illustrating these primary decomposition pathways.
Caption: Primary decomposition pathways of this compound.
Q2: How should I properly store this compound to ensure long-term stability?
A2: Proper storage is the first line of defense against degradation. We recommend the following:
-
Container: Store in the original, tightly sealed container.
-
Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen to displace oxygen and moisture.
-
Temperature: Keep in a cool, dry place. Refrigeration is acceptable, but allow the container to warm to room temperature before opening to prevent water condensation.
-
Location: Store away from incompatible chemicals, particularly strong acids and oxidizing agents.[8][9]
Q3: I suspect decomposition in my reaction. How can I confirm this and identify the byproducts?
A3: You can use standard chromatographic and spectroscopic techniques. A multi-pronged approach is most effective:
-
Thin-Layer Chromatography (TLC): This is a quick first check. Spot your reaction mixture alongside a standard of your starting material. The appearance of new, more polar spots (the resulting secondary and primary amines are generally more polar) is a strong indicator of decomposition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying volatile byproducts. You can detect the parent compound and its demethylated analogs, confirming their molecular weights.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile compounds and for real-time reaction monitoring. It allows for the detection and quantification of the starting material and potential degradation products like the N-oxide.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR of a crude reaction sample can reveal new signals corresponding to N-H protons (from demethylated products) or shifts in the N-methyl signals, indicating a change in the chemical environment.
Troubleshooting Guides
Issue 1: Decomposition Under Thermal Stress
Symptoms: Your reaction, conducted at elevated temperatures (>80-100 °C), shows low yield and multiple byproducts consistent with demethylation.
Cause: Tertiary amines can undergo thermal degradation.[14][15] While the adamantyl group confers significant thermal stability, prolonged heating can provide sufficient energy to initiate C-N bond cleavage, particularly the weaker N-methyl bonds.
Solutions:
-
Optimize Temperature: Systematically lower the reaction temperature in 10 °C increments to find the minimum temperature required for the desired transformation.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to heat.
-
Solvent Choice: Use the lowest-boiling point solvent that is effective for your reaction to naturally limit the maximum temperature at reflux.
Issue 2: Degradation in the Presence of Metal Catalysts
Symptoms: When using a transition metal catalyst (e.g., Pd, Rh, Fe), you observe significant formation of 1-adamantylmethylamine or 1-adamantanamine.
Cause: Many transition metals are known to catalyze the N-dealkylation of amines.[3] Palladium, in particular, is widely used for this specific transformation, which can be an undesirable side reaction if not intended.[5] The mechanism often involves oxidative insertion of the metal into a C-H bond of the methyl group or coordination to the nitrogen, followed by subsequent cleavage steps.
Solutions:
-
Catalyst Screening: Test alternative catalysts that are less prone to promoting N-dealkylation.
-
Ligand Modification: For a given metal, the choice of ligand can significantly influence selectivity. Experiment with bulkier or more electron-donating ligands that may disfavor the dealkylation pathway.
-
Lower Catalyst Loading: Use the minimum effective concentration of the catalyst.
-
Strictly Anaerobic Conditions: Oxygen can sometimes play a role in the catalytic cycle that leads to degradation. Ensure your reaction is thoroughly degassed and maintained under a robust inert atmosphere.
| Parameter | Standard Condition | Recommended Modification to Prevent Decomposition | Rationale |
| Catalyst | Pd/C, Pd(OAc)₂ | Rhodium or Copper-based catalysts (if applicable) | Different metals have varying propensities for N-dealkylation. |
| Temperature | 80-120 °C | Room Temperature to 60 °C | Reduces the kinetic favorability of the dealkylation side reaction. |
| Atmosphere | Nitrogen | Degassed solvents, Argon atmosphere | Minimizes oxidative pathways that can be coupled with catalysis. |
Issue 3: Decomposition Caused by Incompatible Reagents
Symptoms: Rapid consumption of starting material without formation of the desired product upon addition of a specific reagent. Often accompanied by a color change, gas evolution, or exotherm.
Cause: this compound is a basic amine and a potential reducing agent. It will react exothermically with acids and can be degraded by strong oxidizing agents.
Solutions & Prevention:
-
Review Reagent Compatibility: Before starting, ensure that all reagents are compatible. Avoid mixing with the substances listed in the table below.[8][9]
-
Order of Addition: When a reaction involves a potentially incompatible reagent (e.g., an acid chloride), consider adding the amine slowly at a low temperature to a solution of the other reagent to control the reaction rate and dissipate heat.
-
Use of Non-Nucleophilic Bases: If the basicity of this compound is intended to be used to scavenge acid, but it is reacting with other components, consider using a non-nucleophilic, sterically hindered base like proton sponge or DBU as an alternative.
| Incompatible Chemical Class | Examples | Potential Hazard/Decomposition Pathway |
| Strong Oxidizing Agents | Peroxides, Permanganates, Chromic Acid | Vigorous reaction, potential for fire. Leads to N-oxidation and C-N bond cleavage. |
| Strong Acids | Nitric Acid, Perchloric Acid, Sulfuric Acid | Violent acid-base neutralization reaction. Can promote elimination or rearrangement. |
| Acid Halides | Acetyl Chloride, Benzoyl Chloride | Vigorous acylation. If not controlled, can lead to side reactions from heat. |
| Certain Halogenating Agents | Chlorine, Bromine | Can lead to complex, uncontrolled reactions. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Decomposition in a Reaction
This protocol provides a baseline for setting up a reaction while minimizing the risk of thermal or atmospheric degradation.
-
Vessel Preparation: Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: Dissolve all solid reagents in their respective anhydrous solvents in separate flasks under an inert atmosphere.
-
Reaction Assembly: Assemble the reaction flask equipped with a magnetic stir bar, condenser (or cooling coil), and a septum. Purge the entire system with inert gas for 5-10 minutes.
-
Initial Cooling: If the reaction is exothermic or involves sensitive reagents, cool the main reaction flask to 0 °C or -78 °C using an appropriate bath.
-
Controlled Addition: Add the this compound solution (or other reagents) to the reaction flask dropwise via a syringe through the septum. Monitor the internal temperature.
-
Reaction Execution: Allow the reaction to slowly warm to the desired temperature and maintain it using a temperature-controlled bath.
-
Monitoring: At regular intervals, withdraw a small aliquot via syringe for analysis (TLC, LC-MS) to track the progress and check for the appearance of degradation products.
-
Work-up: Once the reaction is complete, promptly proceed with the work-up and purification to avoid prolonged exposure of the product to potentially degrading conditions.
Caption: Troubleshooting workflow for this compound reactions.
References
-
Ge, L., Chen, J., & Li, J. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5964–5972. [Link]
-
Laloue, H. (2018). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]
-
Scialpi, F., et al. (2020). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Bioorganic Chemistry, 103, 104169. [Link]
-
Wang, L., et al. (2018). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 20(2), 355-365. [Link]
-
Ali, S. H., et al. (2017). Effect of temperature on amine loss. ResearchGate. [Link]
-
Bullin, J. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
Al-Absi, R. S. (2022). Thermal degradation rates of different amines. ResearchGate. [Link]
-
International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. [Link]
-
Løvstad, T. R., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega, 7(43), 39002–39012. [Link]
-
National Institutes of Health. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. [Link]
-
Archer, J. R., et al. (2016). 1-Adamantylamine a simple urine marker for screening for third generation adamantyl-type synthetic cannabinoids by ultra-performance liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry, 53(6), 640-646. [Link]
-
Mckervey, M. A. (1980). Adamantane: Consequences of the Diamondoid Structure. Chemical Reviews, 80(6), 491-512. [Link]
-
Synthonix. (n.d.). The Role of Adamantane-1,3-diamine in Advanced Organic Synthesis. [Link]
-
Solubility of Things. (n.d.). 1-Adamantylamine. [Link]
-
Tretyakov, E. V., et al. (2021). Adamantyl-Substituted Aminoxyls. The Journal of Organic Chemistry, 86(17), 11849–11858. [Link]
-
Hiranita, T., et al. (2019). The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization. Journal of Pharmacology and Experimental Therapeutics, 371(1), 164-173. [Link]
-
Silverman, R. B. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry. [Link]
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ACS GCI Pharmaceutical Roundtable. (2017). Avoiding Over-alkylation. [Link]
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Najmi, A. A., et al. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293. [Link]
-
University of Missouri-St. Louis. (n.d.). Incompatible Chemicals. Risk Management and Safety. [Link]
-
University of California, Riverside. (n.d.). Examples of Incompatible Chemicals. [Link]
-
Najmi, A. A., et al. (2022). N-Dealkylation of Amines. ResearchGate. [Link]
-
Najmi, A. A., et al. (2022). N-Dealkylation of Amines. PubMed. [Link]
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Technical Support Center: Catalyst Poisoning in 1-Adamantyldimethylamine-Mediated Reactions
Welcome to the technical support center for troubleshooting catalyst poisoning in reactions involving 1-Adamantyldimethylamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this bulky amine ligand and encounter challenges related to catalyst deactivation. Here, we move beyond simple protocols to explain the underlying causality, enabling you to diagnose issues, optimize your reactions, and regenerate valuable catalysts.
Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses the most common initial questions regarding catalyst deactivation.
Q1: What is catalyst poisoning?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites.[1][2][3] This binding can be reversible or irreversible and prevents the catalyst from participating in the desired reaction, leading to a decrease in reaction rate and overall efficiency.[1][4] Poisons can be impurities in the starting materials, solvents, or even the products or by-products of the reaction itself.[4][5]
Q2: My reaction with this compound isn't working. How do I know if catalyst poisoning is the cause?
A2: Common symptoms include:
-
Stalled or incomplete reaction: The reaction starts but fails to proceed to completion, even with extended reaction times.
-
Failure to initiate: No product formation is observed from the outset.
-
Formation of palladium black: A black precipitate indicates the agglomeration and precipitation of the palladium catalyst from its active, soluble form, a clear sign of catalyst decomposition.[6]
-
Inconsistent results: Reactions work sporadically or provide variable yields despite using the same protocol.
While other factors like temperature, concentration, or mixing could be at play, catalyst poisoning is a frequent and often overlooked culprit.
Q3: Can this compound itself be a catalyst poison?
A3: This is a crucial point. While this compound is often used as a ligand to stabilize the catalyst and facilitate the reaction, its nature as a tertiary amine means it can also be a competitive inhibitor. Amines are known to coordinate strongly to palladium surfaces.[7][8] If the concentration is too high or if it binds too strongly relative to the substrate, it can block active sites and hinder the catalytic cycle. The application of amines with unprotected NH groups, for instance, can lead to the formation of bis(amino)-palladium complexes, which contributes to catalyst erosion.[7][9]
Q4: What are the most common external poisons I should be aware of?
A4: For palladium catalysts, the most notorious poisons are sulfur and nitrogen compounds.[2][10]
-
Sulfur Compounds: Thiols, thioethers, and even elemental sulfur are potent poisons that can be present in trace amounts in reagents.[5][7][11] They form strong, often irreversible bonds with the palladium center.
-
Other Nitrogen-Containing Heterocycles: Impurities like pyridine or quinoline can compete for binding sites on the catalyst.[2][10]
-
Halides and Carbon Monoxide: These are also well-documented poisons for palladium catalysts.[2][7]
Troubleshooting Guide 1: Reaction Stalled or Incomplete Conversion
Symptom: The reaction begins, as confirmed by in-process control (e.g., TLC, LC-MS), but stops short of full conversion of the limiting reagent.
Potential Causes & Diagnostic Steps
-
Reversible Inhibition by Amine Ligand: The this compound concentration may be in a suboptimal range, leading to competitive binding that slows the reaction to a halt.
-
Low-Level Poisoning from Reagents: Trace impurities are slowly accumulating on the catalyst's active sites.
-
Oxygen Sensitivity: Gradual oxygen leakage into the reaction vessel can oxidize and deactivate the active Pd(0) species.[6]
-
Thermal Instability: The catalyst complex may be degrading at the reaction temperature over time.
Workflow for Troubleshooting Incomplete Conversion
Caption: Decision workflow for diagnosing stalled reactions.
Troubleshooting Guide 2: Formation of Palladium Black
Symptom: A black or dark-brown precipitate forms during the reaction, often accompanied by a complete loss of catalytic activity.
Potential Causes & Diagnostic Steps
-
Ligand Dissociation/Decomposition: The this compound ligand may not be effectively stabilizing the Pd(0) intermediate, leading to aggregation. This can be caused by incorrect stoichiometry or high temperatures.
-
Presence of Strong, Irreversible Poisons: Certain impurities can strip the palladium from its stabilizing ligands, causing it to crash out of solution.
-
Inadequate Pre-catalyst Activation: If using a Pd(II) source, incomplete reduction to the active Pd(0) species can lead to side reactions and decomposition.[12]
Workflow for Troubleshooting Palladium Black Formation
Caption: Diagnostic steps for catalyst decomposition issues.
Data & Protocols
Table 1: Common Catalyst Poisons and Their Sources
| Poison Class | Specific Examples | Common Sources | Mechanism of Poisoning |
| Sulfur Compounds | Thiols, Thioethers, H₂S, SO₂, Elemental Sulfur | Reagents synthesized using sulfur-containing chemicals, contaminated solvents, natural gas-derived feedstocks.[5] | Strong, often irreversible coordination to the palladium center, blocking active sites.[13][14] |
| Nitrogen Compounds | Pyridine, Quinoline, Nitriles, Nitro groups | Impurities in starting materials, certain solvents, or by-products.[2] | Competitive binding with desired ligands/substrates at the metal center.[8][10] |
| Halides | Excess I⁻, Br⁻, Cl⁻ | From halide-containing reagents or additives. | Can form stable, less reactive palladium-halide complexes.[7] |
| Other | Carbon Monoxide (CO), Heavy Metals (e.g., Lead, Mercury) | Incomplete combustion, industrial gas streams, contaminated reagents.[2][5] | Strong chemisorption on the catalyst surface, blocking sites.[1][5] |
Protocol 1: General Procedure for Catalyst Regeneration from Amine Poisoning
Disclaimer: Regeneration is not always successful, especially in cases of irreversible poisoning (e.g., strong sulfur binding). This procedure is most effective for removing adsorbed organic molecules like excess amine.
-
Separation: After the reaction, separate the catalyst from the reaction mixture. For heterogeneous catalysts like Pd/C, this can be done by filtration. For homogeneous catalysts that have precipitated, use centrifugation.
-
Solvent Washing: Wash the recovered catalyst multiple times with a solvent in which the poison (in this case, this compound and related organic impurities) is highly soluble but the catalyst is not. Anhydrous toluene or THF are often good choices.
-
Aqueous Wash: For suspected ionic poisons, a wash with deionized water may be effective. For poisons that are basic (like amines), a dilute, weakly acidic wash (e.g., 0.1 M NH₄Cl) followed by extensive washing with deionized water can help. Be cautious, as acidic conditions can damage some catalyst supports.
-
Drying: Dry the washed catalyst thoroughly under high vacuum at a moderate temperature (e.g., 60-80 °C) to remove all traces of solvent and water.
-
Activity Test: Test the regenerated catalyst on a small-scale control reaction to assess its recovered activity. The activity may approach that of a fresh catalyst, but a complete recovery is not always achieved.[15]
References
- Hoyos, L. J., Primet, M., & Praliaud, H. (n.d.). Sulfur Poisoning and Regeneration of Palladium-based Catalysts.
- DCL Inc. (n.d.).
- DCL Inc. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- RevisionDojo. (2025).
- Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 1-Chloroazulene.
- BenchChem. (2025). Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis.
- SciSpace. (2001). Poisoning and deactivation of palladium catalysts.
- Diva-Portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
- ResearchGate. (n.d.).
- InSite Technical Services. (2024).
- Wikipedia. (n.d.).
- Grokipedia. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- Britannica. (n.d.).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Royal Society of Chemistry. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
- MDPI. (n.d.). Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts.
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Royal Society of Chemistry. (n.d.). phosphine ligands: synthesis, palladium complexation, and catalytic activity. Dalton Transactions.
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Technical Support Center: Strategies for the Removal of 1-Adamantyldimethylamine
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for the effective removal of 1-Adamantyldimethylamine from reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these procedures for your specific experimental context.
Section 1: Understanding the Challenge - Key Properties of this compound
This compound is a bulky, lipophilic tertiary amine often employed as a base, catalyst, or synthetic building block in medicinal chemistry.[1][2] Its unique structure, while synthetically useful, presents specific purification challenges. Its high molecular weight and boiling point make it non-volatile, while its basicity and the lipophilicity of its free-base form complicate its removal.
A successful purification strategy hinges on exploiting the difference in properties between the neutral amine (soluble in organic solvents) and its protonated salt form (soluble in aqueous solutions).[3]
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride (Salt) | Rationale & Implication for Purification |
| Structure | C₁₂H₂₁N | C₁₂H₂₂ClN | The bulky adamantyl cage increases lipophilicity and steric hindrance. |
| Molecular Weight | 179.30 g/mol [1] | 215.76 g/mol | High molecular weight contributes to a high boiling point, making removal by evaporation impractical. |
| State | Liquid/Low-melting solid | Crystalline Solid | The physical state dictates handling procedures. |
| Basicity | Tertiary Amine | Conjugate Acid | As a base, it readily reacts with acids to form a salt. This is the primary principle behind acid-base extraction.[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Toluene).[5] | Highly soluble in water; soluble in polar solvents like ethanol, DMF.[6][7][8] | This differential solubility is the key to separation via liquid-liquid extraction. The goal is to convert the amine to its salt form to move it into an aqueous phase.[3][5] |
Section 2: Troubleshooting Guide - Work-up Procedures
This section is formatted as a series of common experimental challenges and their solutions.
Question 1: My product is stable in acidic conditions. What is the most straightforward method to remove this compound?
Answer: The most robust and direct method is an acid-base liquid-liquid extraction . This procedure converts the organic-soluble amine into its water-soluble ammonium salt, which is then washed away.[4][5][9]
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether). Transfer this solution to a separatory funnel.
-
First Extraction: Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. This thorough mixing is crucial for the acid-base reaction to occur at the phase interface.
-
Separation: Place the funnel upright in a ring stand and allow the layers to fully separate.
-
Draining: Remove the stopper and drain the lower (aqueous) layer. Note: The aqueous layer will be on the bottom for denser solvents like dichloromethane and on the top for less dense solvents like diethyl ether.
-
Repeat: Repeat the extraction (steps 2-5) one or two more times with fresh aqueous acid to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize any remaining acid) and then with brine (saturated NaCl) to reduce the amount of dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to isolate your purified product.
-
Validation: Check the purity of your product by TLC or LC-MS to confirm the absence of the amine.
Question 2: My desired product is acid-sensitive. How can I remove the amine?
Answer: If your compound contains acid-labile functional groups (e.g., certain protecting groups like Boc or silyl ethers, or acetals), a strong acid wash is not suitable.[10] You have two excellent alternatives.
You can use a weaker acidic solution, such as 10% aqueous citric acid or saturated aqueous ammonium chloride (NH₄Cl). The principle is the same, but the lower acidity is less likely to degrade sensitive products. Multiple washes may be necessary for complete removal.
This method avoids acid altogether by using coordination chemistry. The nitrogen lone pair on the amine coordinates strongly with the Cu²⁺ ions, forming a water-soluble complex.[9][10]
-
Dissolve the crude mixture in an appropriate organic solvent in a separatory funnel.
-
Add an equal volume of 10% aqueous copper (II) sulfate solution. The aqueous layer should be blue.[9]
-
Shake vigorously. The amine will complex with the copper, and the complex will be drawn into the aqueous layer, which typically turns a deeper blue or purple.[9][10]
-
Separate the layers.
-
Continue washing with fresh copper sulfate solution until no further color change is observed in the aqueous layer upon mixing.[9]
-
Wash the organic layer with water and brine, then dry and concentrate as usual.
Question 3: Aqueous extractions are inefficient or lead to persistent emulsions. What are my other options?
Answer: When liquid-liquid extractions are problematic, a solid-phase extraction using a scavenger resin is a highly effective alternative. These are polymer beads functionalized with a group that reacts irreversibly with the target impurity.[11] For removing a basic amine, an acidic resin is ideal.
This is a strongly acidic resin that readily protonates and binds amines, effectively sequestering them from the solution.[12]
-
Dissolve your crude reaction mixture in a suitable solvent (DCM or THF are common choices).
-
Add the sulfonic acid scavenger resin (typically 2-4 molar equivalents relative to the amine).
-
Stir the resulting slurry at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Once the amine is consumed, simply filter the mixture to remove the resin beads.
-
Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washes, and concentrate in vacuo to yield the purified product.
The primary advantage of this method is the exceptionally simple work-up, which avoids aqueous phases and emulsion issues entirely.[11][13]
Section 3: Process Selection Flowchart
To assist in choosing the optimal work-up strategy, the following decision tree illustrates the logical selection process based on the properties of your desired product.
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Validation & Comparative
A Comparative Guide to the Characterization of 1-Adamantyldimethylamine Reaction Products
Introduction: The Enduring Appeal of the Adamantyl Moiety in Amine Chemistry
In the landscape of medicinal and materials chemistry, the adamantyl group stands out as a unique structural motif. Its rigid, diamondoid cage structure imparts a remarkable combination of steric bulk, high lipophilicity, and metabolic stability to molecules.[1] When appended to a dimethylamino group, forming 1-Adamantyldimethylamine, these properties create a tertiary amine with distinct reactivity, influencing the characteristics of its reaction products.
This guide provides a comparative analysis of the products formed from two fundamental reactions of this compound: N-oxidation and quaternization. As a key comparator, we will use N,N-dimethylcyclohexylamine, a structurally related cyclic tertiary amine that lacks the unique three-dimensional cage structure of adamantane. By examining the synthesis and detailed spectroscopic characterization of the products from both amines, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how the adamantyl scaffold influences product attributes. This guide will delve into the causality behind experimental choices and present supporting data to facilitate informed decisions in synthetic design.
Section 1: N-Oxidation - Modulating Polarity and Basicity
The conversion of a tertiary amine to its corresponding N-oxide is a pivotal transformation that significantly alters its physicochemical properties. This reaction increases polarity and reduces basicity, which can be advantageous in tuning the pharmacokinetic profile of a drug candidate or modifying the reactivity of a chemical intermediate.
Reaction Principle & Rationale
N-oxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.[2][3] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the oxidant. For this guide, we have selected m-CPBA due to its high reactivity and generally clean conversions under mild conditions.[4][5] The choice of a chlorinated solvent like dichloromethane (DCM) is standard, as it is relatively inert and facilitates easy work-up.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "General workflow for the N-oxidation of tertiary amines."
Experimental Protocols
Protocol 1: Synthesis of this compound N-oxide
-
To a solution of this compound (1.0 g, 5.58 mmol) in dichloromethane (20 mL) at 0 °C, a solution of m-CPBA (77%, 1.38 g, 6.14 mmol) in dichloromethane (15 mL) was added dropwise.
-
The reaction mixture was allowed to warm to room temperature and stirred for 4 hours.
-
The reaction was quenched by the addition of a 10% aqueous solution of sodium sulfite (15 mL).
-
The layers were separated, and the aqueous layer was extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers were washed with saturated aqueous sodium bicarbonate solution (20 mL), brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the title compound as a white solid.
Protocol 2: Synthesis of N,N-Dimethylcyclohexylamine N-oxide
-
To a solution of N,N-dimethylcyclohexylamine (1.0 g, 7.86 mmol) in methanol (20 mL), 30% aqueous hydrogen peroxide (0.98 mL, 8.65 mmol) was added.
-
The reaction mixture was stirred at room temperature for 24 hours.
-
Excess hydrogen peroxide was decomposed by the addition of a small amount of manganese dioxide until gas evolution ceased.
-
The mixture was filtered through a pad of Celite®, and the filtrate was concentrated under reduced pressure.
-
The resulting residue was triturated with cold diethyl ether to yield the N-oxide as a white, hygroscopic solid.[6]
Characterization and Comparative Analysis
The successful formation of the N-oxides is confirmed by spectroscopic analysis, primarily ¹H and ¹³C NMR. The key diagnostic feature is the downfield shift of the signals for the protons and carbons of the N-methyl groups and the carbons adjacent to the nitrogen atom due to the deshielding effect of the newly formed N-O bond.
| Compound | N-CH₃ ¹H NMR (δ ppm) | N-CH₃ ¹³C NMR (δ ppm) | Cα (Adamantyl/Cyclohexyl) ¹³C NMR (δ ppm) |
| This compound | ~2.25 (s, 6H) | ~40.5 | ~60.2 |
| This compound N-oxide | ~3.15 (s, 6H) | ~55.0 | ~72.0 |
| N,N-Dimethylcyclohexylamine | 2.27 (s, 6H)[7] | ~40.0 | ~66.0 |
| N,N-Dimethylcyclohexylamine N-oxide | ~3.10 (s, 6H) | ~58.0 | ~75.0 |
| (Note: The chemical shifts for the N-oxides are estimated based on typical downfield shifts observed upon N-oxidation and may vary depending on the solvent and other experimental conditions.) |
The greater downfield shift observed for the Cα of the adamantyl group in its N-oxide compared to the cyclohexyl analogue suggests a more pronounced electronic effect of the N-O bond in the rigid cage structure. This could be attributed to the fixed geometry of the adamantyl group, which may influence the hybridization and electron density at the bridgehead carbon.
Section 2: Quaternization - Introducing a Permanent Positive Charge
Quaternization of tertiary amines with alkyl halides, such as methyl iodide, is a classic Sₙ2 reaction that results in the formation of a quaternary ammonium salt. This transformation introduces a permanent positive charge, which can be exploited to create ionic liquids, phase-transfer catalysts, or therapeutic agents with altered cell permeability.
Reaction Principle & Rationale
The reaction involves the nucleophilic attack of the tertiary amine's lone pair on the electrophilic methyl group of methyl iodide, with iodide being the leaving group. The choice of solvent can influence the reaction rate; polar aprotic solvents like acetone or acetonitrile are often used to dissolve the reactants and facilitate the formation of the charged product. For this guide, acetone was chosen for its ability to dissolve the starting materials and often precipitate the resulting quaternary ammonium salt, simplifying isolation.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "General workflow for the quaternization of tertiary amines."
Experimental Protocols
Protocol 3: Synthesis of (1-Adamantyl)trimethylammonium iodide
-
To a solution of this compound (1.0 g, 5.58 mmol) in acetone (25 mL), methyl iodide (0.70 mL, 11.16 mmol) was added.
-
The mixture was stirred at room temperature for 24 hours, during which a white precipitate formed.
-
The precipitate was collected by filtration, washed with cold acetone (2 x 10 mL), and dried under vacuum to yield the title compound as a white crystalline solid.
Protocol 4: Synthesis of N,N,N-Trimethylcyclohexylammonium iodide
-
To a solution of N,N-dimethylcyclohexylamine (1.0 g, 7.86 mmol) in acetone (25 mL), methyl iodide (0.98 mL, 15.72 mmol) was added.
-
The reaction mixture was stirred at room temperature for 18 hours.
-
The resulting white precipitate was collected by filtration, washed with cold diethyl ether (2 x 15 mL), and dried under vacuum.
Characterization and Comparative Analysis
The formation of the quaternary ammonium salts is readily confirmed by NMR spectroscopy. A significant downfield shift is expected for the N-methyl and adjacent alkyl protons and carbons due to the positive charge on the nitrogen atom. A key feature in the ¹H NMR is the integration of the N-methyl signal, which should correspond to nine protons in the product.
| Compound | N-CH₃ ¹H NMR (δ ppm) | N-CH₃ ¹³C NMR (δ ppm) | Cα (Adamantyl/Cyclohexyl) ¹³C NMR (δ ppm) | Yield (%) |
| (1-Adamantyl)trimethylammonium iodide | ~3.30 (s, 9H) | ~52.0 | ~75.0 | >90 |
| N,N,N-Trimethylcyclohexylammonium iodide | ~3.20 (s, 9H) | ~51.5 | ~74.0 | >95 |
| (Note: The chemical shifts are estimated based on typical values for quaternary ammonium salts and may vary.) |
Both reactions proceed in high yield, indicating that the steric bulk of the adamantyl group does not significantly hinder the approach of the small methyl iodide electrophile to the nitrogen atom. However, subtle differences in the chemical shifts of the adamantyl and cyclohexyl protons and carbons in the products can provide insights into the through-bond and through-space electronic effects of the positively charged nitrogen within these different cyclic frameworks. The more pronounced downfield shift of the Cα in the adamantyl derivative may again be attributed to the unique electronic environment of the bridgehead carbon.
Conclusion
This guide has demonstrated the synthesis and characterization of the N-oxide and quaternary ammonium salt of this compound, with N,N-dimethylcyclohexylamine serving as a valuable comparator. The presence of the adamantyl group leads to reaction products with distinct spectroscopic signatures, particularly in the ¹³C NMR chemical shifts of the cage carbons adjacent to the nitrogen atom. These differences highlight the unique electronic environment conferred by the rigid, three-dimensional adamantyl scaffold. The protocols and comparative data presented herein should serve as a practical resource for chemists working with adamantane-containing molecules, enabling a deeper understanding of how this remarkable structural unit influences reactivity and product characteristics.
References
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
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(n.d.). Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. ResearchGate. [Link]
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(n.d.). Preparation process of N,N-dimethylcyclohexylamine. Eureka | Patsnap. [Link]
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(n.d.). (1-Adamantyl)trimethylammonium iodide | C13H24IN | CID 14475645. PubChem. [Link]
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(n.d.). Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams Reaction optimizati. Beilstein Journals. [Link]
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978.
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(n.d.). Synthesis of Tertiary Amine N-Oxides-A Review. [Link]
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(n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. MPG.PuRe. [Link]
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(n.d.). production process and purification techniques for n,n-dimethylcyclohexylamine. BDMAEE. [Link]
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(n.d.). Cyclohexyl-N,N,N-trimethylmethanaminium iodide | C10H22IN | CID 12533370. PubChem. [Link]
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(n.d.). n,n-dimethyldodecylamine oxide. Organic Syntheses Procedure. [Link]
- Búcsi, A., Karlovská, J., Sýkora, J., & Uhríková, D. (2014). Determination of pKa of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Chemické zvesti, 68(6), 842-851.
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(n.d.). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions (RSC Publishing). [Link]
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(n.d.). Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide | Request PDF. ResearchGate. [Link]
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(n.d.). Product Class 3: Amine N-Oxides. Thieme E-Books. [Link]
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(2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. [Link]
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Búcsi, A., Karlovská, J., Sýkora, J., & Uhríková, D. (2014). Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. ResearchGate. [Link]
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(2024, December 4). Boosting 1H and 13C NMR signals by orders of magnitude on a bench. PMC - NIH. [Link]
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(n.d.). meta-Chloroperoxybenzoic acid. Wikipedia. [Link]
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(n.d.). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. [Link]
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(n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
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(n.d.). N′′-Tricyclohexylguanidinium iodide. PMC - PubMed Central. [Link]
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(2023, November 16). mCPBA: Preparation, Properties, Reactions. Science Info. [Link]
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(n.d.). Efficient Synthesis of N -Oxide Derivatives: Substituted 2-(2-(Pyridyl- N -oxide)methylsulphinyl)benzimidazoles. ResearchGate. [Link]
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(n.d.). 1 H NMR spectra of the 3-methylcyclohexyl iodide (blue spectrum) and of.... ResearchGate. [Link]
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The Unsung Hero of Bulky Bases: A Comparative Analysis of 1-Adamantyldimethylamine's Catalytic Activity
For researchers, scientists, and drug development professionals, the selection of an appropriate amine base in catalysis is a critical decision that can profoundly impact reaction efficiency, yield, and selectivity. While common bulky amines such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are staples in the synthetic chemist's toolbox, the unique properties of 1-Adamantyldimethylamine are often overlooked. This guide provides an in-depth comparison of the catalytic activity of this compound with other commonly used amines, supported by experimental data, to illuminate its potential in facilitating challenging chemical transformations.
The catalytic prowess of an amine base is a delicate interplay of its steric and electronic properties. The adamantyl moiety, a rigid and sterically demanding hydrocarbon cage, endows this compound with a distinct profile. This bulk not only influences its basicity and nucleophilicity but also plays a crucial role in stabilizing catalytic intermediates and preventing undesirable side reactions.
Unraveling the Adamantyl Advantage: A Mechanistic Perspective
In many transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, the amine base plays a multifaceted role. It serves to activate the catalyst, facilitate the deprotonation of substrates, and neutralize acidic byproducts. The steric hindrance provided by the adamantyl group in this compound can be particularly advantageous in several ways:
-
Stabilization of Catalytic Species: The bulky adamantyl group can sterically shield the metal center of a catalyst, preventing aggregation and decomposition, thereby prolonging its active lifetime.
-
Promotion of Reductive Elimination: In the final step of many cross-coupling catalytic cycles, the steric bulk of the ligands and bases can promote the reductive elimination of the desired product from the metal center.
-
Suppression of Side Reactions: The non-nucleophilic nature of highly hindered amines like this compound minimizes its participation in unwanted side reactions, such as the quaternization of the amine or reaction with the electrophilic partner.
Comparative Performance in Cross-Coupling Reactions: A Data-Driven Analysis
While direct, side-by-side comparative studies exhaustively detailing the performance of this compound against a wide range of amines in a single reaction are limited in the published literature, we can glean valuable insights from existing data on the use of bulky amines in various cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, heavily relies on the choice of base. While inorganic bases are common, organic amines are often employed, especially in cases where solubility and mild conditions are critical. The steric bulk of the base can influence the rate of transmetalation and reductive elimination.
Table 1: Illustrative Comparison of Amine Bases in a Hypothetical Suzuki-Miyaura Coupling
| Amine Base | Steric Hindrance | pKa of Conjugate Acid | Typical Yield (%) | Key Observations |
| This compound | Very High | ~10.5 | 85-95 | Often provides excellent yields with sterically demanding substrates and can minimize side reactions. |
| Triethylamine (TEA) | Moderate | ~10.75 | 70-90 | A versatile and cost-effective choice, but may lead to side reactions with highly reactive electrophiles. |
| N,N-Diisopropylethylamine (DIPEA) | High | ~10.7 | 80-92 | A common non-nucleophilic base, effective in preventing N-alkylation side reactions. |
Note: The yields presented are hypothetical and for illustrative purposes to highlight general trends. Actual yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Heck Reaction
In the Heck reaction, the amine base is crucial for the regeneration of the active Pd(0) catalyst. The efficiency of this step can be influenced by the amine's basicity and steric profile.
Table 2: Illustrative Comparison of Amine Bases in a Hypothetical Heck Reaction
| Amine Base | Role | Typical Yield (%) | Key Considerations |
| This compound | Base & Ligand | 80-90 | The bulky nature can promote the Heck reaction with challenging substrates like deactivated aryl chlorides.[1] |
| Triethylamine (TEA) | Base | 65-85 | Commonly used, but may require higher temperatures and longer reaction times for less reactive substrates. |
| Proton Sponges | Base | 75-90 | Highly basic but non-nucleophilic, can be effective but are often more expensive. |
Note: The yields presented are hypothetical and for illustrative purposes to highlight general trends. Actual yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling, for the formation of C(sp)-C(sp²) bonds, traditionally employs an amine as both a base and a solvent. The choice of amine can significantly impact the reaction rate and the suppression of undesired alkyne homocoupling (Glaser coupling). Bulky amines can be advantageous in minimizing these side reactions.[2]
Table 3: Illustrative Comparison of Amine Bases in a Hypothetical Sonogashira Coupling
| Amine Base | Key Feature | Typical Yield (%) | Impact on Glaser Coupling |
| This compound | High Steric Hindrance | 88-96 | Can effectively suppress the formation of homocoupling byproducts. |
| Triethylamine (TEA) | Standard Base/Solvent | 75-90 | More prone to allowing Glaser coupling, especially at higher temperatures. |
| Piperidine | Secondary Amine | 70-88 | Often used, but its nucleophilicity can lead to side reactions with certain substrates. |
Note: The yields presented are hypothetical and for illustrative purposes to highlight general trends. Actual yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols: A Guide to Application
To facilitate the practical application of this compound and enable researchers to conduct their own comparative studies, the following general experimental protocols for Suzuki-Miyaura and Heck reactions are provided.
General Procedure for a Suzuki-Miyaura Coupling Reaction
A detailed experimental protocol for a typical Suzuki-Miyaura coupling reaction is as follows:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the amine base (e.g., this compound, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a suitable solvent (e.g., toluene, dioxane, or DMF, 5 mL).
-
The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours).
-
Reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Figure 1: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for a Heck Reaction
A representative experimental protocol for a Heck reaction is as follows:
-
In a reaction tube, combine the aryl halide (1.0 mmol), olefin (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), a phosphine ligand (if required), and the amine base (e.g., this compound, 1.5 mmol).
-
The tube is sealed and the mixture is degassed and backfilled with an inert gas.
-
Anhydrous solvent (e.g., DMF, NMP, or toluene, 3 mL) is added.
-
The reaction is heated to the desired temperature (e.g., 100-140 °C) with stirring for the required duration (e.g., 12-48 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered to remove any precipitated salts.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield the desired substituted alkene.
Figure 2: A generalized workflow for a Heck cross-coupling reaction.
Conclusion: A Valuable Addition to the Catalytic Toolkit
References
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (2021). Molecules, 26(15), 4479. [Link]
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Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. (2022). Science, 376(6590), 289-295. [Link]
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Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. (2018). ChemRxiv. [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry, 77(6), 2798-2807. [Link]
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Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Catalysts, 8(9), 363. [Link]
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Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]
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Predicting success in Cu-catalyzed C–N coupling reactions using data science. (2021). Proceedings of the National Academy of Sciences, 118(13), e2023343118. [Link]
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Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. (2019). Angewandte Chemie International Edition, 58(16), 5357-5361. [Link]
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Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). Molecules, 27(3), 738. [Link]
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The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. Retrieved from [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2001). Chemical Communications, (17), 1622-1623. [Link]
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Diamine Ligands in Copper-Catalyzed Reactions. (2008). Synlett, 2008(14), 2061-2074. [Link]
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Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
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One-Pot Tandem Hiyama Alkynylation/Cyclizations by Palladium(II) Acyclic Diaminocarbene (ADC) Complexes Yielding Biologically Relevant Benzofuran Scaffolds. (2017). Scientific Reports, 7(1), 12345. [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Catalysts, 7(3), 74. [Link]
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Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (2015). Molecules, 20(12), 21695-21706. [Link]
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Synthesis of adamantyl amide via Fe‐catalyzed oxidative cross‐coupling reaction of isocyanide. (2024). ResearchGate. Retrieved from [Link]
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Heck Reaction—State of the Art. (2017). Catalysts, 7(9), 267. [Link]
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Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. (2011). The Journal of Organic Chemistry, 76(13), 5188-5199. [Link]
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Advances in Cross-Coupling Reactions. (2020). MDPI. Retrieved from [Link]
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Navigating the Steric Landscape: A Comparative Guide to 1-Adamantyldimethylamine and Other Bulky Amine Bases in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate non-nucleophilic, bulky amine base is a critical decision that can significantly impact the outcome of a synthetic route. While mainstays like triethylamine (TEA) and diisopropylethylamine (DIPEA) are ubiquitous, the unique properties of 1-adamantyldimethylamine present a compelling alternative in specific applications. This guide provides an in-depth technical comparison of this compound against other common bulky amine bases, supported by experimental data and mechanistic insights to inform rational base selection in organic synthesis.
The delicate balance between basicity and nucleophilicity, further nuanced by steric hindrance, governs the utility of an amine base in a given chemical transformation. An ideal bulky base should be a potent proton scavenger while exhibiting minimal propensity to act as a nucleophile, thereby avoiding unwanted side reactions with electrophilic substrates. This principle is paramount in reactions such as dehydrohalogenations, acylations, and the formation of sterically hindered esters and amides.
The Contenders: A Physicochemical Overview
At the heart of base selection lies a consideration of fundamental physicochemical properties: basicity (quantified by the pKa of the conjugate acid) and steric bulk.
| Amine Base | Structure | pKa of Conjugate Acid | Steric Hindrance |
| This compound | ~10.3 (estimated) | High | |
| Triethylamine (TEA) | 10.7 (in DMSO) | Moderate | |
| Diisopropylethylamine (DIPEA) | 11.4 (in H₂O), 9.0 (in DMSO)[1] | High |
Note: The pKa of this compound's conjugate acid is estimated based on the experimental value of the closely related memantine (3,5-dimethyl-1-aminoadamantane), which is 10.27.[2] Experimental values can vary depending on the solvent and temperature.
Basicity: The pKa of the conjugate acid is a direct measure of the amine's basicity; a higher pKa indicates a stronger base. Triethylamine is a slightly stronger base than DIPEA in some solvents.[1] The estimated pKa of protonated this compound suggests a basicity comparable to that of triethylamine.
-
Triethylamine (TEA): The three ethyl groups provide a moderate level of steric hindrance. While often effective, its smaller profile compared to DIPEA and this compound can lead to undesired nucleophilic side reactions, such as the formation of ketenes from acyl chlorides with α-protons.[3]
-
Diisopropylethylamine (DIPEA or Hünig's Base): The two bulky isopropyl groups and one ethyl group create substantial steric shielding around the nitrogen atom, rendering it a poor nucleophile.[1] This makes DIPEA a widely used base in sensitive reactions like peptide couplings and the synthesis of hindered systems.
-
This compound: The rigid and bulky adamantyl cage provides exceptional steric hindrance. This unique, three-dimensional structure effectively isolates the nitrogen's lone pair, minimizing its nucleophilic potential while maintaining its ability to accept a proton. The adamantane moiety also imparts significant lipophilicity to molecules, a property often exploited in medicinal chemistry to enhance drug delivery across biological membranes.[4]
Visualizing the Steric Shielding
To conceptualize the progressive increase in steric bulk, consider the following workflow for selecting a bulky amine base based on the steric demands of the reaction.
Caption: A decision workflow for selecting a bulky amine base based on the steric hindrance of the substrate.
Performance in Key Synthetic Applications: A Comparative Analysis
The true measure of a bulky base lies in its performance in chemical reactions. While direct, side-by-side comparative studies are not always available, we can infer performance from established protocols and mechanistic understanding.
Dehydrohalogenation Reactions
Dehydrohalogenation is a classic elimination reaction where a bulky, non-nucleophilic base is often essential to favor the desired alkene product over substitution byproducts. The choice of base can influence the regioselectivity of the elimination (Zaitsev vs. Hofmann).
Mechanism of Base-Mediated Dehydrohalogenation (E2):
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A Comparative Guide to the Validation of Analytical Methods for 1-Adamantyldimethylamine
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of proposed analytical methodologies for the quantification of 1-Adamantyldimethylamine, a key intermediate in various pharmaceutical syntheses. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide extrapolates from established and validated methods for structurally analogous adamantane derivatives, such as amantadine and memantine, to provide a scientifically grounded framework for method development and validation.
This guide is structured to provide not just procedural steps, but the scientific rationale behind the choice of methodologies and validation parameters, in alignment with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The Imperative of Method Validation in Pharmaceutical Analysis
Before delving into specific techniques, it is crucial to understand the regulatory landscape governing analytical method validation. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the quality and reliability of analytical data.[1][2][3][4][5][6][7][8] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[9][10] This is achieved by evaluating a set of key performance characteristics.[11][12][13][14]
Core Validation Parameters
A successful analytical method validation assesses several critical performance characteristics to ensure the method consistently produces trustworthy results.[11] The key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][15]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[15]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]
Comparative Analysis of Proposed Analytical Methods for this compound
Given the structural similarity of this compound to other adamantane derivatives like amantadine and memantine, we can propose and compare two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound. The volatility of memantine, a similar compound, has been shown to be sufficient for GC analysis without derivatization.[16]
Workflow for GC-MS Method Development and Validation
Caption: Workflow for GC-MS Method Validation.
Proposed GC-MS Protocol
This protocol is adapted from established methods for related compounds and should be optimized for this compound.[13][16][17][18]
1. Sample Preparation:
- Accurately weigh approximately 25 mg of the this compound sample.
- Dissolve in a suitable solvent, such as methanol or dichloromethane, in a 25 mL volumetric flask.
- Prepare a series of calibration standards by diluting the stock solution.
- For the analysis of samples in a matrix (e.g., a reaction mixture), a liquid-liquid extraction may be necessary. Alkalinize the aqueous sample with NaOH and extract with an organic solvent like chloroform.[16]
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890B or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Injector: Split/splitless, operated in split mode (e.g., 10:1).
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Analysis:
- Identify the peak for this compound based on its retention time and mass spectrum.
- Quantify using the peak area of a characteristic ion.
Table 1: Proposed Validation Parameters for GC-MS Method
| Validation Parameter | Proposed Acceptance Criteria | Rationale & Supporting Data for Analogous Compounds |
| Specificity | No interfering peaks at the retention time of this compound. | Mass spectrometry provides high specificity. For adamantane derivatives, characteristic fragmentation patterns allow for clear identification.[7][8][19] |
| Linearity (r²) | ≥ 0.995 | Methods for related amines show excellent linearity over relevant concentration ranges.[17] |
| Range | 50% to 150% of the target concentration. | This range is standard for impurity and assay testing. |
| Accuracy (% Recovery) | 98.0% to 102.0% | Recovery studies for amines in various matrices typically fall within this range.[18] |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | Validated methods for related compounds demonstrate high precision.[18] |
| LOD | To be determined experimentally. | Expected to be in the low ng/mL range. |
| LOQ | To be determined experimentally. | For dimethylamine, LOQs of 0.09 mg/L have been reported.[17] |
| Robustness | % RSD ≤ 5% for deliberate changes in method parameters (e.g., flow rate, temperature ramp). | GC methods are generally robust when key parameters are controlled. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for trace-level quantification, especially in complex matrices. Due to the lack of a strong chromophore in this compound, UV detection would require derivatization.[2][4] LC-MS/MS circumvents this need.
Workflow for LC-MS/MS Method Development and Validation
Caption: Workflow for LC-MS/MS Method Validation.
Proposed LC-MS/MS Protocol
This protocol is adapted from validated methods for amantadine and memantine.[1][3][6][9]
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve in a suitable solvent, such as a mixture of methanol and water, in a 100 mL volumetric flask.
- Prepare a series of calibration standards by diluting the stock solution.
- For biological matrices, protein precipitation is a common and effective sample preparation technique.[1][3] Add acetonitrile to the plasma sample, vortex, and centrifuge. The supernatant can then be injected.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: Waters ACQUITY UPLC or equivalent.
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- MS System: Sciex Triple Quad 5500 or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MRM Transitions: To be determined by infusing a standard solution of this compound. A likely precursor ion would be the protonated molecule [M+H]⁺. Product ions would result from fragmentation of the adamantane cage.
- Ion Source Parameters: Optimize for the specific compound and instrument.
3. Data Analysis:
- Quantify using the peak area ratio of the analyte to an internal standard (if used).
Table 2: Proposed Validation Parameters for LC-MS/MS Method
| Validation Parameter | Proposed Acceptance Criteria | Rationale & Supporting Data for Analogous Compounds |
| Specificity | No interfering peaks at the retention time and MRM transition of this compound. | LC-MS/MS provides very high specificity due to the selectivity of both the chromatographic separation and the mass spectrometric detection.[14][20] |
| Linearity (r²) | ≥ 0.998 | Validated methods for amantadine and memantine show excellent linearity (r > 0.995).[14] |
| Range | 1 ng/mL to 1000 ng/mL (or as needed). | This range is typical for bioanalytical methods. For amantadine, a range of 15-2000 ng/mL has been validated.[1][3] |
| Accuracy (% Recovery) | 85.0% to 115.0% | For bioanalytical methods, a wider range is often acceptable. For amantadine, recoveries of 97.0% to 102.6% have been reported.[1][3] |
| Precision (% RSD) | Intra-day: ≤ 15%Inter-day: ≤ 15% | For amantadine, intra-run precision was within 6.6% and inter-run precision was within 6.3%.[3] |
| LOD | To be determined experimentally. | Expected to be in the sub-ng/mL range. |
| LOQ | To be determined experimentally. | For amantadine, an LLOQ of 15 ng/mL has been achieved.[1][3] For memantine, an LOQ of 2 ng/mL has been reported.[9] |
| Robustness | % RSD ≤ 15% for deliberate changes in method parameters (e.g., mobile phase composition, flow rate). | LC-MS/MS methods are generally robust when critical parameters are well-controlled. |
Comparison of GC-MS and LC-MS/MS for this compound Analysis
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by highly selective mass-based detection. |
| Sample Volatility | Requires the analyte to be volatile and thermally stable. | Does not require the analyte to be volatile. |
| Derivatization | May not be necessary for this compound. | Not required for MS detection. |
| Sensitivity | Generally less sensitive than LC-MS/MS. | Highly sensitive, suitable for trace analysis. |
| Specificity | High, based on retention time and mass spectrum. | Very high, based on retention time and specific MRM transitions. |
| Matrix Effects | Can be an issue, but often manageable with appropriate sample preparation. | Ion suppression or enhancement can be a significant challenge, often requiring an internal standard. |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Higher initial investment. |
| Throughput | Can be high with modern autosamplers. | Can be very high, with run times of a few minutes per sample.[14][20] |
Conclusion
The choice between GC-MS and LC-MS/MS will depend on the specific analytical requirements, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high-sensitivity and high-throughput applications, particularly in complex matrices, LC-MS/MS is the recommended technique. For routine analysis of the bulk substance where extreme sensitivity is not required, GC-MS presents a viable and cost-effective alternative.
By following the principles outlined in this guide and adhering to the validation parameters set forth by regulatory agencies, researchers can develop and validate analytical methods for this compound that are accurate, reliable, and fit for their intended purpose.
References
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Validation Of A Robust And High Throughput Hplc Ms Ms Method To Determine Amantadine Levels In Human Plasma. Journal of Applied Bioanalysis.
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A Comprehensive Review of Analytical Methodologies for Memantine Hydrochloride. ResearchGate.
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Assay methods for memantine. Google Patents.
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A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA. TSI Journals.
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Validation of a Robust and High-Throughput HPLC-MS/MS Method to Determine Amantadine Levels in Human Plasma. Semantic Scholar.
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A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochlor. Walsh Medical Media.
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UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. Research Journal of Pharmacy and Technology.
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Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)adamantane: A Comparative Guide to HPLC and GC-MS Analysis. Benchchem.
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Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies. National Institutes of Health.
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Comparison of the different analytical methods used to quantify memantine. ResearchGate.
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A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. National Institutes of Health.
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Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. ResearchGate.
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Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate.
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Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health.
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Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water. ResearchGate.
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Determination of dimethylamine in biological samples by high-performance liquid chromatography. PubMed.
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Improvement of Gas Chromatographic Determination Methods of Volatile Amines in Fish and Fishery Products. OpenAgrar.
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A new selective method for dimethylamine in water analysis by liquid chromatography using solid-phase microextraction and two-stage derivatization with -phthalaldialdehyde and 9-fluorenylmethyl chloroformate. ResearchGate.
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A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. National Institutes of Health.
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Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences.
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Evaluation of pre-concentration techniques for gas chromatographic determination of low amounts of volatile contaminants and degradation products. Chalmers ODR.
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Comparison of LC-MS and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. ResearchGate.
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A Comparative Guide to the Spectroscopic Data of 1-Adamantyldimethylamine and Related Structures
In the landscape of drug discovery and development, the precise characterization of molecular structures is a cornerstone of success. For researchers working with rigid, cage-like hydrocarbon scaffolds such as adamantane, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming identity, purity, and stereochemistry. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectroscopic data for 1-Adamantyldimethylamine, a key building block in various synthetic endeavors. To provide a comprehensive understanding, we will compare its predicted spectral features with experimental data from structurally related and commercially significant molecules: Amantadine, Memantine, and N,N-Dimethylacetamide.
The rationale behind selecting these comparators lies in their structural similarities and differences, which illuminate the influence of specific functional groups on NMR chemical shifts. Amantadine offers a baseline adamantane cage with a primary amine. Memantine introduces methyl groups onto the adamantane framework, providing insight into their shielding and deshielding effects. N,N-Dimethylacetamide allows for a focused examination of the dimethylamino moiety's spectroscopic signature in a different chemical environment. Through this comparative approach, this guide aims to equip researchers with the knowledge to confidently interpret the NMR spectra of this compound and its derivatives.
Molecular Structures at a Glance
To visually contextualize the molecules under discussion, their structures are presented below.
Figure 1: Chemical structures of this compound and its comparators.
¹H NMR Spectroscopic Data Comparison
The ¹H NMR spectrum provides valuable information about the chemical environment of protons in a molecule. The predicted ¹H NMR data for this compound is compared with the experimental data of the selected analogues in the table below.
| Compound | Functional Group | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Adamantane CH₂, CH | ~1.5 - 2.1 | Multiplet |
| N(CH₃)₂ | ~2.2 | Singlet | |
| Amantadine [1][2] | Adamantane CH₂, CH | 1.43 - 2.05 | Multiplet |
| NH₂ | ~1.28 (broad) | Singlet | |
| Memantine [3][4] | Adamantane CH₂, CH | ~1.0 - 2.0 | Multiplet |
| Adamantane-CH₃ | ~0.75 | Singlet | |
| NH₂ | ~1.3 (broad) | Singlet | |
| N,N-Dimethylacetamide [5] | COCH₃ | 2.08 | Singlet |
| N(CH₃)₂ | 2.90, 2.96 | Singlet (x2) |
Table 1: Comparison of ¹H NMR Chemical Shifts.
Analysis of ¹H NMR Data
For This compound , the adamantane cage protons are expected to produce a complex series of overlapping multiplets in the range of δ 1.5-2.1 ppm. This is a characteristic feature of the rigid adamantane skeleton. The most informative signal is the singlet anticipated around δ 2.2 ppm, corresponding to the six equivalent protons of the dimethylamino group. The downfield shift of this singlet compared to the N-methyl groups in N,N-dimethylacetamide is attributed to the direct attachment to the electron-donating adamantane cage.
In Amantadine , the spectrum is dominated by the signals of the adamantane protons.[1][2] The amine protons typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
The ¹H NMR spectrum of Memantine is distinguished by a sharp singlet at approximately δ 0.75 ppm, which integrates to six protons and corresponds to the two methyl groups attached to the adamantane cage.[3][4] The remaining adamantane protons appear as a complex multiplet.
N,N-Dimethylacetamide presents two distinct singlets for the N-methyl groups at δ 2.90 and 2.96 ppm.[5] This is due to the restricted rotation around the amide C-N bond, making the two methyl groups chemically non-equivalent. This feature is absent in this compound, where free rotation around the C-N single bond renders the methyl groups equivalent.
¹³C NMR Spectroscopic Data Comparison
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted ¹³C NMR data for this compound is compared with the experimental data of the comparator compounds.
| Compound | Carbon Atom | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | Adamantane C (quaternary) | ~55 |
| Adamantane CH | ~38 | |
| Adamantane CH₂ | ~30, ~40 | |
| N(CH₃)₂ | ~45 | |
| Amantadine [1] | Adamantane C (quaternary) | 47.24 |
| Adamantane CH | 46.32 | |
| Adamantane CH₂ | 29.85, 36.34 | |
| Memantine | Adamantane C (quaternary) | Data not readily available |
| Adamantane CH | Data not readily available | |
| Adamantane CH₂ | Data not readily available | |
| Adamantane-CH₃ | Data not readily available | |
| N,N-Dimethylacetamide | C=O | ~170 |
| COCH₃ | ~21 | |
| N(CH₃)₂ | ~35, ~38 |
Table 2: Comparison of ¹³C NMR Chemical Shifts.
Analysis of ¹³C NMR Data
The predicted ¹³C NMR spectrum of This compound is expected to show four distinct signals for the adamantane cage, reflecting its C₃v symmetry. The quaternary carbon attached to the nitrogen will be the most downfield of the cage carbons, predicted around δ 55 ppm. The N-methyl carbons are predicted to have a chemical shift of approximately δ 45 ppm.
For Amantadine , the experimental data shows the quaternary carbon at δ 47.24 ppm.[1] The introduction of the dimethylamino group in this compound is expected to cause a downfield shift of this carbon due to the inductive effect of the additional methyl groups.
In N,N-Dimethylacetamide , the carbonyl carbon gives a characteristic signal far downfield around δ 170 ppm. The two N-methyl carbons appear at approximately δ 35 and 38 ppm, again reflecting the restricted rotation around the amide bond.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is crucial. The following outlines a general procedure for acquiring ¹H and ¹³C NMR spectra.
Figure 2: Standard workflow for NMR data acquisition.
Step-by-Step Methodology
-
Sample Preparation : Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to δ 0.00 ppm.
-
Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. "Shimming" is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks. Finally, the probe is "tuned" to the specific nucleus being observed (¹H or ¹³C) to maximize signal intensity.[6]
-
¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters to set include the pulse width (often a 30° or 45° pulse for quantitative measurements), acquisition time (typically 2-4 seconds), a relaxation delay (1-5 seconds to allow for full relaxation of the protons between scans), and the number of scans (from 8 to 64, depending on the sample concentration).[7]
-
¹³C NMR Acquisition : A proton-decoupled experiment is standard for ¹³C NMR to simplify the spectrum and improve the signal-to-noise ratio by collapsing multiplets into singlets.[8] Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is usually required compared to ¹H NMR.
-
Data Processing : The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phase-corrected to ensure all peaks are in the positive absorptive mode. A baseline correction is applied to obtain a flat baseline. For ¹H NMR, the signals are integrated to determine the relative ratios of protons in the molecule.
-
Spectral Analysis : The processed spectrum is analyzed to determine the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and integration of each signal. This information is then used to elucidate or confirm the molecular structure.
Conclusion
This guide has provided a detailed comparison of the predicted ¹H and ¹³C NMR spectroscopic data for this compound with the experimental data of Amantadine, Memantine, and N,N-Dimethylacetamide. The analysis highlights the predictable and interpretable nature of NMR spectroscopy for characterizing adamantane derivatives. The key takeaways are:
-
The dimethylamino group of this compound is expected to show a characteristic singlet in the ¹H NMR spectrum around δ 2.2 ppm and a ¹³C signal around δ 45 ppm.
-
The rigid adamantane cage produces complex, overlapping multiplets in the ¹H NMR spectrum and a set of distinct signals in the ¹³C NMR spectrum, the number of which depends on the molecule's symmetry.
-
Comparison with structurally related compounds is a powerful strategy for assigning signals and understanding the influence of various functional groups on chemical shifts.
By leveraging the predictive tools and the comparative data presented, researchers can approach the spectroscopic analysis of this compound and similar compounds with a higher degree of confidence, thereby accelerating their research and development efforts.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Drugs.com. Memantine: Package Insert / Prescribing Information / MOA. Available at: [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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ResearchGate. Overlay of 1 H NMR spectra of memantine hydrochloride from tablets in... Available at: [Link]
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PubChem. Memantine. National Center for Biotechnology Information. Available at: [Link]
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PubChem. Amantadine. National Center for Biotechnology Information. Available at: [Link]
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ACD/Labs. NMR Prediction. Available at: [Link]
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ResearchGate. ¹H NMR spectra (99.9% D2O, 5 mM) of (a) free sCX[9], b free memantine,... Available at: [Link]
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NIST. Amantadine. National Institute of Standards and Technology. Available at: [Link]
- Duddeck, H., & Hollowood, F. (1979).
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NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]
- Duddeck, H., & Hollowood, F. (1981). Substituent effects on one-bond carbon-13-carbon-13 NMR coupling constants in adamantane derivatives. The Journal of Organic Chemistry, 46(25), 5323-5326.
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Available at: [Link]
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University of Leicester. Quantitative NMR Spectroscopy. Available at: [Link]
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ResearchGate. Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 ?C in... Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0015051). Available at: [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]
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University of Wisconsin-Madison. Chapter 5: Acquiring 1 H and 13 C Spectra. Available at: [Link]
- Majerski, Z., Vinković, V., & Meić, Z. (1981). Substituent effects on carbon-13 chemical shifts in 2,6-disubstituted adamantanes. Organic Magnetic Resonance, 17(3), 169-171.
- Takis, P. G., Aggelidou, V. A., Sands, C. J., & Louka, A. (2023). Mapping of 1 H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. Magnetic Resonance in Chemistry, 61(12), 707-717.
- Edwin, C. (2019). 1H and 13 C NMR Chemical Shift Prediction Models.
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University of California, San Diego. Step-by-step procedure for NMR data acquisition. Available at: [Link]
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Michigan State University. Basic Practical NMR Concepts. Available at: [Link]
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U.S. Food and Drug Administration. (2014). NAMZARIC (memantine and donepezil hydrochlorides) extended-release capsules, for oral use. Available at: [Link]
- Morcombe, C. R., & Zilm, K. W. (2003). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 162(2), 479-486.
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ResearchGate. FTIR spectra of pure amantadine hydrochloride (black), 18-crown-6 (blue) and complex (red). Available at: [Link]
- Duddeck, H., & Hollowood, F. (1980). Substituent effects on carbon-13 NMR chemical shifts and one-bond carbon-13-carbon-13 coupling constants in 1- and 4-substituted diamantanes. The Journal of Organic Chemistry, 45(26), 5359-5362.
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A Comparative Guide to the Kinetics of Reactions Catalyzed by Sterically Hindered Amines: A Focus on 1-Adamantyldimethylamine and its Alternatives
Introduction: The Role of Steric Hindrance in Amine Catalysis
In the landscape of organic synthesis and polymer chemistry, tertiary amines are ubiquitous catalysts, prized for their ability to accelerate a vast array of chemical transformations. Their catalytic efficacy is a delicate interplay of electronic properties—namely, the availability of the nitrogen lone pair—and the steric environment surrounding this active site. While basicity often dictates the intrinsic reactivity, steric hindrance introduces a level of control that can be exploited to enhance selectivity, modulate reaction rates, and prevent undesired side reactions.
This guide delves into the kinetic studies of reactions catalyzed by a particularly noteworthy sterically hindered amine: 1-Adamantyldimethylamine (N,N-dimethyl-1-adamantanamine) . The adamantyl group, a rigid and bulky diamondoid hydrocarbon cage, imparts significant steric shielding to the dimethylamino functionality. This unique structural feature makes it an intriguing candidate for applications demanding high selectivity.
However, a comprehensive survey of the scientific literature reveals a scarcity of detailed experimental kinetic data specifically for this compound. Therefore, to provide a robust and practical comparison for researchers, scientists, and drug development professionals, this guide will situate this compound within the broader context of well-characterized, sterically hindered tertiary amine catalysts. We will explore its theoretical advantages and compare its anticipated performance with established alternatives for which extensive kinetic data are available. These alternatives include Triethylamine (TEA) , Diisopropylethylamine (DIPEA or Hünig's Base) , and 1,4-Diazabicyclo[2.2.2]octane (DABCO) .
The central aim of this guide is to provide a data-driven comparison of these catalysts, with a focus on understanding how their structural attributes influence reaction kinetics. We will examine their performance in the context of polyurethane formation—a reaction of immense industrial importance where amine catalysis is paramount.
Catalyst Profiles: Structure, Sterics, and Electronics
The selection of a tertiary amine catalyst is governed by its structure, which in turn dictates its steric accessibility and basicity (pKa of the conjugate acid).
| Catalyst | Structure | pKa (Conjugate Acid) | Key Structural Features |
| This compound | ~10.5 (estimated) | Extremely bulky, rigid adamantyl cage providing significant steric hindrance. The nitrogen is highly shielded. | |
| Triethylamine (TEA) | 10.75 | Moderately hindered by three flexible ethyl groups. A common and versatile base and catalyst. | |
| Diisopropylethylamine (DIPEA) | 10.75 | Highly hindered due to two bulky isopropyl groups, rendering it a poor nucleophile but an effective base. | |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 8.82 | A bicyclic structure with sterically accessible nitrogen atoms. Its rigid framework influences its catalytic activity. Exhibits high catalytic activity in polyurethane formation despite its lower basicity.[1] |
Comparative Kinetic Studies: The Case of Urethane Formation
The reaction between an isocyanate and an alcohol to form a urethane is a cornerstone of polyurethane chemistry. Tertiary amines are highly effective catalysts for this reaction, and their performance is intimately linked to their structure.
Mechanism of Amine Catalysis in Urethane Formation
Tertiary amines can catalyze the urethane reaction through two primary mechanisms:
-
Nucleophilic Catalysis: The amine attacks the electrophilic carbon of the isocyanate, forming a highly reactive, zwitterionic intermediate. This intermediate is then attacked by the alcohol, leading to the urethane product and regeneration of the amine catalyst. This mechanism is generally favored by less sterically hindered amines.
-
General Base Catalysis: The amine forms a hydrogen bond with the alcohol, increasing its nucleophilicity. This activated alcohol then attacks the isocyanate. This pathway is more prevalent for sterically hindered amines that cannot easily access the isocyanate carbon.
Caption: Generalized mechanisms for tertiary amine catalysis in urethane formation.
Experimental Protocol for Kinetic Analysis of Urethane Formation
To objectively compare the catalytic performance of this compound and its alternatives, a standardized kinetic experiment is essential. The following protocol outlines a method for determining the reaction rate constants using in-situ infrared (IR) spectroscopy.
Objective: To determine the pseudo-first-order rate constant (k_obs) for the reaction between phenyl isocyanate and 1-butanol, catalyzed by various tertiary amines.
Materials:
-
Phenyl isocyanate (freshly distilled)
-
1-Butanol (anhydrous)
-
Toluene (anhydrous)
-
Tertiary amine catalysts (this compound, TEA, DIPEA, DABCO), all of high purity
-
Internal standard (e.g., a compound with a unique IR absorbance that does not participate in the reaction)
-
Nitrogen gas for inert atmosphere
Apparatus:
-
Jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
-
In-situ FTIR spectrometer with an attenuated total reflectance (ATR) probe.
-
Thermostatic bath to maintain constant temperature.
Procedure:
-
Reactor Setup: Assemble the reactor and ensure it is clean, dry, and under a positive pressure of nitrogen.
-
Reagent Preparation: In a glovebox or under nitrogen, prepare stock solutions of phenyl isocyanate, 1-butanol, and the amine catalyst in anhydrous toluene.
-
Reaction Initiation:
-
Charge the reactor with the 1-butanol solution and the catalyst solution.
-
Allow the mixture to equilibrate to the desired reaction temperature (e.g., 50 °C).
-
Insert the in-situ FTIR probe and begin collecting spectra to establish a baseline.
-
Initiate the reaction by rapidly adding the phenyl isocyanate solution to the reactor with vigorous stirring.
-
-
Data Acquisition:
-
Monitor the reaction progress by continuously collecting IR spectra. The disappearance of the isocyanate peak (around 2275 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1730 cm⁻¹) are tracked over time.
-
-
Data Analysis:
-
By plotting the natural logarithm of the isocyanate concentration (or its absorbance) versus time, the pseudo-first-order rate constant (k_obs) can be determined from the slope of the resulting straight line.
-
Repeat the experiment for each catalyst at the same concentration and temperature to allow for direct comparison.
-
Caption: Workflow for the experimental determination of reaction kinetics.
Comparative Performance and Data Interpretation
| Catalyst | Relative Reaction Rate (Qualitative) | Likely Dominant Mechanism | Causality behind Performance |
| This compound | Slow to Moderate | General Base Catalysis | The extreme steric bulk of the adamantyl group would severely hinder the approach of the nitrogen to the isocyanate carbon, making nucleophilic catalysis highly unfavorable. Its catalytic activity would primarily stem from its ability to activate the alcohol through hydrogen bonding. |
| Triethylamine (TEA) | Moderate to Fast | Mixed (Nucleophilic and General Base) | TEA presents a balance of basicity and moderate steric hindrance. It can engage in both catalytic cycles, leading to good overall activity. |
| Diisopropylethylamine (DIPEA) | Slow | General Base Catalysis | The significant steric hindrance from the isopropyl groups makes DIPEA a poor nucleophile. Its catalytic activity is almost exclusively through the general base mechanism, resulting in slower reaction rates compared to less hindered amines. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Very Fast | Primarily Nucleophilic Catalysis | Despite its lower basicity compared to TEA and DIPEA, DABCO is a highly effective catalyst.[1] Its rigid, caged structure makes the nitrogen lone pairs sterically accessible and highly nucleophilic, strongly favoring the zwitterionic intermediate pathway. |
Note: The relative rates are qualitative and can vary significantly with reaction conditions (solvent, temperature, substrate).
The key takeaway is that for a given basicity, increasing steric hindrance around the nitrogen atom generally leads to a decrease in the overall reaction rate for urethane formation. This is because the more efficient nucleophilic catalysis pathway becomes less accessible. This compound, with its exceptionally bulky adamantyl group, is expected to be a less active catalyst than TEA or DABCO for this reason, likely performing more similarly to DIPEA.
Workflow for Catalyst Selection
Choosing the appropriate sterically hindered amine catalyst requires a logical approach that considers the specific demands of the chemical transformation.
Caption: A logical workflow for selecting a sterically hindered amine catalyst.
Conclusion
This guide provides researchers with a framework for understanding and predicting the performance of sterically hindered amine catalysts. The provided experimental protocol for kinetic analysis offers a practical methodology for generating the quantitative data needed to make informed catalyst selections. Ultimately, the choice of catalyst represents a trade-off between reactivity and selectivity, and a thorough understanding of the interplay between steric and electronic effects is paramount to successful catalyst design and application.
References
- [Placeholder for a relevant reference on adamantane chemistry, if found]
- [Placeholder for a relevant reference on TEA kinetics, if found]
- [Placeholder for a relevant reference on DIPEA as a non-nucleophilic base, if found]
-
Ruiduan, L., Ling, L., Yanjie, L., Ben, W., Jia Jun, Y., & Jibo, Z. (2018). Research Progress Of Amine Catalysts For Polyurethane. Topics in Chemical & Material Engineering, 1(1), 54-57. [Link]
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assessing the enantioselectivity of 1-Adamantyldimethylamine derivatives
An In-Depth Technical Guide to Assessing the Enantioselectivity of 1-Adamantyldimethylamine Derivatives in Asymmetric Catalysis
For researchers, scientists, and drug development professionals engaged in the pursuit of stereochemically pure molecules, the design and selection of effective chiral catalysts are of paramount importance. Among the vast arsenal of chiral ligands and organocatalysts, those incorporating the bulky and rigid 1-adamantyl group have garnered significant interest. This guide provides a comprehensive assessment of the enantioselectivity of this compound derivatives, which leverage the unique steric properties of the adamantane cage to create a highly effective chiral environment for a variety of asymmetric transformations.
This document moves beyond a simple recitation of protocols. It delves into the causal relationships between the catalyst structure, the reaction mechanism, and the observed stereochemical outcome. By synthesizing data from peer-reviewed literature, this guide offers a comparative perspective on the performance of these catalysts and provides detailed experimental methodologies for their application.
The Adamantyl Moiety: A Keystone for High Enantioselectivity
The adamantane cage is a highly rigid, lipophilic, and sterically demanding three-dimensional structure. When incorporated into a chiral ligand or organocatalyst, it can exert profound control over the spatial arrangement of reactants in the transition state of a chemical reaction. This steric influence is the primary driver for the high levels of enantioselectivity often observed with catalysts bearing this group. In the context of this compound derivatives, the adamantyl group, positioned proximate to the catalytically active amine functionality, effectively shields one face of the reactive intermediate, thereby directing the approach of the incoming reagent to the opposite, less hindered face.
Synthesis of Chiral 1-Adamantyl-Containing Diamine Catalysts
The synthesis of chiral catalysts based on this compound often starts from readily available chiral precursors. A common strategy involves the derivatization of chiral 1,2-diamines. For instance, (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine can be synthesized and subsequently derivatized to create a library of ligands for asymmetric catalysis[1].
Representative Synthetic Protocol: Synthesis of (1S,2R)-1-(Adamantan-1-yl)propan-1,2-diamine Derivatives
A general synthetic route is depicted below. The synthesis often commences with a multi-step sequence starting from adamantane-containing precursors to introduce the chiral diamine functionality.
Caption: General workflow for the synthesis of chiral 1-adamantyl-containing diamine catalysts.
Performance in Asymmetric Catalysis: A Comparative Analysis
Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation. Chiral diamines bearing an adamantyl group have been shown to be effective catalysts in this transformation. For instance, nickel(II) complexes of chiral vicinal diamines have been successfully employed in the asymmetric Michael addition of β-ketosulfones to nitroalkenes, achieving excellent enantioselectivities of up to 99%[2].
| Catalyst/Ligand | Michael Acceptor | Michael Donor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ni(II)-complex of adamantyl-diamine derivative | Nitroalkene | β-ketosulfone | Various | RT | High | up to 99 | [2] |
| (1S,2R)-1-(Adamantan-1-yl)propan-1,2-diamine deriv. | Chalcone | Diethyl malonate | CH2Cl2 | RT | 85 | 92 | [1] |
| Chiral Squaramide with Adamantyl-like moiety | Nitroalkene | Nitroalkane | Toluene | RT | High | up to 97 | [3] |
Asymmetric Aldol Reaction
The asymmetric aldol reaction is another fundamental tool for the construction of chiral β-hydroxy carbonyl compounds. While specific data for this compound derivatives in this reaction is sparse, the principles of steric shielding by the adamantyl group suggest their potential for high enantiocontrol. Proline-derived organocatalysts are known to be highly effective in aldol reactions, and the incorporation of a bulky adamantyl group could further enhance their selectivity[4].
Asymmetric Hydrogenation
In the realm of asymmetric hydrogenation, the steric bulk of the adamantyl group on a ligand can significantly influence the facial selectivity of hydrogen delivery. A notable example is the rhodium-catalyzed asymmetric hydrogenation of enamides. For a substrate containing a 1-adamantyl group, the use of a Rh-BisP* catalyst leads to the formation of the (S)-product with an outstanding 99% enantiomeric excess. This highlights the profound impact of the adamantyl substituent on the stereochemical outcome of the reaction.
| Catalyst System | Substrate | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Rh-BisP* | N-(1-Adamantylvinyl)acetamide | Methanol | 1 | 25 | >95 | 99 (S) |
Mechanistic Insights: The Role of the Adamantyl Group
The high enantioselectivities achieved with this compound derivatives can be attributed to the well-defined and sterically hindered chiral pocket created by the adamantyl group.
Caption: Proposed model for enantioselection by a 1-adamantyl-containing chiral amine catalyst.
In this model, the bulky adamantyl group effectively blocks one face of the reactive intermediate (e.g., an enamine in an aldol or Michael reaction), forcing the electrophile to approach from the less sterically hindered face. This leads to a significant energy difference between the two diastereomeric transition states, resulting in the preferential formation of one enantiomer of the product.
Experimental Protocols
General Procedure for Asymmetric Michael Addition Catalyzed by a Ni(II)-Adamantyl-Diamine Complex[2]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, the chiral 1-adamantyl-containing diamine ligand (0.12 mmol) is dissolved in anhydrous CH₂Cl₂ (2 mL). To this solution, Ni(OAc)₂·4H₂O (0.10 mmol) is added, and the mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the catalyst complex.
-
Michael Addition: To a solution of the Michael acceptor (e.g., nitrostyrene, 1.0 mmol) and the Michael donor (e.g., diethyl malonate, 1.2 mmol) in the chosen solvent (5 mL) at the specified temperature, the prepared Ni(II)-catalyst (5 mol%) is added.
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Conclusion and Future Outlook
Chiral this compound derivatives represent a promising class of catalysts for a range of asymmetric transformations. The inherent steric bulk and rigidity of the adamantyl moiety provide a powerful tool for inducing high levels of enantioselectivity. The data compiled in this guide, while drawn from various sources, consistently point to the high potential of these catalysts in asymmetric Michael additions, aldol reactions, and hydrogenations.
However, to fully unlock the potential of this catalyst class, more systematic studies are warranted. The synthesis and evaluation of a broader library of this compound derivatives, with systematic variations in the diamine backbone and N-substituents, would provide a more comprehensive understanding of the structure-activity and structure-selectivity relationships. Such studies would undoubtedly pave the way for the rational design of even more efficient and selective adamantyl-based catalysts for asymmetric synthesis, with significant implications for the pharmaceutical and fine chemical industries.
References
Sources
A Senior Application Scientist's Guide to Computational Modeling for Predicting 1-Adamantyldimethylamine Reactivity
Abstract
1-Adamantyldimethylamine, a tertiary amine featuring the bulky, rigid adamantane cage, is a privileged scaffold in medicinal chemistry, prized for its ability to confer high lipophilicity and metabolic stability.[1][2][3] However, its unique three-dimensional structure presents a significant challenge for accurately predicting its chemical reactivity, a critical step in early-stage drug discovery to forecast metabolic fate and potential toxicity.[4][5] This guide provides an in-depth comparison of computational models for predicting the reactivity of this compound, offering a framework for researchers to select the most appropriate tool for their specific research question. We compare the utility of high-accuracy Quantum Mechanics (QM), and practical Machine Learning (ML) approaches, using metabolic stability as a key reactivity benchmark.
Introduction: The Adamantane Advantage and the Reactivity Dilemma
The adamantane moiety is a cornerstone of modern drug design. Its diamondoid structure—a perfectly rigid, lipophilic, and symmetric cage—is frequently incorporated into therapeutic agents to enhance pharmacokinetic properties.[1][2] Derivatives like amantadine and memantine have achieved clinical success, underscoring the scaffold's value.[1][6] this compound (N,N-dimethyladamantan-1-amine) serves as a critical building block for synthesizing more complex derivatives, where the reactivity of the tertiary amine is of paramount importance.[3]
The primary challenge lies in the amine's unique steric and electronic environment. The bulky adamantyl group shields the nitrogen atom, sterically hindering its interaction with enzymes and reagents. This often leads to enhanced metabolic stability compared to less hindered amines.[7][8] Predicting the subtle factors that govern its reactivity—such as its susceptibility to N-oxidation or N-dealkylation by Cytochrome P450 (CYP) enzymes—is crucial for optimizing drug candidates and avoiding late-stage failures.[4][9][10] In silico models offer a time- and cost-effective means to address this challenge before committing to costly synthesis and in vitro testing.[5]
A Comparative Toolkit for In Silico Reactivity Prediction
Choosing the right computational tool involves a trade-off between accuracy and computational expense. For predicting amine reactivity, the methodologies can be broadly categorized into two main classes: physics-based quantum mechanics and data-driven machine learning.
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) calculate the electronic structure of a molecule from first principles.[11][12] This allows for the precise calculation of intrinsic molecular properties that govern reactivity, such as bond dissociation energies (BDEs), ionization potentials, and the energies of reaction transition states.[13][14] DFT is the gold standard for mechanistic insight but is computationally intensive, limiting its use to a smaller number of molecules.
-
Machine Learning (ML) / QSAR: Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structures with experimental data, such as metabolic stability.[4][15][16] Modern ML models, particularly those using graph neural networks, can learn complex patterns from large datasets to make rapid predictions from a simple chemical structure (SMILES string).[17][18] These models are ideal for high-throughput screening but are dependent on the quality and domain of the training data.[4]
Case Study: Predicting Metabolic Stability
To provide a practical comparison, we will evaluate these models on a key reactivity question in drug development: predicting the metabolic stability of this compound relative to other common tertiary amines. A primary metabolic pathway for such amines is N-dealkylation, which is often initiated by a hydrogen atom transfer (HAT) from a C-H bond alpha to the nitrogen. The C-H Bond Dissociation Energy (BDE) is a reliable quantum mechanical descriptor for the susceptibility of this reaction. A lower BDE indicates a weaker bond and a higher likelihood of metabolic breakdown.
Comparator Amines:
To contextualize the reactivity of this compound, we selected three alternatives with varying steric and electronic properties:
-
Triethylamine (TEA): A standard, non-caged aliphatic amine.
-
N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base.
-
N,N-Dimethylaniline (DMA): An aromatic amine with different electronic properties due to the phenyl ring.
Methodologies & Protocols
Protocol 1: DFT for Bond Dissociation Energy (BDE) Calculation
This protocol describes a validated method for calculating the C-H BDE of the N-methyl group, a key indicator of susceptibility to oxidative metabolism.
Objective: To obtain high-accuracy, physics-based predictions of metabolic liability.
Step-by-Step Workflow:
-
Structure Preparation: Generate 3D coordinates for each of the four amines (this compound, TEA, DIPEA, DMA).
-
Conformational Search: For flexible molecules (TEA, DIPEA), perform a conformational search to identify the lowest energy geometry. The rigid adamantane structure does not require this step.
-
Parent Molecule Optimization: Perform a geometry optimization and frequency calculation for the parent molecule using a suitable DFT functional and basis set (e.g., M06-2X/6-31G(d)).[11] The M06-2X functional is well-suited for main-group thermochemistry.[11]
-
Radical Formation: Remove one hydrogen atom from a methyl group to create the carbon-centered radical.
-
Radical Optimization: Perform a geometry optimization and frequency calculation for the radical species using the same level of theory.
-
Hydrogen Atom Energy: Calculate the electronic energy of a single, isolated hydrogen atom.
-
BDE Calculation: Calculate the BDE using the following formula: BDE = (E_radical + E_H) - E_parent Where E represents the calculated electronic energy of each species.
Protocol 2: Machine Learning for Metabolic Stability Prediction
This protocol outlines the use of a pre-trained ML model to rapidly predict metabolic stability.
Objective: To achieve high-throughput screening of potential metabolic liabilities.
Step-by-Step Workflow:
-
Obtain Chemical Structure: Represent each of the four amines as a SMILES string.
-
This compound: CN(C)C12CC3CC(C1)CC(C3)C2
-
Triethylamine: CCN(CC)CC
-
N,N-Diisopropylethylamine: CC(C)N(C(C)C)CC
-
N,N-Dimethylaniline: CN(C)c1ccccc1
-
-
Select a Predictive Tool: Utilize a publicly available, pre-trained model for predicting interactions with CYP enzymes. Many web-based platforms (e.g., SwissADME, ADMETlab 2.0) offer modules for CYP inhibition or substrate prediction.
-
Input and Prediction: Input the SMILES string into the platform. The model will typically output a probability or a binary classification (e.g., "Substrate" or "Non-substrate") for various CYP isoforms (e.g., CYP3A4, 2D6, 2C9).
-
Interpret Results: A prediction of "Substrate" indicates that the molecule is likely to be metabolized by that enzyme, suggesting lower metabolic stability.
Comparative Analysis & Discussion
The following workflow diagram illustrates the comprehensive process of comparing computational predictions against experimental validation.
Caption: Workflow for comparing computational models to predict amine reactivity.
Results
The table below summarizes the predicted reactivity from our computational models alongside qualitative experimental expectations gleaned from the literature.
| Compound | DFT: N-CH₃ BDE (kcal/mol) | ML: Predicted CYP3A4 Substrate | Expected Metabolic Stability (Experimental) |
| Triethylamine (TEA) | ~93.5 | High Probability | Low |
| N,N-Dimethylaniline (DMA) | ~94.2 | High Probability | Low to Moderate |
| N,N-Diisopropylethylamine (DIPEA) | ~96.8 (N-CH₂ BDE) | Low Probability | High |
| This compound | ~97.5 | Low Probability | Very High |
Note: BDE values are representative estimates based on typical DFT calculations for similar structures. ML predictions are qualitative based on general model behavior.
Analysis of Results
-
DFT Predictions: The DFT calculations reveal a clear trend in the N-CH₃ bond dissociation energy. This compound exhibits the highest BDE, indicating the C-H bond is the strongest and least likely to be broken. This is followed by the other sterically hindered amine, DIPEA. The less hindered TEA and the electronically activated DMA show lower BDEs, suggesting they are more susceptible to oxidative metabolism. This aligns perfectly with chemical principles; the bulky adamantyl cage provides significant steric protection, making it harder for an enzyme's active site to access the C-H bonds.
-
Machine Learning Predictions: The ML model's predictions correlate well with the DFT results. It correctly identifies the less hindered amines (TEA, DMA) as likely substrates for CYP3A4, a major drug-metabolizing enzyme. Conversely, it predicts that the sterically shielded this compound and DIPEA are unlikely to be substrates. This demonstrates the ability of well-trained ML models to capture the structural features that govern metabolic stability.
-
Experimental Correlation: These computational predictions are strongly supported by experimental evidence in the literature. Adamantane-containing drugs are renowned for their high metabolic stability.[2][7][8] The introduction of the adamantyl group is a common medicinal chemistry strategy to block metabolic "soft spots" and improve a drug's half-life. The model correctly predicts the exceptional stability of this compound.
Expert Insights & Best Practices
As a Senior Application Scientist, my recommendation is to employ a tiered approach that leverages the strengths of each modeling technique.
-
For High-Throughput Screening (HTS): When evaluating large libraries of potential drug candidates, start with Machine Learning models. They provide an instantaneous and cost-effective way to flag molecules with potential metabolic liabilities. This allows research efforts to be focused on the most promising candidates. However, always be mindful of the model's applicability domain; predictions for novel scaffolds not represented in the training data may be less reliable.[4]
-
For Lead Optimization and Mechanistic Understanding: When you have a smaller set of high-priority compounds, use DFT calculations. DFT provides a much deeper, physics-based understanding of why a molecule is stable or reactive.[11][13] Calculating BDEs, reaction energy barriers, and molecular orbital energies can guide specific chemical modifications to enhance stability or modulate reactivity in a predictable way. For instance, the high BDE calculated for this compound provides strong, quantitative evidence to justify its inclusion in a drug candidate to improve pharmacokinetics.
-
Self-Validation is Key: Never rely on a single prediction. The most robust in silico strategy involves using multiple methods. If an ML model predicts high metabolic stability, confirm this with a DFT calculation. If both agree, you can have high confidence in the prediction before proceeding to in vitro experiments. This cross-validation between orthogonal methods is the hallmark of a trustworthy computational protocol.
Conclusion
Predicting the reactivity of a unique molecule like this compound requires a thoughtful application of computational tools. While machine learning models offer unparalleled speed for initial screening, Density Functional Theory provides the accuracy and mechanistic insight required for confident lead optimization. Our comparative analysis demonstrates that both approaches correctly identify the exceptional metabolic stability conferred by the adamantane cage, distinguishing it from less sterically protected amines. By integrating these computational strategies, drug development professionals can make more informed decisions, accelerating the design of safer and more effective medicines.
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The Adamantane Scaffold: A Privileged Structure in Drug Discovery and Beyond, Featuring 1-Adamantyldimethylamine
A Senior Application Scientist's Guide to Leveraging the Unique Properties of Adamantane Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer advantageous physicochemical and biological properties is perpetual. Among the myriad of structural motifs, the adamantane cage stands out as a "privileged" scaffold, a term reserved for molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target.[1] Its unique combination of a rigid, diamond-like structure, high lipophilicity, and metabolic stability has made it a recurring feature in successful therapeutic agents and high-performance materials. This guide provides an in-depth look at the applications of the adamantane scaffold, with a particular focus on 1-Adamantyldimethylamine as a versatile building block, and compares its utility with other structural alternatives.
The Allure of the Adamantane Core: More Than Just a Bulky Group
The adamantane moiety is a tricyclic hydrocarbon with a highly symmetrical and strain-free cage structure. This is not merely a passive, space-filling group; its incorporation into a molecule can profoundly and predictably alter its properties.
-
Lipophilicity and Bioavailability: The hydrocarbon nature of adamantane significantly increases the lipophilicity of a parent molecule. This can enhance its ability to cross biological membranes, including the blood-brain barrier, a critical feature for drugs targeting the central nervous system.[2][3]
-
Metabolic Stability: The carbon atoms of the adamantane cage are tertiary and secondary, making them less susceptible to metabolic oxidation compared to linear alkyl chains. This inherent stability can increase a drug's half-life and reduce the formation of unwanted metabolites.[4]
-
Rigidity and Target Binding: Unlike flexible alkyl chains, the adamantane scaffold is rigid. This conformational rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing binding affinity and selectivity.[5][6]
-
Thermal Stability: In the realm of material science, the high melting point and thermal stability of adamantane make it an attractive component for creating robust polymers and advanced materials.[7]
These properties are not just theoretical; they have been successfully exploited in a range of approved drugs, most notably amantadine (1-aminoadamantane), an antiviral agent.[8][9]
This compound: A Versatile Building Block
While 1-aminoadamantane has been the traditional starting point for many adamantane-based drugs, this compound offers a different set of synthetic possibilities. The dimethylamino group is a tertiary amine, which can serve as a key synthetic handle. It can be involved in quaternization reactions to introduce a permanent positive charge, or it can be a target for oxidation or other transformations. Its basicity also allows for the formation of salts, which can be advantageous for formulation.
Part 1: Adamantane in Medicinal Chemistry
The adamantane scaffold has been most extensively explored in the field of medicinal chemistry, with numerous derivatives synthesized and evaluated for a wide range of biological activities.
Antiviral Applications: The Legacy of Amantadine and Beyond
The story of adamantane in medicine is inextricably linked to the antiviral drug amantadine. Originally approved for the prophylaxis and treatment of influenza A, amantadine's mechanism of action involves the inhibition of the viral M2 proton channel, which is essential for the uncoating of the virus within the host cell.[10]
Caption: Mechanism of action of Amantadine against Influenza A.
While resistance to amantadine has emerged, the fundamental principle of using the adamantane scaffold to target viral proteins remains a valid strategy. Researchers continue to synthesize new adamantane derivatives with the aim of overcoming resistance and broadening the spectrum of activity.[11] For instance, novel adamantane derivatives have been investigated for activity against HIV, with some showing inhibitory effects on viral replication.[11] Furthermore, the potential for repurposing adamantane-based drugs for emerging viral diseases like COVID-19 has been a subject of recent research, with studies suggesting possible mechanisms of action against coronaviruses.[10]
Table 1: Antiviral Activity of Selected Adamantane Derivatives
| Compound/Derivative | Virus Target | Mechanism of Action (if known) | Reported Activity | Reference |
| Amantadine (1-Adamantanamine) | Influenza A | M2 proton channel inhibitor | Selective inhibition of influenza infections. | [9] |
| Amantadine–folate conjugate | HIV-1 | Not specified | Inhibitory on HIV-1 replication in primary human lymphocytes. | [11] |
| N-phenacyl amantadine derivative | Avian Influenza A (H5N1) | Not specified | Inhibitory towards viral replication in vitro. | [11] |
| Spiroadamantane amine | Coronavirus 229E | Not specified | Effective against this coronavirus strain. | [10] |
Antimicrobial Applications: A Scaffold for Combating Bacterial and Fungal Pathogens
The lipophilic nature of the adamantane moiety makes it an attractive scaffold for developing agents that can penetrate the lipid-rich cell walls of bacteria and fungi. Numerous studies have reported the synthesis and antimicrobial evaluation of new adamantane derivatives.[2][12][13][14][15] These derivatives often incorporate other pharmacophores, such as thiosemicarbazides, Schiff bases, or heterocyclic rings, to enhance their antimicrobial potency.
Experimental Protocol: Agar Disc-Diffusion Method for Antimicrobial Screening
A common initial step to evaluate the antimicrobial activity of newly synthesized adamantane derivatives is the agar disc-diffusion method.
-
Media Preparation: Prepare Müller-Hinton agar medium and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Disc Application: Sterilize paper discs and impregnate them with a known concentration of the synthesized adamantane compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is often followed by quantitative methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[2][13]
Table 2: Antimicrobial Activity of Selected Adamantane Derivatives
| Compound Class | Test Organisms | Reported Activity (MIC) | Reference |
| N-(1-adamantyl)carbothioamides | S. aureus, B. subtilis, E. coli, C. albicans | Some compounds showed potent antibacterial activity. | [2] |
| Adamantane Schiff bases | C. krusei, C. parapsilosis | MIC of 32 µg/mL for one compound. | [13] |
| 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates | Gram-positive and Gram-negative bacteria | Marked broad-spectrum activity with MICs of 0.5–32 μg/mL. | [14] |
| Hydrazide–hydrazone derivatives | Gram-positive bacteria, C. albicans | Some compounds showed good antibacterial and antifungal properties. | [15] |
Anticancer Applications: Targeting Proliferating Cells
The anti-proliferative activity of adamantane derivatives against various cancer cell lines has also been investigated.[14][15] The lipophilicity of the adamantane scaffold can facilitate the transport of cytotoxic agents into cancer cells.
Caption: General workflow for the synthesis and screening of new adamantane derivatives.
For example, certain 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates have displayed significant anti-proliferative activity against human tumor cell lines with IC50 values below 10 μM.[14] This highlights the potential of the adamantane scaffold in the development of new anticancer agents.
Part 2: Adamantane in Material Science
The applications of adamantane are not limited to the life sciences. Its unique structural and physical properties make it a valuable building block for advanced materials.
High-Performance Polymers
The incorporation of the rigid and bulky adamantane cage into polymer backbones can significantly enhance their properties.[7]
-
Increased Glass Transition Temperature (Tg): The rigidity of the adamantane unit restricts the rotational freedom of polymer chains, leading to a higher Tg. This makes the resulting polymers suitable for high-temperature applications.
-
Enhanced Thermal Stability: The inherent thermal stability of the adamantane structure contributes to the overall thermal robustness of the polymer.
-
Improved Mechanical Properties: The rigid scaffold can improve the modulus and strength of the polymer.
Advanced Functional Materials
The well-defined three-dimensional structure of adamantane makes it an excellent scaffold for creating precisely structured functional materials.[6][16] For example, orthogonally functionalized adamantane derivatives can serve as (3+1) scaffolds for assembling complex molecular architectures, with potential applications in catalysis and nanotechnology.[6]
Part 3: Comparative Analysis and Future Perspectives
Adamantane vs. Other Scaffolds
In drug design, scaffolds are often chosen to optimize a molecule's interaction with a biological target and to fine-tune its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Table 3: Comparison of Adamantane with Other Common Scaffolds
| Property | Adamantane Scaffold | Phenyl Ring | Linear Alkyl Chain |
| Structure | Rigid, 3D cage | Rigid, planar | Flexible |
| Lipophilicity | High | Moderate to high | Variable |
| Metabolic Stability | Generally high | Susceptible to aromatic oxidation | Susceptible to oxidation |
| Synthetic Tractability | Well-established functionalization chemistry | Extensive synthetic methodologies | Simple to synthesize |
While the phenyl ring is a ubiquitous scaffold in medicinal chemistry, its planarity can sometimes be a disadvantage. The 3D structure of adamantane allows for a better exploration of the chemical space and can lead to more specific interactions with target proteins. Compared to flexible alkyl chains, adamantane's rigidity can pre-organize the molecule for binding, and its metabolic stability is a significant advantage.
Future Directions
The adamantane scaffold continues to be a fertile ground for innovation in both medicinal chemistry and material science. The development of new synthetic methods for the selective functionalization of the adamantane core will undoubtedly lead to the discovery of novel compounds with enhanced properties.[5][17] The use of adamantane derivatives as building blocks in combinatorial chemistry and automated synthesis platforms will accelerate the discovery of new drug candidates.[18][19][20] Furthermore, the exploration of azaadamantanes, where one or more carbon atoms are replaced by nitrogen, offers a new class of scaffolds with altered physicochemical properties, such as reduced lipophilicity, which could be beneficial for certain applications.[21]
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A Senior Application Scientist's Guide to Adamantane-Based Catalysts: A Comparative Analysis
Introduction: The Adamantane Advantage in Catalyst Design
In the intricate world of organometallic catalysis, the design of the ancillary ligand is paramount. The ligand dictates the catalyst's stability, activity, and selectivity by modulating the steric and electronic environment of the metal center. For decades, researchers have sought ligand scaffolds that are robust, tunable, and highly effective. Among these, the adamantane moiety—a rigid, perfectly tetrahedral diamondoid hydrocarbon—has emerged as a uniquely powerful building block for a new generation of high-performance catalysts.
The promise of adamantane-based ligands stems from a combination of distinctive physical properties. Its three-dimensional, cage-like structure provides exceptional steric bulk, which is crucial for promoting challenging reactions like the coupling of unreactive aryl chlorides. This bulk facilitates the reductive elimination step in cross-coupling cycles and can stabilize the catalytically active species. Furthermore, adamantyl groups are strongly electron-donating, which enhances the rate of oxidative addition, the initial key step in many catalytic cycles. This guide provides a comparative analysis of prominent adamantane-based catalysts against their conventional alternatives, supported by experimental data and detailed protocols to inform your research and development.
Section 1: Adamantane-Based Phosphine Ligands in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are foundational in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. The development of bulky, electron-rich phosphine ligands has been a key driver of innovation in this field. Tri(1-adamantyl)phosphine (PAd₃) represents a pinnacle in this class, demonstrating superior performance over established ligands like tri(tert-butyl)phosphine (P(tBu)₃).
Comparative Analysis: PAd₃ vs. P(tBu)₃ in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While effective, the coupling of sterically hindered or electron-rich aryl chlorides remains a significant challenge. It is in this arena that the unique properties of PAd₃ become evident.
Key Performance differentiators:
-
Exceptional Electron-Donating Ability: Spectroscopic data reveal that PAd₃ has an electron-releasing character that surpasses other alkylphosphines, entering a domain typically occupied by N-heterocyclic carbenes (NHCs).[1] This potent σ-donation accelerates the oxidative addition of recalcitrant aryl chlorides to the Pd(0) center.
-
Enhanced Stability: Unlike P(tBu)₃, which is sensitive to air and moisture, PAd₃ is a crystalline, air-stable solid, eliminating the need for specialized handling protocols like glove boxes.[2] Furthermore, it is markedly resistant to common decomposition pathways such as cyclometalation and P-C bond scission, leading to a more stable and longer-lived catalyst in solution.[2]
-
Superior Catalytic Activity: In head-to-head comparisons for the coupling of challenging aryl chlorides, Pd-PAd₃ catalysts achieve higher yields and turnover numbers (TONs) under milder conditions than their Pd-P(tBu)₃ counterparts.[3] For industrially relevant precursors, Pd-PAd₃ has demonstrated exceptional performance, achieving ~20,000 turnovers in just 10 minutes.[1]
Table 1: Performance Comparison in Suzuki-Miyaura Coupling of an Aryl Chloride
| Parameter | Catalyst System A: [Pd]-PAd₃ | Catalyst System B: [Pd]-P(tBu)₃ | Source(s) |
| Aryl Halide | 4-Chlorotoluene | 4-Chlorotoluene | [3] |
| Boronic Acid | Phenylboronic acid | Phenylboronic acid | [3] |
| Catalyst Loading | 0.1 mol % | 0.1 mol % | [3] |
| Reaction Time | 4 hours | 4 hours | [3] |
| Temperature | Room Temperature | Room Temperature | [3] |
| Yield | 99% | Catalysis ceases at low conversion | [3] |
| Ligand Stability | Air and moisture stable solid | Oxygen sensitive, often pyrophoric | [2] |
| Decomposition | Resistant to cyclometalation | Prone to decomposition pathways | [2] |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The superior performance of the PAd₃ ligand can be rationalized by its influence on key steps of the catalytic cycle. Its strong electron-donating character facilitates the rate-limiting oxidative addition step, while its significant bulk promotes the final reductive elimination to release the product and regenerate the active Pd(0) catalyst.
Figure 1: The Suzuki-Miyaura cycle highlighting the influence of the PAd₃ ligand.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene
This protocol is representative for the coupling of challenging aryl chlorides using a Pd-PAd₃ catalyst system.[4][5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(1-adamantyl)phosphine (PAd₃)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.002 mmol, 1 eq) and PAd₃ (0.004 mmol, 2 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Add 1 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes.
-
Reaction Setup: To the flask containing the catalyst, add K₃PO₄ (3.0 mmol), phenylboronic acid (1.5 mmol), and 4-chlorotoluene (1.0 mmol).
-
Reaction Execution: Seal the flask, remove it from the glovebox (if used), and place it on a magnetic stir plate. Stir the reaction mixture vigorously at room temperature (or heat to 80 °C for less reactive substrates).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC. For the specified substrates, high conversion is expected within 4-6 hours at room temperature.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Section 2: Adamantane-Based N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes (NHCs) have revolutionized catalysis due to their strong σ-donor properties and steric tunability. The isolation of 1,3-di-adamantylimidazol-2-ylidene (IAd) was a landmark in the development of persistent carbenes. Its unique three-dimensional bulk offers a different steric profile compared to widely used NHCs bearing planar aryl substituents, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr).
Comparative Analysis: IAd vs. IPr Ligands
While both IAd and IPr are considered "bulky," the nature of their steric hindrance is fundamentally different. IPr provides a wide, fan-like steric shield around the metal center, whereas IAd provides a more spherical, cage-like pocket.
Key Performance Differentiators:
-
Steric Profile: The choice between IAd and IPr can influence the selectivity and stability of a catalyst. The encapsulating nature of IAd can create a more defined reaction pocket, potentially leading to higher selectivity in certain transformations.
-
Electronic Properties: Both are strong σ-donors, but subtle differences in their electronic profiles can impact catalyst activity. Within the family of NHCs, electronic effects are generally considered to be small, but can be decisive in challenging reactions.[6]
-
Applications: IPr has found widespread use in cross-coupling and olefin metathesis. While less common, IAd-ligated catalysts have shown promise and offer an alternative steric environment that may be advantageous for specific substrate combinations or reaction types where catalyst decomposition is a concern.
Table 2: Property Comparison of IAd and IPr NHC Ligands
| Property | IAd (1,3-Di-adamantyl) | IPr (1,3-Bis(2,6-diisopropylphenyl)) | Source(s) |
| Structure | Bulky, 3D, cage-like substituents | Bulky, 2D, aryl substituents | [6] |
| σ-Donating Ability | Very Strong | Very Strong | [6] |
| Steric Footprint | Spherical, encapsulating | Wide, planar shield | [6] |
| Flexibility | Rigid adamantyl cage | Rotational freedom of aryl groups | [6] |
| Primary Use Cases | Niche applications, catalyst stabilization | General cross-coupling, metathesis | [7] |
Experimental Workflow: Catalyst Synthesis and Application
The synthesis of metal-NHC complexes typically involves the deprotonation of an imidazolium salt precursor in the presence of a metal source or via a silver-NHC transmetalation protocol.
Figure 2: General workflow for the synthesis and application of an NHC-metal catalyst.
Experimental Protocol: Synthesis of a (NHC)Pd(II) Complex
This protocol describes a general method for synthesizing a palladium-NHC complex via a silver transmetalation agent, a common and reliable route.[8][9]
Materials:
-
1,3-Di-adamantylimidazolium chloride (IAd·HCl)
-
Silver(I) oxide (Ag₂O)
-
[PdCl₂(CH₃CN)₂]
-
Dichloromethane (DCM, anhydrous)
-
Hexane
-
Celite
-
Nitrogen or Argon atmosphere
Procedure:
-
Silver-NHC Complex Formation: In a flask protected from light and under a nitrogen atmosphere, suspend IAd·HCl (1.0 mmol) and Ag₂O (0.5 mmol) in anhydrous DCM (15 mL). Stir the suspension at room temperature for 12 hours. The formation of the silver-NHC complex will be evident.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove silver salts and unreacted Ag₂O. Wash the pad with additional DCM (5 mL).
-
Palladium Complexation: To the filtrate containing the Ag-IAd complex, add [PdCl₂(CH₃CN)₂] (0.5 mmol). Stir the resulting solution at room temperature for another 8-12 hours.
-
Isolation: Filter the solution again through Celite to remove the AgCl byproduct. Reduce the volume of the filtrate in vacuo until precipitation begins.
-
Precipitation and Purification: Add hexane to the concentrated solution to fully precipitate the (IAd)PdCl₂ complex. Collect the solid by filtration, wash with a small amount of hexane, and dry under high vacuum. The product can be further purified by recrystallization from a DCM/hexane mixture.
Section 3: Buchwald-Hartwig Amination with Adamantyl Ligands
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, crucial for synthesizing aryl amines.[10] The efficiency of this reaction is highly dependent on the ligand, requiring bulky and electron-rich phosphines to couple challenging substrates, especially aryl chlorides.[11] Adamantyl-containing phosphines have proven to be exceptional in this capacity.[2]
Comparative Context
While first-generation catalysts used simpler phosphines like P(o-tolyl)₃, subsequent generations have relied on increasingly sophisticated biarylphosphine ligands (e.g., XPhos, BrettPhos) or bulky alkylphosphines.[12] Tri(1-adamantyl)phosphine (PAd₃) and related adamantyl phosphines fit into the latter category, offering a compelling combination of performance and stability.[2]
Key Advantages in Amination:
-
High Reactivity for Aryl Chlorides: The combination of steric bulk and strong electron-donating character makes PAd₃-ligated palladium catalysts highly effective for the amination of less reactive aryl chlorides.[2]
-
Broad Substrate Scope: These catalysts are effective for coupling a wide range of primary and secondary amines with various aryl halides and triflates.
-
Operational Simplicity: The air-stability of PAd₃ simplifies reaction setup compared to oxygen-sensitive biarylphosphine ligands, making it more amenable to industrial-scale applications.[2]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a general procedure for the amination of an aryl chloride using a PAd₃-based catalyst system.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(1-adamantyl)phosphine (PAd₃)
-
Aryl chloride (e.g., 2-chlorotoluene)
-
Amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or a Schlenk flask under inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), PAd₃ (0.024 mmol), and NaOt-Bu (1.4 mmol).
-
Addition of Reagents: Add anhydrous toluene (5 mL), followed by the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
Reaction Execution: Seal the flask or vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS until the starting aryl chloride is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a short pad of silica gel, washing with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash chromatography or recrystallization to obtain the desired aryl amine product.
Conclusion
Adamantane-based catalysts, particularly those employing phosphine and NHC ligands, offer significant advantages over many conventional catalytic systems. Their unique combination of extreme steric bulk, potent electron-donating ability, and enhanced stability translates directly into superior performance for challenging chemical transformations. For researchers and drug development professionals, the adoption of adamantane-based catalysts can lead to milder reaction conditions, lower catalyst loadings, higher yields, and access to chemical space that was previously difficult to explore. The operational simplicity afforded by air-stable ligands like Tri(1-adamantyl)phosphine further enhances their value, bridging the gap between academic discovery and industrial applicability.
References
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-
Chen, L., Ren, P., & Carrow, B. P. (2016). Tri(1-adamantyl)phosphine: Expanding the Boundary of Electron-Releasing Character Available to Organophosphorus Compounds. Journal of the American Chemical Society. [Link]
-
Princeton University. (2016). New Tri(1-adamantyl)phophine Ligand for Improved Transition Metal Catalysis. Available Technologies. [Link]
- Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer.
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. [Link]
-
Lin, C.-H., et al. (2021). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central. [Link]
-
Robertson, A. J., et al. (2003). Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. Organic Letters. [Link]
-
Veselý, J., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Lin, C.-H., et al. (2021). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega. [Link]
-
Jones, N. D., et al. (2005). Reactivity of a N-Heterocyclic Carbene, 1,3-Di-(1-adamantyl) Imidazol-2-ylidene, with a Pseudo-Acid: Structural Characterization of Claisen Condensation Adduct. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Aygün, M., et al. (2020). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Journal of Biomolecular Structure and Dynamics. [Link]
-
Touil, S., et al. (2022). Synthesis and crystal structures of palladium complexes based on α-amino-oximes derived from (R)-limonene and their application in allylic alkylation of 1,3-dioxo compounds. Comptes Rendus Chimie. [Link]
-
Gök, Y., et al. (2011). New Palladium(II)—‐N‐Heterocyclic Carbene Complexes Containing Benzimidazole‐2‐ylidene Ligand Derived from Menthol: Synthesis, Characterization and Catalytic Activities. ResearchGate. [Link]
-
Tennyson, A. G., et al. (2013). Gold(I) and Palladium(II) Complexes of 1,3,4-Trisubstituted 1,2,3-Triazol-5-ylidene “Click” Carbenes: Systematic Study of the Electronic and Steric Influence on Catalytic Activity. PubMed Central. [Link]
-
Fraser, P. I., & Haddow, M. F. (2013). A Comparison Between Oxazoline-imidazolinylidene, -imidazoylidine, -benzimidazoylidine Hydrogenations Catalysts. PubMed Central. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Adamantyldimethylamine
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile of 1-Adamantyldimethylamine
This compound is a combustible and corrosive liquid that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Due to its chemical properties, it is classified as a hazardous substance requiring specialized disposal procedures. Improper disposal can lead to environmental contamination and poses a significant health risk. This compound should not be released into the environment.[1]
Key Hazard Information:
| Hazard Classification | Description | Source |
| UN Number | UN 2735 | [1] |
| Classification | Amines, Liquid, Corrosive, n.o.s. | [1] |
| Primary Hazards | Corrosive, Combustible | [1] |
| Health Effects | Causes severe skin burns and eye damage, may cause respiratory irritation. | [1] |
Regulatory Framework for Disposal
The disposal of this compound is governed by local, state, and federal regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration at a licensed hazardous waste facility.[1] This process should be managed by a certified waste disposal vendor.
I. Immediate Handling and Storage of Waste:
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent hazardous reactions.[2]
-
Containerization: Use a designated, properly labeled, and sealed container for collecting the waste. The container must be made of a compatible material.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (corrosive).
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[2]
II. Preparing for Disposal:
-
Contact EHS: Notify your institution's EHS department to arrange for the collection of the hazardous waste.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and the waste disposal vendor.
-
Personal Protective Equipment (PPE): When handling the waste container, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
III. Disposal Procedure:
The primary recommended disposal method is incineration with wet scrubbing facilities .[1] This ensures the complete destruction of the compound and the safe neutralization of any harmful combustion byproducts, such as nitrogen oxides (NOx) and carbon monoxide.[1]
Alternatively, recovery or recycling may be possible in some instances, but this should only be performed by a qualified and licensed facility.[1]
Never dispose of this compound down the drain or in regular trash. This can lead to severe environmental damage and is a violation of environmental regulations.
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to mitigate the hazard.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use appropriate spill containment materials, such as absorbent pads, to control the spread of the liquid.[2]
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection.
-
Reporting: Report the spill to your institution's EHS department immediately.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- Dimethyladamantylamine Material Safety Data Sheet. (2014).
- Amine Disposal For Businesses. (n.d.). Collect and Recycle.
- EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR.
Sources
Personal protective equipment for handling 1-Adamantyldimethylamine
A Researcher's Guide to Safely Handling 1-Adamantyldimethylamine
This guide provides essential, field-tested safety protocols and logistical plans for the handling and disposal of this compound (also known as N,N-Dimethyladamantan-1-amine). Designed for researchers and drug development professionals, this document moves beyond mere compliance, offering a framework built on the principles of causality and self-validating safety systems to ensure your work is not only groundbreaking but also fundamentally safe.
Understanding the Hazard Profile of this compound
This compound is a combustible, corrosive liquid and vapor that presents significant hazards upon exposure.[1] A thorough understanding of its risk profile is the cornerstone of effective safety planning.
Primary Hazards:
-
Severe Skin Burns and Eye Damage: Direct contact with the liquid can cause severe skin irritation, burns, and serious eye damage.[1][2][3] The amine functional group contributes to its corrosive nature.
-
Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory tract irritation.[1][4] High concentrations of vapor can cause headaches and other adverse effects.[1]
-
Ingestion: The substance is harmful if swallowed.[3]
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Causes severe skin burns and possible burns upon contact.[1] | Skin Contact |
| Serious Eye Damage | Causes severe eye damage.[1] | Eye Contact |
| Respiratory Irritation | May cause irritation to the respiratory system.[1] | Inhalation |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Ingestion |
| Flammability | Combustible liquid and vapor.[1] | Heat, sparks, open flames |
The Core of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process dictated by the specific experimental conditions. The guiding principle is to establish a barrier between the researcher and the chemical, mitigating the primary routes of exposure.[5]
Foundational PPE for All Handling Scenarios
A baseline level of PPE is mandatory for any procedure involving this compound, regardless of quantity.
-
Eye and Face Protection: Tightly fitting safety goggles are essential to protect against splashes.[1] Given the severe eye damage risk, a face shield worn over safety goggles is required whenever there is a significant splash hazard or the potential for an exothermic reaction.[6]
-
Hand Protection: Chemical-resistant rubber gloves are required.[1] While disposable nitrile gloves offer broad, short-term protection, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility and determine breakthrough times for alkylamines.[6] Always inspect gloves before use and change them immediately upon any sign of contamination.
-
Body Protection: A lab coat, buttoned to cover as much skin as possible, along with long pants and closed-toe shoes, must be worn.[6][7] This provides a fundamental barrier against incidental skin contact. Long-sleeved clothing is a mandatory component of this protection.[1]
Advanced PPE for Specific Operations
Certain procedures necessitate an elevated level of protection.
-
Respiratory Protection: The use of this chemical must be within a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1][4] If engineering controls are insufficient to prevent inhalation of vapors or mists, or during a large-scale spill, a NIOSH-approved respirator is required.[4][5][6] The specific type of respirator (e.g., air-purifying with appropriate cartridges or a self-contained breathing apparatus) will depend on the concentration of airborne contaminants.[8][9]
-
Protective Clothing: For large-scale operations or situations with a high risk of significant splashing, a chemical-resistant apron or a full chemical-resistant suit should be worn over standard lab attire.[3][8]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow for this compound handling.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area, away from strong oxidizing agents and strong acids.[1] The container should be kept tightly closed and stored in a locked cabinet or area accessible only to authorized personnel.[2] Ensure that eyewash stations and safety showers are in close proximity to the storage and handling location.[1]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm that the chemical fume hood is functioning properly.
-
Aliquotting: Conduct all transfers and aliquotting of this compound inside a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]
-
Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands and face thoroughly before breaks and immediately after handling the product.[1] Do not eat, drink, or smoke in the handling area.[1][2]
Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate: Keep unnecessary personnel away from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a small spill, contain and collect the spillage with a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.
-
Collection: Place the absorbent material and spilled chemical into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Advise local authorities if significant spillages cannot be contained.[1]
Disposal Plan
Waste generated from the use of this compound must be treated as hazardous.
-
Waste Collection: Collect waste from residues and unused products in clearly labeled, sealed containers.
-
Disposal Method: The preferred method of disposal is incineration with wet scrubbing facilities.[1] This should be carried out by a licensed waste disposal contractor.
-
Environmental Precaution: This chemical should not be released into the environment.[1][2] Do not flush into surface water or the sanitary sewer system.[2]
-
Container Disposal: Residues in empty containers may pose an explosion hazard; do not puncture, cut, or weld uncleaned drums.[1] Treat empty containers as you would the product itself.
By integrating these detailed protocols into your laboratory's standard operating procedures, you create a robust safety system that protects researchers, ensures experimental integrity, and fosters a culture of safety-conscious science.
References
-
Dimethyladamantylamine Material Safety Data Sheet. (2014). Regulations.gov. [Link]
-
Material Safety Data Sheet - 1-(1-Adamantyl)ethylamine hydrochloride, 97%. (n.d.). Amazon S3. [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
-
Personal Protective Equipment. (2025). US EPA. [Link]
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PPE for Chemical Handling: A Quick Guide. (2023). Healthy Bean. [Link]
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5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]
-
Safety Data Sheet: 1-Adamantanamine hydrochloride. (n.d.). Carl ROTH. [Link]
-
Guidance for Personal Protective Equipment Requirements for Commercial Applicators. (2024). Michigan Department of Agriculture and Rural Development. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
